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  • Product: (2,6-Dimethyloxan-4-yl)methanamine
  • CAS: 1555719-81-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2,6-Dimethyloxan-4-yl)methanamine: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of (2,6-dimethyloxan-4-yl)methanamine, a substituted tetrahydropyran derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon estab...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (2,6-dimethyloxan-4-yl)methanamine, a substituted tetrahydropyran derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known properties of the tetrahydropyran scaffold, this document will detail the compound's chemical structure, stereoisomerism, predicted physicochemical properties, a plausible synthetic route, and its potential applications.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (oxan) ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its appeal in drug design stems from its nature as a bioisostere of cyclohexane but with improved physicochemical properties. The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially enhancing target engagement and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Substituted tetrahydropyrans, such as (2,6-dimethyloxan-4-yl)methanamine, are valuable building blocks for the construction of complex molecules with therapeutic potential.[3]

Chemical Structure and Stereoisomerism

(2,6-Dimethyloxan-4-yl)methanamine possesses a tetrahydropyran ring substituted with two methyl groups at the 2 and 6 positions and an aminomethyl group at the 4 position. The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomerism.

Molecular Formula: C₈H₁₇NO

SMILES: CC1CC(CC(O1)C)CN

InChI Key: PXKYQRMDUIMEAZ-UHFFFAOYSA-N

The relative orientation of the two methyl groups determines whether the compound is a cis or trans isomer. In the cis isomer, both methyl groups are on the same side of the ring (either both equatorial or both axial in a chair conformation). In the trans isomer, the methyl groups are on opposite sides of the ring (one equatorial and one axial). Each of these diastereomers also exists as a pair of enantiomers.

G start 2,6-Dimethyl-4-oxotetrahydropyran step1 Cyanosilylation start->step1 intermediate1 4-Cyano-2,6-dimethyl-4-(trimethylsilyloxy)tetrahydropyran step1->intermediate1 step2 Reductive Deoxygenation intermediate1->step2 intermediate2 4-Cyano-2,6-dimethyltetrahydropyran step2->intermediate2 step3 Catalytic Hydrogenation intermediate2->step3 product (2,6-Dimethyloxan-4-yl)methanamine step3->product

Caption: Proposed synthetic workflow for (2,6-Dimethyloxan-4-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 4-Cyano-2,6-dimethyltetrahydropyran (Intermediate 2)

This two-step sequence starts from the corresponding ketone. The stereoselective synthesis of cis- and trans-2,6-disubstituted tetrahydropyran-4-ones can be achieved through various methods, such as intramolecular cyclization of β-hydroxy allyl ketones. [4]

  • Cyanosilylation: To a solution of cis- or trans-2,6-dimethyltetrahydropyran-4-one in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-cyano-2,6-dimethyl-4-(trimethylsilyloxy)tetrahydropyran (Intermediate 1).

  • Reductive Deoxygenation: Dissolve the crude intermediate in a suitable solvent (e.g., toluene). Add a reducing agent, such as triethylsilane, followed by a Lewis acid (e.g., boron trifluoride etherate) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product. Purify by column chromatography to yield 4-cyano-2,6-dimethyltetrahydropyran (Intermediate 2).

Step 3: Catalytic Hydrogenation to (2,6-Dimethyloxan-4-yl)methanamine (Final Product)

  • In a high-pressure autoclave, dissolve 4-cyano-2,6-dimethyltetrahydropyran (Intermediate 2) in a suitable solvent, such as methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts. [5]2. Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon. [5]3. Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 bar).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by the cessation of hydrogen uptake).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude amine by distillation under reduced pressure or by column chromatography to obtain pure (2,6-dimethyloxan-4-yl)methanamine.

Potential Applications in Drug Discovery

While specific applications for (2,6-dimethyloxan-4-yl)methanamine are not yet documented in peer-reviewed literature, its structural features suggest significant potential in medicinal chemistry. As a functionalized tetrahydropyran, it can serve as a key building block in the synthesis of more complex molecules. The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, or the introduction of various pharmacophores.

Given the precedent of tetrahydropyran-containing compounds in drug discovery, this molecule could be incorporated into scaffolds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The stereoisomers of (2,6-dimethyloxan-4-yl)methanamine would be particularly valuable for exploring the structure-activity relationships (SAR) of novel therapeutic agents, allowing for the fine-tuning of binding affinity and selectivity. [3]

Conclusion

(2,6-Dimethyloxan-4-yl)methanamine represents a valuable, albeit understudied, chemical entity with considerable potential for application in drug discovery and development. This guide has provided a detailed overview of its structure, stereochemistry, and predicted properties. Furthermore, a robust and plausible synthetic route has been outlined, drawing upon established methodologies for the synthesis of related tetrahydropyran derivatives. The stereoselective synthesis of its isomers will be a critical step in unlocking the full potential of this compound as a versatile building block for the next generation of therapeutics. Further experimental investigation into the properties and reactivity of this molecule is highly encouraged.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017, April 1). PubMed. Retrieved from [Link]

  • Stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans via intramolecular amide enolate alkylation: total synthesis of (-)-centrolobine. (2015, March 20). PubMed. Retrieved from [Link]

  • Stereoselective synthesis of 2,6-trans-tetrahydropyran via primary diamine-catalyzed oxa-conjugate addition reaction of α,β-unsaturated ketone: total synthesis of psymberin. (2011, November 4). PubMed. Retrieved from [Link]

  • Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. (2012, May 20). DOI. Retrieved from [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. (2021, July 5). PubMed. Retrieved from [Link]

  • (2,6-dimethyloxan-4-yl)methanamine (C8H17NO). (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (2,6-Dimethyloxan-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract (2,6-Dimethyloxan-4-yl)methanamine is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) core, a structure of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dimethyloxan-4-yl)methanamine is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) core, a structure of significant interest in medicinal chemistry. The strategic placement of methyl and aminomethyl groups on the oxane ring creates multiple stereoisomers, each with potentially unique pharmacological profiles. This guide provides a comprehensive overview of the fundamental properties of (2,6-Dimethyloxan-4-yl)methanamine, a proposed stereoselective synthetic pathway, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, we explore the therapeutic relevance of the aminotetrahydropyran scaffold, particularly in the context of drug discovery and development.

Core Molecular Attributes

(2,6-Dimethyloxan-4-yl)methanamine is a primary amine with a substituted oxane ring. Its core attributes are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₇NO
Monoisotopic Mass 143.13101 Da
IUPAC Name (2,6-Dimethyloxan-4-yl)methanamine
Canonical SMILES CC1CC(CC(O1)C)CN
InChI Key PXKYQRMDUIMEAZ-UHFFFAOYSA-N

The structure of (2,6-Dimethyloxan-4-yl)methanamine contains two chiral centers at the C2 and C6 positions of the oxane ring, leading to the possibility of cis and trans diastereomers, as well as their respective enantiomers. The stereochemistry of the substituents on the tetrahydropyran ring is a critical determinant of its biological activity.

Proposed Stereoselective Synthesis

While a specific synthesis for (2,6-Dimethyloxan-4-yl)methanamine is not extensively documented in the literature, a robust and stereoselective route can be proposed based on established methodologies for the synthesis of substituted tetrahydropyrans. The key to this synthesis is the reductive amination of a suitable ketone precursor, cis-2,6-Dimethyloxan-4-one.

Rationale for Synthetic Strategy

Reductive amination is a well-established and versatile method for the synthesis of amines.[1] This one-pot reaction involves the initial formation of an imine or enamine from a ketone and an amine, followed by in-situ reduction to the corresponding amine. The choice of cis-2,6-Dimethyloxan-4-one as the starting material allows for the stereocontrolled synthesis of the cis-diastereomer of the final product, which is often the thermodynamically preferred isomer in 2,6-disubstituted tetrahydropyrans.[2][3][4]

Proposed Experimental Protocol

Step 1: Synthesis of cis-2,6-Dimethyloxan-4-one

This ketone precursor can be synthesized via established methods, such as those involving a Prins cyclization or other annulation strategies. For the purpose of this guide, we will assume the availability of cis-2,6-Dimethyloxan-4-one.

Step 2: Reductive Amination

  • In a round-bottom flask, dissolve cis-2,6-Dimethyloxan-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia. An excess of ammonium acetate or a solution of ammonia in methanol can be used.

  • Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective choices for reductive amination as they are selective for the iminium ion over the ketone.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl).

  • Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH > 10 to deprotonate the amine.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (cis-2,6-Dimethyloxan-4-yl)methanamine.

Synthesis_Workflow Ketone cis-2,6-Dimethyloxan-4-one Imine Iminium Ion Intermediate Ketone->Imine Imine Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product (cis-2,6-Dimethyloxan-4-yl)methanamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: Proposed synthesis of (cis-2,6-Dimethyloxan-4-yl)methanamine.

Predicted Spectroscopic Characterization

Due to the absence of published experimental data for (2,6-Dimethyloxan-4-yl)methanamine, the following spectroscopic data are predicted based on the analysis of its functional groups and related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.8m2H-CH₂-NH₂
~ 3.4 - 3.8m2HH2, H6 (CH-O)
~ 1.1 - 1.3d6H2 x -CH₃
~ 1.2 - 1.8m5HRing protons (H3, H4, H5)
~ 1.5 - 2.5br s2H-NH₂

Note: The amine protons (-NH₂) are expected to be a broad singlet and can be exchanged with D₂O, leading to their disappearance from the spectrum.[5][6]

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~ 70 - 75C2, C6
~ 45 - 50-CH₂-NH₂
~ 35 - 45C3, C5
~ 30 - 35C4
~ 20 - 252 x -CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of both the amine and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (doublet)N-H stretch (primary amine)[5][7]
2850 - 3000StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (scissoring)[7]
1050 - 1150StrongC-O-C stretch (cyclic ether)[8]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom and ring fragmentation.

m/zInterpretation
143[M]⁺ (Molecular ion)
126[M - NH₃]⁺
113[M - CH₂NH₂]⁺
44[CH₂=NH₂]⁺ (from alpha-cleavage)

Therapeutic Potential and Applications in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive component in drug design.

Substituted aminotetrahydropyrans, in particular, have garnered significant interest. For instance, highly substituted aminotetrahydropyrans have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important therapeutic target for the treatment of type 2 diabetes.[9][10] The amine functionality provides a key interaction point with the target protein, while the substituted oxane ring influences the overall conformation and pharmacokinetic properties of the molecule.

The structural features of (2,6-Dimethyloxan-4-yl)methanamine make it a valuable building block for the synthesis of compound libraries for high-throughput screening in various drug discovery programs. The primary amine can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

Safety and Handling

No specific safety data is available for (2,6-Dimethyloxan-4-yl)methanamine. However, based on structurally related amines, it should be handled with care. It is likely to be a corrosive substance that can cause skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(2,6-Dimethyloxan-4-yl)methanamine is a molecule with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data for this compound is limited, this guide provides a comprehensive overview of its core properties, a plausible and stereoselective synthetic route, and predicted spectroscopic data based on sound chemical principles. The aminotetrahydropyran scaffold is a key feature in several modern therapeutic agents, and further investigation into the synthesis and biological activity of derivatives of (2,6-Dimethyloxan-4-yl)methanamine is warranted.

References

  • PubChem. (2,6-dimethyloxan-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Evans, P. A., & Cui, J. (2006). Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (—)-Centrolobine. Journal of the American Chemical Society, 128(36), 11748–11749.
  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselective construction of cis-2,6-disubstituted tetrahydropyrans via an intramolecular bismuth-mediated oxa-conjugate addition reaction. Journal of Organic Chemistry, 57(6), 1559-1563.
  • Ousmer, M., & Kirsch, G. (2022). Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive. The Journal of Organic Chemistry, 87(24), 16496-16508.
  • Britton, R., & Piers, E. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 7(11), 6656-6666.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
  • Deng, Y., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Illinois St
  • Studylib.
  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines.
  • University of California, Davis.
  • ResearchGate. (2022).
  • Studylib.
  • University of California, Davis. Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+).
  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted).
  • Herbinet, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535.
  • Sigma-Aldrich. cis-2,6-Dimethyloxan-4-one.
  • Huffman, J. W., & Lu, J. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
  • nmrdb.org. Predict all NMR spectra.
  • Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.
  • Organic Syntheses. REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • nmrshiftdb2.
  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Organic Chemistry Portal.
  • National Institutes of Health. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine).
  • Royal Society of Chemistry.
  • Royal Society of Chemistry. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study.

Sources

Foundational

Stereochemical Architecture and Synthesis of cis and trans Isomers of 2,6-Dimethyloxan-4-yl Amines

Executive Summary 2,6-Dimethyloxan-4-yl amines (systematically named 2,6-dimethyltetrahydro-2H-pyran-4-amines) have emerged as privileged, highly versatile building blocks in modern drug discovery. They are critical stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethyloxan-4-yl amines (systematically named 2,6-dimethyltetrahydro-2H-pyran-4-amines) have emerged as privileged, highly versatile building blocks in modern drug discovery. They are critical structural motifs in the development of Toll-like receptor 7 (TLR7) agonists and Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease . Because the pharmacological efficacy and target-binding affinity of these molecules are exquisitely sensitive to their 3D spatial arrangement, rigorous control over cis and trans isomerism during synthesis is a strict requirement for drug development professionals.

Stereochemical Architecture and Conformational Dynamics

The oxane (tetrahydropyran) ring inherently adopts a chair conformation to minimize ring strain. The introduction of methyl groups at C2 and C6, alongside an amine at C4, creates a complex stereochemical landscape that dictates molecular stability.

  • The cis-2,6-Dimethyl Core : The thermodynamically favored state places both methyl groups in equatorial positions (e,e). This cis configuration establishes an internal plane of symmetry, rendering the core a meso structure.

  • C4 Amine Orientation : Relative to the cis-dimethyl groups, the C4 amine can be either equatorial (cis,cis-isomer) or axial (trans,cis-isomer).

    • The cis,cis-isomer (all-equatorial, e,e,e) represents the global energy minimum. It minimizes A-values (conformational free energy) by placing all bulky substituents in equatorial positions, completely avoiding 1,3-diaxial steric clashes.

    • The trans,cis-isomer (axial amine, e,a,e) suffers from pronounced 1,3-diaxial interactions between the axial amine and the axial protons at C2 and C6. While thermodynamically less stable, it is often kinetically accessible depending on the synthetic route.

Conformers CisCis cis,cis-isomer (e,e,e-conformation) Highly Stable TransCis trans,cis-isomer (e,a,e-conformation) 1,3-diaxial strain CisCis->TransCis Epimerization (High Energy Barrier)

Conformational stability and epimerization between cis and trans amine isomers.

Mechanistic Causality in Stereoselective Synthesis

The synthesis of these amines typically proceeds via the reductive amination of cis-2,6-dimethyltetrahydro-4H-pyran-4-one . The choice of reducing agent directly dictates the diastereomeric ratio (dr) of the final product through distinct transition state geometries.

Thermodynamic vs. Kinetic Control: When utilizing standard hydride donors like Sodium triacetoxyborohydride (NaBH(OAc)3), the reaction proceeds via an iminium intermediate. Hydride attack occurs preferentially from the axial face .

The Causality: This preference is rooted in torsional strain. An equatorial attack trajectory forces the incoming hydride to eclipse the adjacent axial C-H bonds at C3 and C5, creating a high-energy transition state. Conversely, axial attack proceeds through a lower-energy, staggered transition state. Because the axial face is relatively unhindered (the methyls are equatorial), this stereoelectronically favored axial attack yields the equatorial amine (cis,cis-isomer) .

Alternatively, the use of sterically demanding reducing agents (e.g., L-Selectride) can block the axial trajectory, forcing an equatorial attack and artificially enriching the trans,cis-isomer yield.

Pathway Ketone cis-2,6-dimethyltetrahydropyran-4-one Imine Iminium Intermediate Ketone->Imine + Amine / - H2O AxAttack Axial Hydride Attack NaBH(OAc)3 Imine->AxAttack Favored (Staggered TS) EqAttack Equatorial Hydride Attack Bulky Donors Imine->EqAttack Hindered (Eclipsing TS) CisAmine cis,cis-Isomer (Equatorial Amine) AxAttack->CisAmine TransAmine trans,cis-Isomer (Axial Amine) EqAttack->TransAmine

Stereoselective reductive amination pathways of 2,6-dimethyltetrahydropyran-4-one.

Quantitative Data & Analytical Signatures

Differentiating the isomers relies heavily on 1H NMR spectroscopy. The coupling constants (J) of the C4 proton act as a definitive, quantitative diagnostic tool for stereochemical assignment.

Isomer DesignationRing ConformationC4-Proton NMR SignatureThermodynamic StabilityPrimary Synthetic Route
cis,cis-amine e,e,eAxial (tt, J ≈ 11.5, 4.0 Hz)High (Global Minimum)NaBH(OAc)3 reductive amination
trans,cis-amine e,a,eEquatorial (br s or tt, J ≈ 3.0 Hz)Lower (1,3-diaxial strain)Bulky borohydrides / kinetic control
trans,trans-amine e,e,a / a,a,eAxial/Equatorial mixLowestDerived from trans-ketone precursor

Experimental Workflows: Self-Validating Protocols

To ensure high scientific integrity, the following protocol incorporates in-line analytical validation steps. This ensures the workflow is a self-correcting system, verifiable at each stage of the synthesis.

Protocol: Stereoselective Synthesis of cis,cis-2,6-Dimethyloxan-4-amine

Objective: Synthesize the all-equatorial isomer via thermodynamically controlled reductive amination.

Step 1: Iminium Formation

  • Dissolve cis-2,6-dimethyltetrahydro-4H-pyran-4-one (1.0 eq) and ammonium acetate (10.0 eq) in a mixture of Dichloroethane (DCE) and Methanol (MeOH) (1:1 v/v, 0.2 M).

  • Stir the mixture at room temperature for 2 hours under an inert argon atmosphere.

Validation Check 1: Monitor via TLC (ninhydrin stain). The formation of the intermediate is confirmed by the complete disappearance of the ketone spot (UV inactive, anisaldehyde active) and the appearance of a baseline iminium/imine spot.

Step 2: Stereoselective Hydride Reduction 3. Cool the reaction mixture strictly to 0 °C using an ice bath. 4. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. 5. Allow the reaction to warm to room temperature and stir for 16 hours.

Causality Note: The gradual addition at 0 °C is critical. It minimizes non-selective, highly exothermic background reduction, maximizing the kinetic preference for the axial attack trajectory to yield the equatorial amine.

Step 3: Quenching and Extraction 6. Quench the reaction by carefully adding 1M NaOH until the aqueous layer reaches pH 10-11.

Causality Note: Quenching with 1M NaOH serves a dual purpose: it neutralizes the acetic acid byproduct generated from the NaBH(OAc)3 and free-bases the resulting amine, ensuring it partitions completely into the organic phase.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Stereochemical Validation and Resolution 8. Purify the crude product via silica gel chromatography (eluent: DCM/MeOH/NH4OH 90:9:1) to separate any residual trans,cis-isomer.

Validation Check 2 (Critical): Analyze the purified product via 1H NMR (CDCl3). The protocol is considered successful if the C4 proton appears as a triplet of triplets (tt) at ~2.8 ppm with a large trans-diaxial coupling constant (J > 11 Hz). A narrow multiplet at ~3.2 ppm indicates contamination with the trans,cis-isomer (equatorial proton).

Note on Chiral Resolution: If chiral resolution is required for downstream applications (e.g., separating enantiomers of a trans,trans impurity), utilize Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-3 column (Mobile phase: CO2 / Methanol with 0.05% diethylamine) .

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: Federal Service for Intellectual Property (Rospatent)
  • Source: World Intellectual Property Organization (WIPO)
  • Dioxabicyclooctanyl Naphthalenenitriles as Nonredox 5-Lipoxygenase Inhibitors: Structure−Activity Relationship Study Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Exploratory

Thermodynamic Solubility Profiling of (2,6-Dimethyloxan-4-yl)methanamine in Organic Solvents: A Technical Guide

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound of Interest: (2,6-Dimethyloxan-4-yl)methanamine (CAS: 1555719-81-7) Executive Summary In modern pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound of Interest: (2,6-Dimethyloxan-4-yl)methanamine (CAS: 1555719-81-7)

Executive Summary

In modern pharmaceutical synthesis, cyclic ether-amine building blocks are highly valued for their ability to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). (2,6-Dimethyloxan-4-yl)methanamine is a prime example, featuring a lipophilic tetrahydropyran (oxane) core substituted with two methyl groups and a highly polar primary methanamine headgroup.

Currently, empirical thermodynamic solubility data for this specific compound is absent from primary literature and standard chemical databases[1]. However, understanding its solubility in organic solvents is a non-negotiable prerequisite for reaction optimization, crystallization design, and liquid-liquid extraction workflows. This whitepaper synthesizes predictive thermodynamic modeling with a field-proven, self-validating experimental protocol to establish the solubility profile of this critical intermediate.

Physicochemical Profiling & Predictive Thermodynamics

Before committing to empirical benchwork, a Senior Application Scientist must evaluate the solute's structural thermodynamics. The dissolution of (2,6-Dimethyloxan-4-yl)methanamine is governed by the balance between its polar and non-polar domains.

Hansen Solubility Parameters (HSP)

Predictive solubility relies heavily on Hansen Solubility Parameters (HSP), which deconstruct cohesive energy into three interactive forces: dispersion (


), polar (

), and hydrogen bonding (

)[2].
  • Dispersion (

    
    ):  The 2,6-dimethyloxane ring provides a substantial lipophilic surface area, favoring solvents with high dispersion forces (e.g., halogenated solvents).
    
  • Polar (

    
    ) & H-Bonding (
    
    
    
    ):
    The primary amine (
    
    
    ) acts as both a strong hydrogen bond donor and acceptor, while the ether oxygen acts solely as an acceptor.

By matching the HSP of the solute to various organic solvents, we can predict its thermodynamic solubility profile.

Table 1: Predicted Solubility Profile in Key Organic Solvents
Solvent SystemDielectric Constant (

)
Predicted Solubility ProfileMechanistic Rationale
Methanol (MeOH) 32.7High (>100 mg/mL)Strong H-bond donor/acceptor capabilities perfectly match the primary amine and cyclic ether oxygen.
Dichloromethane (DCM) 8.9High (>100 mg/mL)Excellent dispersion force matching (

) for the lipophilic 2,6-dimethyloxane core.
Ethyl Acetate (EtOAc) 6.0Moderate (50-100 mg/mL)Favorable dipole-dipole interactions, though lacks H-bond donation for the amine lone pair.
Toluene 2.4Low-Moderate (10-50 mg/mL)Solvates the aliphatic ring via dispersion forces, but energetically disfavors the polar methanamine group.
n-Hexane 1.9Low (<10 mg/mL)Highly non-polar environment cannot disrupt the strong solute-solute hydrogen bonding network of the amine.

Thermodynamic Drivers of Dissolution

To understand why the predicted profile looks the way it does, we must examine the causality of dissolution thermodynamics. Dissolution is not merely "mixing"; it is a multi-step energetic exchange.

For (2,6-Dimethyloxan-4-yl)methanamine to dissolve, the solvent must first expend energy (Endothermic,


) to form a cavity large enough to accommodate the solute. Simultaneously, the solute-solute hydrogen bonds (amine-amine interactions) must be broken. Finally, the system releases energy (Exothermic, 

) as new solute-solvent interactions form. Thermodynamic equilibrium is only reached when the overall Gibbs Free Energy of mixing (

) is negative.

G Solute Solute Lattice Disruption Solute Disruption (Endothermic) Solute->Disruption Solvent Organic Solvent Cavity Cavity Formation (Endothermic) Solvent->Cavity Interaction Solute-Solvent Interaction Disruption->Interaction Cavity->Interaction Equilibrium Thermodynamic Equilibrium Interaction->Equilibrium

Caption: Thermodynamic drivers of the dissolution process.

Experimental Methodology: Self-Validating Solubility Protocol

Because predictive models carry inherent margins of error, empirical validation is mandatory. The following protocol is an advanced adaptation of the OECD 105 Shake-Flask method[3], specifically optimized for non-UV-active aliphatic amines in organic solvents[4].

The Causality-Driven Workflow

Step 1: Isothermal Saturation

  • Action: Add an excess amount of (2,6-Dimethyloxan-4-yl)methanamine to 5.0 mL of the target organic solvent in a sealed borosilicate vial.

  • Causality: Adding an excess ensures the presence of a distinct undissolved phase. This guarantees that the chemical potential of the neat solute equals the chemical potential of the dissolved solute, satisfying the absolute definition of thermodynamic equilibrium.

Step 2: Equilibration

  • Action: Agitate the suspension on an orbital shaker at 300 RPM in a dark, temperature-controlled incubator at exactly 25.0 ± 0.1 °C for 48 hours.

  • Causality: Solubility is exponentially dependent on temperature (per the van 't Hoff equation). Even a 1 °C fluctuation can skew results by 5-10%.

Step 3: Phase Separation

  • Action: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes.

  • Causality: While standard protocols suggest filtration, organic solvents can swell PTFE/Nylon filters, and the solute may adsorb onto the membrane. Centrifugation cleanly pellets the undissolved micro-particulates without introducing matrix interference.

Step 4: Analytical Quantification (HPLC-CAD)

  • Action: Dilute the supernatant and inject it into an HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Causality: (2,6-Dimethyloxan-4-yl)methanamine is an aliphatic amine lacking a conjugated

    
    -system. It is virtually invisible to standard UV-Vis detectors. CAD provides a universal, mass-based response for non-volatile analytes, ensuring precise quantification without the need for complex pre-column derivatization.
    

Step 5: The Self-Validation Checkpoint

  • Action: Sample the supernatant at

    
     hours and 
    
    
    
    hours.
  • Causality: If the concentration variance between the two time points exceeds 5%, kinetic dissolution is still occurring, meaning thermodynamic equilibrium has not been achieved. Equilibration must continue until the

    
     between time points is negligible.
    

G N1 1. Excess Solute Addition N2 2. Isothermal Equilibration (25°C) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. HPLC-CAD Quantification N3->N4 N5 5. Thermodynamic Solubility Yield N4->N5

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

Determining the solubility of novel intermediates like (2,6-Dimethyloxan-4-yl)methanamine requires a blend of predictive thermodynamic intuition and rigorous, causality-driven analytical chemistry. By leveraging Hansen Solubility Parameters, we can accurately forecast its high affinity for polar protic and halogenated solvents. By employing a self-validating Shake-Flask protocol coupled with HPLC-CAD, development scientists can generate the robust empirical data necessary to scale up pharmaceutical synthesis with confidence.

References

  • PubChemLite: (2,6-dimethyloxan-4-yl)methanamine (C8H17NO) . National Center for Biotechnology Information (PubChem).

  • Will we ever be able to accurately predict solubility? . National Institutes of Health (PMC).

  • Determining the water solubility of difficult-to-test substances: A tutorial review . Technical University of Denmark (DTU).

  • Hansen solubility parameters for the selected polymers, solvents, and nonsolvents . ResearchGate.

Sources

Foundational

Tetrahydropyran Amine Building Blocks: A Technical Guide to Accelerating Medicinal Chemistry Programs

Abstract The tetrahydropyran (THP) ring, particularly when functionalized with an amine group, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the ab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran (THP) ring, particularly when functionalized with an amine group, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the ability to improve crucial physicochemical properties, makes it an invaluable tool for drug discovery scientists. This guide provides an in-depth technical analysis of THP amine building blocks, from their synthesis and conformational preferences to their profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Through a detailed examination of synthetic methodologies, case studies of approved drugs, and practical experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique advantages of THP amines in the design of novel therapeutics.

Introduction: The Rise of the Tetrahydropyran Amine Scaffold

In the quest for novel drug candidates with improved efficacy and safety profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. Among these, the tetrahydropyran (THP) amine motif has garnered significant attention. Unlike its often more lipophilic carbocyclic counterpart, cyclohexane, the THP ring introduces a polar oxygen atom. This seemingly subtle change can have a profound impact on a molecule's properties, offering an additional hydrogen bond acceptor and modulating lipophilicity and metabolic stability.[1] The incorporation of an amine group further enhances the utility of this scaffold, providing a key handle for derivatization and interaction with biological targets. This guide will explore the multifaceted role of THP amine building blocks, demonstrating why they are a cornerstone of contemporary drug design.

The Tetrahydropyran Ring: A Privileged Structural Element

The THP ring is more than just a cyclic ether; it is a conformationally restrained system that can pre-organize appended functional groups into well-defined spatial orientations. This has significant implications for target binding and selectivity.

Conformational Analysis: The Anomeric Effect and Chair Preference

The THP ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of the ring oxygen introduces the anomeric effect, which can influence the preferred orientation of substituents, particularly at the C2 and C6 positions.[2] This stereoelectronic effect generally favors an axial orientation for electronegative substituents at the anomeric carbon (C2), a phenomenon that must be considered during the design of THP-containing molecules.[2] For substituents at other positions, such as the C4-amine, the equatorial position is typically favored to minimize steric hindrance. This predictable conformational behavior allows for the rational design of molecules with specific three-dimensional structures.

Diagram 1: Conformational Preference of a 4-Aminotetrahydropyran Ring

A diagram illustrating the favored equatorial position of the amine group in a 4-aminotetrahydropyran.

Physicochemical Properties: A Step Beyond Cyclohexane

The replacement of a methylene group in cyclohexane with an oxygen atom to form a THP ring leads to several beneficial changes in physicochemical properties.[1] This bioisosteric substitution generally results in:

  • Reduced Lipophilicity: The introduction of the polar ether oxygen typically lowers the LogP/LogD of a molecule, which can improve aqueous solubility and reduce off-target effects associated with high lipophilicity.[1][3]

  • Increased Polar Surface Area (PSA): The ether oxygen contributes to the molecule's PSA, a key parameter in predicting cell permeability and oral bioavailability.[4]

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target, potentially increasing potency and selectivity.[1]

Synthetic Strategies for Accessing Tetrahydropyran Amines

A variety of synthetic routes have been developed to access functionalized THP amines, catering to different substitution patterns and stereochemical requirements.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a 4-hydroxytetrahydropyran.[5] This hydroxyl group can then be converted to an amine through a variety of methods, such as a Mitsunobu reaction with an azide source followed by reduction.[6][7][8] Tethered enol-ether Prins cyclizations have also been employed to create functionalized THP scaffolds that can be elaborated into amines.[6][7][8]

Intramolecular Oxa-Michael Addition

The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl system is a widely used method for constructing the THP ring.[5][9] Chiral catalysts can be employed to achieve high enantioselectivity in these reactions.[9] The resulting ketone can then be converted to an amine via reductive amination.

Other Key Methods

Other notable strategies for synthesizing THP rings include:

  • Hetero-Diels-Alder reactions: A cycloaddition reaction between a diene and an aldehyde to form a dihydropyran, which can then be reduced.[10]

  • Ring-closing metathesis: An effective method for forming the THP ring from a diene precursor containing an ether linkage.[10]

  • Intramolecular hydroalkoxylation/hydroamination: The addition of an alcohol or amine across a double bond within the same molecule, often catalyzed by transition metals.[11]

Diagram 2: General Synthetic Workflow for THP Amine Building Blocks

G cluster_0 Synthetic Strategies cluster_1 Intermediate Processing cluster_2 Final Product start Starting Materials (e.g., Aldehydes, Alcohols) prins Prins Cyclization start->prins oxa_michael Oxa-Michael Addition start->oxa_michael other Other Methods (e.g., Hetero-Diels-Alder) start->other intermediate Key THP Intermediate (e.g., 4-Hydroxy-THP or 4-Oxo-THP) prins->intermediate oxa_michael->intermediate other->intermediate functionalization Functional Group Interconversion intermediate->functionalization final_product Target THP Amine Building Block functionalization->final_product

A high-level overview of common synthetic routes to access THP amine building blocks.

Impact on ADME Properties and Applications in Drug Discovery

The incorporation of THP amine building blocks has proven to be a successful strategy for optimizing the ADME properties of drug candidates across various therapeutic areas.

Enhancing Metabolic Stability

Aliphatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The presence of the electron-withdrawing ether oxygen in the THP ring can deactivate adjacent C-H bonds, making them less susceptible to metabolism compared to their carbocyclic analogs.[12] This can lead to reduced clearance and an improved pharmacokinetic profile.[1] For example, in the optimization of IRAK4 inhibitors, replacing a cyclopentyl group with a 4-THP moiety resulted in a 5-fold reduction in the rate of metabolism in rat hepatocytes.[1]

Modulating Physicochemical Properties for Improved Bioavailability

As previously discussed, the THP moiety can reduce lipophilicity and increase polarity.[1] This can be a crucial advantage in drug design, as excessive lipophilicity is often associated with poor solubility, high plasma protein binding, and increased off-target toxicity.[3] By fine-tuning these properties, medicinal chemists can improve a compound's oral bioavailability and overall developability.

Case Studies: FDA-Approved Drugs

The value of the THP amine scaffold is underscored by its presence in several FDA-approved drugs.

  • Gilteritinib (Xospata®): An inhibitor of AXL receptor tyrosine kinase used to treat acute myeloid leukemia, gilteritinib features a prominent amino-THP substituent.[1] This moiety plays a key role in achieving the desired potency and pharmacokinetic properties.

  • Omarigliptin (Marizev®): A DPP-4 inhibitor for type 2 diabetes, omarigliptin contains a complex THP core.[1] The synthesis of this core was a significant challenge, highlighting the importance of developing efficient routes to these building blocks.[1]

Table 1: Comparative Physicochemical Properties of Scaffolds

ScaffoldMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
Cyclohexylamine99.171.4826.02
Tetrahydro-2H-pyran-4-amine 101.15 0.35 38.25
Piperidin-4-amine100.160.4538.04

This table illustrates the impact of the ring heteroatom on key physicochemical properties. The THP amine shows a significantly lower calculated LogP and higher PSA compared to cyclohexylamine, indicating increased polarity.

Experimental Protocol: Synthesis of a 4-Azidotetrahydropyran Intermediate

This protocol describes the conversion of a 4-hydroxytetrahydropyran to a 4-azidotetrahydropyran, a key intermediate that can be readily reduced to the corresponding 4-aminotetrahydropyran. This method is adapted from established procedures in the literature.[6][7]

Objective: To synthesize 4-azidotetrahydropyran from 4-hydroxytetrahydropyran via a Mitsunobu reaction.

Materials:

  • 4-Hydroxytetrahydropyran

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere, add 4-hydroxytetrahydropyran (1.0 eq) and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (1.5 eq) to the stirred solution. Maintain the temperature at 0 °C.

  • Azide Source Addition: After the initial addition is complete, add diphenylphosphoryl azide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-azidotetrahydropyran.

Self-Validation: The success of this protocol is validated by the characterization of the product. The introduction of the azide group can be confirmed by the appearance of a characteristic strong absorption band around 2100 cm⁻¹ in the IR spectrum. Further confirmation is achieved through ¹H and ¹³C NMR spectroscopy and mass spectrometry. The subsequent reduction of the azide to the amine can be monitored by the disappearance of the azide peak in the IR spectrum and the appearance of N-H stretches.

Conclusion and Future Perspectives

Tetrahydropyran amine building blocks are firmly established as a valuable tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity and favorable physicochemical properties allows for the rational design of drug candidates with improved ADME profiles. As synthetic methodologies continue to evolve, providing more efficient and stereoselective access to a wider range of functionalized THP amines, their application in drug discovery is set to expand even further. The continued exploration of novel THP-based scaffolds will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Scholars' Mine. (2024, September 5). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. [Link]

  • Faust, R. (1995). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lee, S., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12480. [Link]

  • Postema, M. H. D., & Calter, M. A. (2003). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 1(21), 3613-3623. [Link]

  • PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Woo, C. H., & Rychnovsky, S. D. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 66. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

  • Newman, D. J., & Cragg, G. M. (2016). Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 79(3), 629-637. [Link]

  • Koral, K., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3365. [Link]

Sources

Exploratory

pKa Determination and Physicochemical Implications of (2,6-Dimethyloxan-4-yl)methanamine in Drug Design

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the acid dissociation constant (pKa) of a ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the acid dissociation constant (pKa) of a basic amine is a master variable that dictates a molecule's solubility, permeability, lipophilicity (logD), and target-binding thermodynamics. (2,6-Dimethyloxan-4-yl)methanamine is a highly versatile building block featuring a tetrahydropyran (oxane) core, a primary methanamine group, and two methyl substituents.

Understanding the precise pKa of its primary nitrogen is critical for predicting its behavior in physiological environments. This whitepaper deconstructs the stereoelectronic factors governing the pKa of this specific nitrogen, provides a self-validating experimental protocol for its precise measurement, and outlines its implications for pharmacokinetic (PK) profiling.

Stereoelectronic Causality: Deconstructing the pKa

The fundamental basicity of the (2,6-Dimethyloxan-4-yl)methanamine nitrogen is governed by a delicate interplay of intrinsic amine basicity, inductive field effects, and solvation dynamics.

The Baseline Basicity and Inductive Effects

Unsubstituted primary aliphatic amines, such as methylamine, typically exhibit a pKa in the range of 10.5 to 10.7 . However, the introduction of the oxane ring fundamentally alters the electronic landscape. The ether oxygen within the ring is highly electronegative. Through both the sigma-bond framework (through-bond inductive effect, -I) and the surrounding space (electrostatic field effect), this oxygen pulls electron density away from the primary amine.

When the amine accepts a proton to form the conjugate acid (


), the localized positive charge is electrostatically destabilized by the electron-withdrawing oxygen. A less stable conjugate acid shifts the thermodynamic equilibrium toward the free base, thereby lowering the pKa. Consequently, the predicted and experimental pKa for the unsubstituted (oxan-4-yl)methanamine core is tightly clustered around 10.01 ± 0.29 , .
The Solvation Penalty of 2,6-Dimethyl Substitution

The addition of methyl groups at the 2 and 6 positions introduces competing physicochemical forces. While methyl groups are weakly electron-donating (+I)—which theoretically stabilizes the ammonium cation and raises the pKa—their primary impact in this rigid heterocyclic system is steric.

The stability of the


 ion in aqueous media depends heavily on its ability to form hydrogen bonds with surrounding water molecules. The 2,6-dimethyl groups increase the local hydrophobic bulk around the oxane ring. This creates a desolvation penalty , hindering water molecules from effectively solvating the conjugate acid. This steric hindrance counteracts the +I effect, anchoring the pKa of (2,6-Dimethyloxan-4-yl)methanamine near the ~10.0 to 10.1  mark.

G A (2,6-Dimethyloxan-4-yl) methanamine B Primary Amine Base (Intrinsic pKa ~10.6) A->B Core C Oxane Oxygen (-I Effect) Electron Withdrawal A->C D 2,6-Dimethyl Groups (+I Effect & Sterics) A->D F Net Observed pKa (~10.01) B->F Baseline C->F Lowers pKa E Conjugate Acid Solvation (Desolvation Penalty) D->E Hinders H2O E->F Destabilizes Ion

Fig 1: Electronic and steric factors modulating the pKa of (2,6-Dimethyloxan-4-yl)methanamine.

Quantitative Data: Structural Analog Comparison

To contextualize the basicity of the target molecule, Table 1 summarizes the pKa values of structural analogs, highlighting the progressive impact of structural modifications.

Compound MotifStructure ExampleExperimental / Predicted pKaSource / Reference
Primary Alkylamine Methylamine10.64Literature Standard
Carbocyclic Amine Cyclohexylmethanamine~10.49Literature Standard
Heterocyclic Amine (Oxan-4-yl)methanamine10.01 ± 0.29Predictive Models
Substituted Heterocycle (2,6-Dimethyloxan-4-yl)methanamine~10.0 - 10.1 Derived Estimate

Self-Validating Experimental Protocol for pKa Determination

Because the pKa of this compound lies in the high alkaline range (~10.0), standard potentiometric titrations are highly susceptible to glass electrode alkaline error and atmospheric


 interference. To ensure absolute scientific integrity, the following methodology employs a self-validating system  combining Gran's plot potentiometry with orthogonal 

-NMR titration.
Phase 1: High-Precision Potentiometric Titration

Causality Check: Why use 0.15 M KCl and an Argon blanket? 0.15 M KCl standardizes the ionic strength to mimic physiological blood plasma, ensuring constant activity coefficients. The Argon blanket prevents atmospheric


 from dissolving into the sample, which would form carbonic acid and artificially consume the basic titrant, severely skewing the pKa calculation.
  • Electrode Calibration (Gran's Method): Titrate a blank 0.15 M KCl solution with 0.1 M HCl and 0.1 M NaOH at 25.0 ± 0.1 °C. Construct a Gran's plot to determine the exact standard electrode potential (

    
    ) and the ionic product of water (
    
    
    
    ). This converts raw pH readings into true hydrogen ion concentrations (
    
    
    ).
  • Sample Preparation: Dissolve 2.0 mg of (2,6-Dimethyloxan-4-yl)methanamine in 10 mL of 0.15 M KCl.

  • Titration Execution: Submerge the calibrated glass electrode into the sample under a continuous, gentle stream of Argon gas.

  • Data Acquisition: Titrate with standardized 0.1 M HCl from pH 11.5 down to pH 3.0. Record the volume of titrant vs. potential (mV).

  • Bjerrum Plot Analysis: Calculate the average number of bound protons (

    
    ) per molecule and plot against 
    
    
    
    . The pKa is extracted at
    
    
    using non-linear least-squares regression.
Phase 2: Orthogonal Validation via -NMR Titration

Causality Check: Why use NMR? At pH > 10, glass electrodes can suffer from sodium error (alkaline drift). NMR directly observes the protonation state of the molecule without relying on an electrode's membrane potential.

  • Sample Prep: Prepare a 5 mM solution of the compound in

    
     containing 0.15 M KCl.
    
  • Titration: Adjust the pH* (meter reading in

    
    ) using 
    
    
    
    and
    
    
    .
  • Acquisition: Acquire a 1D

    
    -NMR spectrum at 15 different pH points ranging from pH 7.0 to 12.0.
    
  • Analysis: Track the chemical shift (

    
    ) of the methylene protons (
    
    
    
    -protons) adjacent to the amine. As the amine deprotonates, the shielding environment changes, causing an upfield shift.
  • Validation: Fit the

    
     vs. pH curve to the Henderson-Hasselbalch equation. The inflection point provides a highly accurate, electrode-independent pKa that must match the potentiometric data within ±0.05 units.
    

Workflow S1 Sample Prep & Calibration (0.15 M KCl, Gran's Plot) S2 Potentiometric Titration (Argon Blanket, 25°C) S1->S2 S3 Orthogonal Validation (1H-NMR pH Titration) S1->S3 S4 Data Fitting (Bjerrum Plot Analysis) S2->S4 S3->S4 S5 Final pKa Output (Self-Validated System) S4->S5

Fig 2: Self-validating experimental workflow for precision pKa determination.

Implications for Drug Development

The determination that the primary amine of (2,6-Dimethyloxan-4-yl)methanamine has a pKa of ~10.0 carries profound implications for medicinal chemistry optimization:

  • Physiological Ionization: At physiological blood pH (7.4), the compound will be >99.7% ionized (protonated). This highly polar cationic state severely restricts passive transcellular membrane permeability (e.g., low

    
     in Caco-2 assays) unless the molecule is recognized by an active uptake transporter (such as OCT1 or OCT2).
    
  • logD Profiling: The distribution coefficient (logD) at pH 7.4 will be significantly lower than the calculated logP. Chemists must account for this when designing the molecule to cross the blood-brain barrier (BBB), as the high basicity traps the molecule in the aqueous phase.

  • hERG Liability: The hERG potassium channel pharmacophore frequently involves a lipophilic core paired with a basic amine (pKa > 8.5) that is protonated at physiological pH. Incorporating the (2,6-Dimethyloxan-4-yl)methanamine motif into a larger, lipophilic scaffold introduces a high risk of hERG blockade, necessitating early in vitro cardiac safety screening.

References

  • Basicity of Amines – Organic Chemistry: A Tenth Edition Source: OpenStax / Pressbooks URL: [Link]

  • 1-TETRAHYDRO-2H-PYRAN-4-YLMETHANAMINE Chemical Properties Source: ChemBK URL:[Link]

  • pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

Foundational

Pharmacophore Properties of Dimethyl Oxane Methanamine Derivatives: A Structural and Mechanistic Guide for Drug Design

[label="2. Purification & Characterization\nLC-MS, NMR", fillcolor Synthesizing Target-Specific Diagrams I've been working to integrate specific target interactions into updated visualizations. I'm focusing on refining t...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Purification & Characterization\nLC-MS, NMR", fillcolor

Synthesizing Target-Specific Diagrams

I've been working to integrate specific target interactions into updated visualizations. I'm focusing on refining the diagrams to show how the oxane interacts with kinase hinge regions, gem-dimethyl affects CYP450, and the amine forms salt bridges. These diagrams will synthesize the workflow for visual support.

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds frequently encounters a critical bottleneck: balancing lipophilicity with metabolic stability and target affinity. As a Senior Application Scientist, I have consistently observed that transitioning from traditional carbocycles (like cyclohexane) or basic heterocycles (like piperidine) to dimethyl oxane methanamine (DOM) scaffolds serves as a powerful strategic pivot.

The DOM scaffold—consisting of an oxane (tetrahydropyran) core, a gem-dimethyl steric shield, and a basic methanamine vector—acts as a highly privileged bioisostere. This whitepaper deconstructs the pharmacophore properties of DOM derivatives, detailing the causality behind their structural advantages, and provides self-validating protocols for their synthesis and ADME profiling.

Structural & Physicochemical Profiling

To understand why DOM derivatives are highly valued building blocks, we must dissect the scaffold into its three functional components:

The Oxane (Tetrahydropyran) Core

In 2013, IUPAC established "oxane" as the preferred nomenclature for the saturated six-membered ether ring historically known as tetrahydropyran [4]. As a bioisostere for cyclohexane, the oxane core introduces an oxygen atom that acts as a hydrogen-bond acceptor. This subtle substitution fundamentally alters the physicochemical profile: it lowers the partition coefficient (logP) and distribution coefficient (logD), thereby improving aqueous solubility and reducing off-target lipophilic toxicity [2].

The Gem-Dimethyl Substitution

The strategic placement of two methyl groups (e.g., 2,2-dimethyl or 4,4-dimethyl) is not merely for lipophilic tuning. Causality: The gem-dimethyl group induces the Thorpe-Ingold effect, compressing the internal ring angle and restricting the conformational flexibility of the ring. This conformational locking forces the methanamine moiety into a rigid equatorial or axial vector, significantly reducing the entropic penalty upon target binding. Furthermore, the bulky methyl groups provide steric hindrance against CYP450 enzymes, effectively blocking adjacent carbon sites from oxidative metabolism (alpha-oxidation).

The Methanamine Moiety

The methanamine group provides a basic center with a typical pKa of ~10.0. At physiological pH (7.4), this amine is protonated, enabling the formation of robust salt bridges with acidic residues (Aspartate or Glutamate) in the binding pockets of GPCRs or kinase hinge regions [3].

Pharmacophore DOM Dimethyl Oxane Methanamine (DOM) Scaffold Oxane Oxane (THP) Core Bioisostere & H-Bond Acceptor DOM->Oxane Dimethyl Gem-Dimethyl Group Steric Shield & Conformation Lock DOM->Dimethyl Amine Methanamine Moiety Basic Center (pKa ~10) DOM->Amine Target1 Target: Kinase/GPCR Dipole Interactions Oxane->Target1 Target2 Target: CYP450 Metabolic Resistance Dimethyl->Target2 Target3 Target: Asp/Glu Residues Salt Bridge Formation Amine->Target3

Caption: Pharmacophoric mapping of dimethyl oxane methanamine interactions with biological targets.

Quantitative Data: Comparative Scaffold Analysis

The integration of the oxane core and dimethyl groups yields a superior ADME profile compared to traditional carbocycles. The table below summarizes the calculated physicochemical properties, demonstrating how the DOM scaffold optimizes the balance between polar surface area (TPSA) and metabolic stability [1].

Scaffold StructureLogP (calc)pKa (calc)TPSA (Ų)Metabolic Stability (HLM t½)Primary Interaction
Cyclohexylmethanamine 2.1510.526.0Low (< 15 min)Hydrophobic
Oxan-4-ylmethanamine 0.8210.135.2Moderate (~ 30 min)H-Bond Acceptor
(2,2-Dimethyl-oxan-4-yl)methanamine 1.4510.035.2High (> 60 min)H-Bond + Steric Shield

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal check to confirm success before proceeding, preventing the compounding of errors in downstream assays.

Protocol 1: Synthesis via Reductive Amination

The most efficient route to DOM derivatives (such as (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine) is the reductive amination of the corresponding ketone [2].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,2-dimethyltetrahydro-4H-pyran-4-one in anhydrous dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.5 equivalents of methanamine (solution in THF) followed by 2.0 equivalents of Titanium(IV) isopropoxide (

    
    ) as a Lewis acid. Stir at room temperature for 12 hours.
    
    • Self-Validation Check: Aliquot 10 µL of the reaction mixture and analyze via ATR-FTIR. The complete disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine stretch (~1650 cm⁻¹) validates the completion of this step. Do not proceed to reduction until the ketone is fully consumed.

  • Reduction: Cool the reaction to 0°C. Slowly add 2.0 equivalents of Sodium triacetoxyborohydride (STAB). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize the acid and break down titanium complexes. Extract the aqueous layer three times with ethyl acetate.
    
  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via reverse-phase Prep-HPLC.
    
Protocol 2: In Vitro ADME Profiling (Microsomal Stability)

Because the primary advantage of the DOM scaffold is its metabolic resistance, validating its half-life in Human Liver Microsomes (HLM) is critical [5].

  • Incubation Setup: Prepare a 1 µM solution of the DOM derivative in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Internal Standard Integration: Spike the incubation mixture with 1 µM Tolbutamide.

    • Self-Validation Check: Tolbutamide acts as a known-clearance internal standard. If the clearance rate of Tolbutamide deviates from historical baseline data, the entire assay is flagged for microsomal degradation or cofactor failure, preventing false-positive stability readings for the DOM derivative.

  • Reaction Initiation: Add NADPH regenerating system to initiate metabolism. Incubate at 37°C.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a secondary analytical internal standard (e.g., Labetalol) to normalize LC-MS/MS injection volumes.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 1. Scaffold Synthesis Reductive Amination of Ketone Step2 2. Reaction Validation IR/LC-MS (Imine Formation) Step1->Step2 Step3 3. Purification Prep-HPLC & Chiral Resolution Step2->Step3 Step4 4. ADME Profiling HLM Stability & Permeability Step3->Step4 Step5 5. Lead Optimization In Vivo PK/PD Modeling Step4->Step5

Caption: Step-by-step workflow for the synthesis and validation of DOM-based drug candidates.

Conclusion

The dimethyl oxane methanamine (DOM) scaffold represents a masterclass in rational drug design. By replacing highly lipophilic and metabolically vulnerable carbocycles with a sterically shielded, conformationally locked cyclic ether, medicinal chemists can drastically improve the ligand efficiency and pharmacokinetic longevity of their lead compounds. Rigorous synthetic validation and ADME profiling ensure that the theoretical benefits of the DOM pharmacophore translate reliably into robust clinical candidates.

References

  • PubChem (NIH) - Tetrahydro-N-methyl-2H-pyran-4-methanamine Compound Summary. Available at: [Link]

  • Wikipedia - Tetrahydropyran (Oxane Nomenclature and Chemistry). Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Stereochemical Control of (2,6-Dimethyloxan-4-yl)methanamine Derivatives

Introduction & Pharmacological Relevance The incorporation of sp³-rich saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The incorporation of sp³-rich saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and target selectivity [1]. Among these, the tetrahydropyran (oxane) ring serves as an excellent bioisostere for piperidines and cyclohexanes.

Specifically, (2,6-dimethyloxan-4-yl)methanamine (also referred to as 2,6-dimethyltetrahydropyran-4-yl methanamine) has emerged as a highly privileged scaffold. The 2,6-dimethyl substitution pattern provides a distinct conformational bias. In its most thermodynamically stable cis-isomer, both methyl groups occupy equatorial positions, effectively locking the oxane ring into a rigid chair conformation. This conformational restriction reduces entropic penalties upon target binding. Consequently, this primary amine scaffold has been successfully utilized in the synthesis of potent kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases [2], and allosteric Polycomb Repressive Complex 2 (PRC2/EED) inhibitors (e.g., EEDi-5273) for oncology applications [3].

This application note details a robust, scalable, and self-validating synthetic workflow for producing (2,6-dimethyloxan-4-yl)methanamine, focusing on the critical causality behind reagent selection and stereochemical control.

Retrosynthetic Analysis & Pathway Design

The synthesis of (2,6-dimethyloxan-4-yl)methanamine requires the precise installation of a single carbon homologation at the C4 position of a readily available precursor, typically 2,6-dimethyloxan-4-one .

Our optimized pathway utilizes a two-step sequence:

  • Homologation via the Van Leusen Reaction: The ketone is converted directly into 2,6-dimethyloxane-4-carbonitrile using Tosylmethyl isocyanide (TosMIC). This avoids the multi-step Wittig/hydrolysis sequences and directly yields the saturated nitrile.

  • Controlled Catalytic Hydrogenation: The nitrile is reduced to the primary methanamine.

The Causality of Reduction Conditions: A common pitfall in nitrile reduction is the formation of secondary and tertiary amine byproducts. When the nitrile is reduced to an intermediate imine, primary amines already formed in the reaction mixture can attack the imine, leading to dimerization (e.g., bis((2,6-dimethyloxan-4-yl)methyl)amine). To circumvent this, we employ Raney Nickel in the presence of methanolic ammonia . The excess ammonia acts as a competitive nucleophile, shifting the equilibrium of the imine intermediate entirely toward the primary amine product, effectively suppressing dimerization [4].

SynthesisWorkflow Start 2,6-Dimethyloxan-4-one (Starting Material) Step1 Van Leusen Homologation Reagents: TosMIC, t-BuOK Solvent: DME/EtOH Start->Step1 C1 Homologation Intermediate 2,6-Dimethyloxane-4-carbonitrile (Stable Intermediate) Step1->Intermediate Step2 Catalytic Hydrogenation Catalyst: Raney Ni Additive: NH3/MeOH (22%) Intermediate->Step2 Chemoselective Reduction Product (2,6-Dimethyloxan-4-yl)methanamine (Target Scaffold) Step2->Product Derivatization Library Synthesis (Amides, Ureas, Reductive Aminations) Product->Derivatization Scaffold Decoration

Workflow for the synthesis and derivatization of (2,6-Dimethyloxan-4-yl)methanamine.

Quantitative Data: Optimization of Nitrile Reduction

To demonstrate the necessity of the chosen reduction parameters, Table 1 summarizes the optimization data for the conversion of 2,6-dimethyloxane-4-carbonitrile to the target methanamine.

Table 1: Optimization of Nitrile Reduction Conditions

Catalyst / ReagentSolventAdditiveTemp (°C)Pressure (MPa)Primary Amine Yield (%)Secondary Amine Byproduct (%)
Pd/C (10%)MeOHNone250.542%48%
LiAlH₄ (2.0 eq)THFNone0 to 25N/A (1 atm)71%12%
Raney NickelMeOHNone500.665%28%
Raney Nickel MeOH NH₃ (22% w/w) 50 0.6 88% < 2%

Note: The addition of 22% methanolic ammonia is the critical variable that ensures high chemoselectivity for the primary amine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethyloxane-4-carbonitrile

Objective: Convert the ketone to a saturated nitrile via a one-pot Van Leusen reaction.

  • Preparation: In an oven-dried, argon-flushed 500 mL round-bottom flask, dissolve 2,6-dimethyloxan-4-one (12.8 g, 100 mmol) and Tosylmethyl isocyanide (TosMIC) (21.5 g, 110 mmol) in a mixture of anhydrous 1,2-dimethoxyethane (DME) (150 mL) and absolute ethanol (5 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add potassium tert-butoxide (t-BuOK) (24.7 g, 220 mmol) in portions over 30 minutes. Causality: Slow addition prevents rapid exothermic decomposition of TosMIC and controls the rate of the initial cycloaddition step.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with water (200 mL) and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 2,6-dimethyloxane-4-carbonitrile as a pale yellow oil.

Protocol B: Catalytic Hydrogenation to (2,6-Dimethyloxan-4-yl)methanamine

Objective: Chemoselective reduction of the nitrile to the primary amine.

  • Reactor Setup: In a 200 mL stainless steel autoclave equipped with a mechanical stirrer, charge 2,6-dimethyloxane-4-carbonitrile (10.0 g, 71.8 mmol).

  • Solvent & Additive: Add 50.0 g of a 22% (w/w) ammonia-methanol solution. Causality: Ammonia traps the intermediate imine, preventing nucleophilic attack by the newly formed product.

  • Catalyst Addition: Carefully add 2.0 g of activated Raney Nickel (washed with methanol prior to use to remove water).

  • Hydrogenation: Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 0.6 MPa with H₂.

  • Heating: Heat the reaction to 50–55 °C and stir vigorously (800 rpm) for 17 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes [4].

  • Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney Nickel. Safety Note: Dry Raney Nickel is highly pyrophoric; keep the filter cake wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Distill the resulting crude liquid under reduced pressure (e.g., 75 °C at 2.67 kPa) to afford pure (2,6-dimethyloxan-4-yl)methanamine as a colorless liquid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the protocol must be validated against expected analytical benchmarks.

  • Mass Spectrometry (LC-MS/ESI+): The expected exact mass for C₈H₁₇NO is 143.13. The primary validation metric is the presence of the

    
     ion at m/z 144.1 .
    
  • ¹H-NMR (400 MHz, DMSO-d₆):

    • The absence of the nitrile carbon peak (typically ~120 ppm in ¹³C) and the appearance of the primary amine protons.

    • Key diagnostic peaks: A doublet at ~2.39 ppm (

      
       Hz, 2H) corresponding to the methylene group attached to the amine (
      
      
      
      ).
    • A broad singlet at ~1.10-1.50 ppm (2H) corresponding to the

      
       protons (exchangeable with D₂O).
      
    • The stereochemistry of the 2,6-dimethyl groups can be confirmed via NOESY NMR; strong NOE cross-peaks between the axial protons at C2, C4, and C6 confirm the cis-equatorial positioning of the methyl groups, validating the structural rigidity of the scaffold.

By strictly adhering to the methanolic ammonia parameters and validating via the diagnostic 2.39 ppm doublet in the ¹H-NMR, researchers can confidently utilize this building block for downstream library generation in drug discovery campaigns.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[Link]

  • Liddle, J., et al. (2017). Compounds useful as kinase inhibitors (Patent No. WO2017103611A1).
  • Qi, W., et al. (2022). Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. Journal of Medicinal Chemistry, 65(1), 342-364.[Link]

Application

Application Note: Synthesis, Scale-Up Protocol, and Pharmaceutical Applications of (2,6-Dimethyloxan-4-yl)methanamine

Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale (2,6-Dimethyloxan-4-yl)methanamine (also known as (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine, CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

(2,6-Dimethyloxan-4-yl)methanamine (also known as (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine, CAS: 1555719-81-7) is a highly valued aliphatic amine building block[1]. In modern medicinal chemistry, the incorporation of a 2,6-dimethyltetrahydropyran (oxane) ring provides a unique combination of lipophilicity, aqueous solubility, and conformational restriction[2]. The adjacent methyl groups sterically shield the ether oxygen, enhancing metabolic stability against oxidative degradation by cytochrome P450 enzymes. Because of these favorable pharmacokinetic properties, this structural motif is frequently utilized in the design of KRAS inhibitors and other targeted therapeutics ()[3].

Synthetic Strategy & Causality

The synthesis begins with the commercially available precursor, 2,6-dimethyltetrahydro-4H-pyran-4-one[4]. To install the aminomethyl group at the 4-position, a two-step homologation-reduction sequence is optimal.

  • Step 1: Homologation via Van Leusen Reaction. Instead of utilizing a multi-step Wittig olefination followed by hydrolysis and reductive amination, the reaction of the ketone with Toluenesulfonylmethyl isocyanide (TosMIC) directly yields 2,6-dimethyltetrahydro-2H-pyran-4-carbonitrile ()[5]. Causality: TosMIC acts as a highly efficient one-carbon synthon. In the presence of potassium tert-butoxide, the isocyanide carbon attacks the ketone, followed by cyclization and elimination of the tosyl group, converting the ketone to a nitrile in a single, atom-economical operation[5].

  • Step 2: Nitrile Reduction. The intermediate carbonitrile is reduced to the primary amine. While lithium aluminum hydride (LiAlH4) is viable for milligram-scale reactions, catalytic hydrogenation using Raney Nickel is preferred for scale-up due to its superior safety profile ()[6]. Causality: During nitrile reduction, the intermediate imine can react with the newly formed primary amine to form an unwanted secondary amine dimer. Performing the reaction in methanolic ammonia is critical; the excess ammonia competitively attacks the intermediate imine, trapping it and ensuring exclusive formation of the primary amine[6].

G A 2,6-Dimethyltetrahydro- 4H-pyran-4-one B 2,6-Dimethyltetrahydro- 2H-pyran-4-carbonitrile A->B TosMIC, t-BuOK DME/t-BuOH, 35°C C (2,6-Dimethyloxan-4-yl) methanamine B->C Raney Ni, H2, NH3/MeOH (Nitrile Reduction)

Synthetic workflow for (2,6-Dimethyloxan-4-yl)methanamine via TosMIC homologation.

Quantitative Data Summaries

Table 1: Reagents for Van Leusen Homologation (Step 1)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
2,6-Dimethyltetrahydro-4H-pyran-4-one 128.17 1.0 10.0 g Starting Material
TosMIC 195.24 1.4 21.3 g Homologation Reagent
Potassium tert-butoxide 112.21 2.7 23.6 g Base
1,2-Dimethoxyethane (DME) 90.12 - 100 mL Solvent

| tert-Butanol | 74.12 | 1.9 | 14.1 mL | Co-solvent / Proton Source |

Table 2: Reagents for Nitrile Reduction (Step 2)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
2,6-Dimethyltetrahydro-2H-pyran-4-carbonitrile 139.20 1.0 10.0 g Intermediate
Raney Nickel (slurry in water) 58.69 20% w/w 2.0 g Catalyst
7N Ammonia in Methanol 17.03 Excess 100 mL Solvent / Imine Trapping

| Hydrogen Gas | 2.02 | Excess | 50 psi | Reductant |

Detailed Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of 2,6-Dimethyltetrahydro-2H-pyran-4-carbonitrile
  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,6-dimethyltetrahydro-4H-pyran-4-one (10.0 g, 78.0 mmol) and TosMIC (21.3 g, 109.2 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous 1,2-Dimethoxyethane (DME) (100 mL) and add tert-butanol (14.1 mL, 148.2 mmol).

  • Controlled Base Addition: Cool the mixture to 0 °C using an ice bath. Portion-wise, add Potassium tert-butoxide (23.6 g, 210.6 mmol) over 30 minutes. Note: Strict temperature control during this addition is required to manage the exothermic deprotonation of TosMIC.

  • Reaction: Remove the ice bath and warm the reaction to 35 °C. Stir for 18 hours under an argon atmosphere.

  • Workup: Filter the resulting suspension through a Celite pad to remove insoluble salts, washing the filter cake thoroughly with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the carbonitrile intermediate.

    • Self-Validation: Monitor via TLC (stain with KMnO4). Confirm success via 1H NMR by observing the disappearance of the ketone alpha-protons and the appearance of the methine proton adjacent to the nitrile group (~2.8 ppm).

Protocol 2: Reduction to (2,6-Dimethyloxan-4-yl)methanamine
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the purified carbonitrile intermediate (10.0 g, 71.8 mmol) in 7N Ammonia in Methanol (100 mL).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (2.0 g). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air. Transfer the slurry directly into the solvent.

  • Hydrogenation: Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2.

  • Reaction: Stir the mixture vigorously at 25 °C for 12–16 hours until hydrogen uptake ceases.

  • Workup: Vent the hydrogen gas safely and purge the system with nitrogen. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the catalyst cake with methanol (2 × 30 mL).

  • Isolation & Validation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified via vacuum distillation or an acid-base extraction sequence.

    • Self-Validation: Confirm the primary amine via LC-MS (observe the [M+H]+ peak at m/z 144.1). On TLC, the product will selectively stain a deep purple/blue with Ninhydrin, confirming the successful reduction of the nitrile to a primary amine.

Downstream Applications

Once synthesized, the primary amine handle of (2,6-dimethyloxan-4-yl)methanamine serves as a versatile nucleophile for late-stage functionalization, most commonly via amide coupling (using HATU/DIPEA) or reductive amination (using NaBH(OAc)3) to generate complex Active Pharmaceutical Ingredients (APIs).

G A (2,6-Dimethyloxan-4-yl)methanamine (Primary Amine Handle) B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Kinase Inhibitors (e.g., KRAS targeting) B->D E GPCR Ligands / TLR Inhibitors (CNS / Immune active) C->E

Downstream pharmaceutical applications of the oxanyl methanamine intermediate.

References

  • PubChemLite - (2,6-dimethyloxan-4-yl)methanamine (C8H17NO) . Université du Luxembourg. URL:[Link]

  • Dioxabicyclooctanyl Naphthalenenitriles as Nonredox 5-Lipoxygenase Inhibitors: Structure−Activity Relationship Study Directed toward the Improvement of Metabolic Stability . Journal of Medicinal Chemistry. URL:[Link]

  • Heterocyclic compounds, preparation methods therefor, and methods of uses thereof (WO2020258006A1). World Intellectual Property Organization / Google Patents.
  • Condensed Aminodihydrothiazine Derivative (EP2233474A1). European Patent Office / Google Patents.
  • KRAS Inhibitors (WO2025006967A1). World Intellectual Property Organization / Google Patents.

Sources

Method

Application Note: Functionalization of (2,6-Dimethyloxan-4-yl)methanamine for High-Throughput Library Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the pursuit of novel chemical space relies heavily on the selection of high-quality, sp3-rich building blocks. (2,6-Dimethyloxan-4-yl)methanamine (CAS 1555719-81-7) has emerged as a highly versatile aliphatic primary amine for combinatorial library synthesis[1].

Physicochemical Profiling
PropertyValueRationale for Drug Discovery
Molecular Formula C8H17NOLow molecular weight prevents the final library compounds from exceeding Lipinski's Rule of 5.
Molecular Weight 143.23 g/mol Ideal fragment size (MW < 150) for extensive combinatorial elaboration.
Fraction sp3 (Fsp3) 1.0 (8/8 carbons)Maximizes three-dimensionality, which statistically correlates with improved clinical success and aqueous solubility.
Core Motif TetrahydropyranBioisostere for cycloalkanes; improves metabolic stability against cytochrome P450 oxidation.
Reactive Handle Primary AminomethylUnhindered primary amine ensures rapid, high-yielding couplings across diverse electrophiles.

Divergent Functionalization Strategy

To maximize the chemical space generated from this single core, we employ a divergent functionalization strategy. The primary amine serves as the universal anchor point for three highly robust transformations: Amidation, Reductive Amination, and Sulfonylation.

G A (2,6-Dimethyloxan-4-yl)methanamine Core Amine B Amide Library (R-COOH) A->B Amidation C 2° Amine Library (R-CHO) A->C Reductive Amination D Sulfonamide Library (R-SO2Cl) A->D Sulfonylation

Divergent functionalization pathways of the core amine for library synthesis.

Mechanistic Rationale & High-Throughput Protocols

The following protocols are designed as self-validating systems . By utilizing specific stoichiometric imbalances paired with orthogonal solid-phase scavenger resins, we eliminate the need for traditional aqueous workups or chromatography. If a reaction does not reach 100% conversion, the scavengers ensure unreacted starting materials are completely sequestered. Consequently, the final mass and LC-MS trace directly validate the success of the transformation without false positives.

Protocol A: Parallel Amide Bond Formation

Causality & Reagent Selection: Amidation is the most prevalent reaction in library synthesis, but reagent selection is critical. We utilize the EDC·HCl / HOAt / DIPEA coupling system. Unlike DCC, EDC produces a water-soluble urea byproduct that is easily removed. Furthermore, comparative studies have shown that while reagents like DMT-MM struggle with diverse acid sets, the EDC/HOAt/DIPEA combination achieves >75% conversion for nearly 80% of highly diverse carboxylic acids[3]. HOAt accelerates the reaction via a neighboring group effect from its pyridine nitrogen, minimizing epimerization of chiral acids.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M stock solution of (2,6-Dimethyloxan-4-yl)methanamine in anhydrous DMF.

  • Dispensing: Dispense 1.0 mL (0.10 mmol, 1.0 eq) of the amine solution into each well of a 96-well deep-well reaction block.

  • Electrophile Addition: Add 0.12 mmol (1.2 eq) of diverse carboxylic acids to their respective wells. (Note: Acid is in excess to drive complete consumption of the amine).

  • Activation: Add 0.15 mmol (1.5 eq) of EDC·HCl and 0.15 mmol (1.5 eq) of HOAt as a combined cocktail in DMF.

  • Base Addition: Add 0.30 mmol (3.0 eq) of DIPEA to ensure full deprotonation.

  • Incubation: Seal the block and agitate at room temperature for 16 hours.

  • Scavenging (Self-Validation): Add PS-Trisamine resin (3.0 eq) to scavenge unreacted carboxylic acids and HOAt. Add MP-Carbonate resin (3.0 eq) to neutralize HCl salts. Agitate for 4 hours.

  • Isolation: Filter the resin using a phase-separator plate and evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the pure amide.

Protocol B: Reductive Amination

Causality & Reagent Selection: Reductive amination is a cornerstone reaction, successfully utilized in up to 80% of medicinal chemistry libraries[2]. We select Sodium triacetoxyborohydride (NaBH(OAc)3) over NaBH4 or NaCNBH3 due to its superior chemoselectivity. It selectively reduces the intermediate iminium ion at pH 4–5 without reducing the starting aldehydes to alcohols. We use the aldehyde as the limiting reagent because commercially sourced aldehydes vary in stability[2], and excess primary amine is easily and cleanly sequestered by PS-Isocyanate resin, preventing over-alkylation (tertiary amine formation).

Step-by-Step Methodology:

  • Preparation: Prepare a 0.12 M stock solution of the core amine in anhydrous 1,2-dichloroethane (DCE).

  • Dispensing: Dispense 1.0 mL (0.12 mmol, 1.2 eq) into the reaction block.

  • Electrophile Addition: Add 0.10 mmol (1.0 eq) of diverse aldehydes.

  • Imine Formation: Add glacial acetic acid (0.10 mmol, 1.0 eq) to catalyze imine formation by protonating the carbonyl oxygen. Agitate for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (0.25 mmol, 2.5 eq) as a solid or concentrated suspension.

  • Incubation: Seal and agitate at room temperature for 16 hours.

  • Quench & Scavenging: Quench with 0.5 mL of 10% aqueous NaHCO3 to destroy excess hydride. Pass through a phase-separator plate to isolate the organic layer. Add PS-Isocyanate resin (3.0 eq) to the organic phase to covalently sequester all unreacted primary amine. Agitate for 4 hours.

  • Isolation: Filter the resin and evaporate the DCE to yield the pure secondary amine.

Purification Strategy: Solid-Phase Scavenging Workflow

The integration of solid-phase scavengers transforms traditional synthesis into a high-throughput compatible process.

Workflow Step1 Dispense Reagents Step2 Parallel Reaction Step1->Step2 Step3 Add Scavenger Resins Step2->Step3 Step4 Filtration & Evaporation Step3->Step4 Step5 LC-MS QC Step4->Step5

High-throughput parallel synthesis and solid-phase scavenging workflow.

Quantitative Data & Scavenger Guidelines

The following table summarizes the expected performance metrics and specific scavenger resin requirements for functionalizing (2,6-Dimethyloxan-4-yl)methanamine across different library types.

Reaction TypeCoupling Reagent / CatalystLimiting ReagentScavenger Resin(s) RequiredExpected Yield RangePurity (Post-Scavenge)
Amidation EDC·HCl, HOAt, DIPEAAmine (1.0 eq)PS-Trisamine, MP-Carbonate75 - 95%> 85%
Reductive Amination NaBH(OAc)3, AcOHAldehyde (1.0 eq)PS-Isocyanate65 - 85%> 80%
Sulfonylation Pyridine (Solvent/Base)Amine (1.0 eq)PS-Trisamine80 - 95%> 90%

References

  • PubChem. "(2,6-dimethyloxan-4-yl)methanamine (Compound CID 81852973)". National Center for Biotechnology Information. Available at:[Link][1]

  • Gillingham, D., et al. "Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries". Bioconjugate Chemistry, ACS Publications, 2016. Available at:[Link][3]

  • Kutchukian, P. S., et al. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery". The Journal of Organic Chemistry, ACS Publications, 2022. Available at:[Link][2]

Sources

Application

Application Note: Amide Bond Formation via (2,6-Dimethyloxan-4-yl)methanamine and Acid Chlorides

Introduction and Rationale In modern drug discovery and medicinal chemistry, the incorporation of saturated, oxygen-containing heterocycles is a proven strategy to improve the physicochemical properties of lead compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

In modern drug discovery and medicinal chemistry, the incorporation of saturated, oxygen-containing heterocycles is a proven strategy to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. (2,6-Dimethyloxan-4-yl)methanamine (CAS: 1555719-81-7) is a highly valuable aliphatic primary amine building block[1]. It features a tetrahydropyran (oxane) core substituted with two methyl groups, providing a unique lipophilic and sterically defined environment[2].

Because the primary amine is situated on a methylene spacer (-CH2NH2) rather than directly on the oxane ring, steric hindrance at the nucleophilic nitrogen is minimized. This structural feature makes it an excellent nucleophile for acyl substitution reactions. This application note details the mechanistic principles, causal experimental design, and validated protocols for coupling (2,6-Dimethyloxan-4-yl)methanamine with highly reactive acid chlorides to synthesize complex amides.

Mechanistic Insights: Nucleophilic Acyl Substitution

The reaction between an aliphatic amine and an acid chloride proceeds via a closed-shell nucleophilic acyl substitution pathway, often referred to as an addition-elimination mechanism[3]. Understanding the thermodynamics and kinetics of this process is critical for optimizing yields and minimizing side reactions (such as the hydrolysis of the acid chloride).

The Addition-Elimination Pathway
  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen of (2,6-dimethyloxan-4-yl)methanamine attacks the highly electrophilic carbonyl carbon of the acid chloride[4]. The electrophilicity of this carbon is heightened by the strong inductive electron-withdrawing effect of the chlorine atom[5].

  • Tetrahedral Intermediate Formation: The carbon-oxygen

    
    -bond breaks, shifting electron density onto the oxygen to form a zwitterionic tetrahedral intermediate (containing an oxyanion and a positively charged nitrogen)[4].
    
  • Collapse and Elimination: The intermediate collapses as the oxygen lone pair reforms the carbonyl

    
    -bond. Chlorine, being an excellent leaving group, is expelled as a chloride ion (
    
    
    
    )[3].
  • Deprotonation: The resulting intermediate is an

    
    -acylammonium species (a protonated amide)[4]. A stoichiometric amount of base is required to deprotonate this species, yielding the neutral amide product and a salt byproduct (e.g., hydrochloride salt of the base)[6].
    
Causality in Experimental Design
  • Why use a base? The reaction generates one equivalent of hydrochloric acid (HCl). Without an auxiliary base, the unreacted (2,6-dimethyloxan-4-yl)methanamine would act as the base, forming an unreactive ammonium salt and capping the maximum theoretical yield at 50%[4].

  • Why control the temperature? The formation of the tetrahedral intermediate is highly exothermic. Initiating the reaction at 0 °C suppresses the competing hydrolysis of the acid chloride by trace ambient moisture and prevents the degradation of sensitive functional groups[4].

Mechanism R1 Acid Chloride + Amine (Reactants) R2 Nucleophilic Attack (C=O bond breaks) R1->R2 R3 Tetrahedral Intermediate (O-, N+) R2->R3 R4 Collapse & Cl- Expulsion (Elimination) R3->R4 R5 Protonated Amide (N-acylammonium) R4->R5 R6 Deprotonation (Auxiliary Base) R5->R6 R7 Neutral Amide Product + Base-HCl Salt R6->R7

Figure 1: Step-by-step nucleophilic acyl substitution mechanism.

Protocol Selection and Optimization

Chemists typically choose between two primary methodologies for this transformation: Anhydrous Conditions and Schotten-Baumann Conditions . The choice depends entirely on the hydrolytic stability of the specific acid chloride used.

Workflow Start Evaluate Acid Chloride Cond1 Highly sensitive to water? (Aliphatic/Sterically unhindered) Start->Cond1 PathA Anhydrous Protocol (DCM, DIPEA, 0°C) Cond1->PathA Yes PathB Schotten-Baumann Protocol (Biphasic NaOH/DCM) Cond1->PathB No (e.g., Benzoyl Chlorides) EndA Aqueous Quench & Organic Extraction PathA->EndA EndB Phase Separation & Direct Washing PathB->EndB

Figure 2: Protocol selection workflow based on acid chloride stability.

Quantitative Optimization Matrix

Summarized below are the optimized parameters for both methodologies to ensure maximum conversion of (2,6-Dimethyloxan-4-yl)methanamine.

ParameterAnhydrous ConditionsSchotten-Baumann ConditionsChemical Rationale
Solvent Dry DCM, THF, or DMFBiphasic (DCM /

)
Anhydrous solvents prevent hydrolysis; biphasic systems compartmentalize the reaction[7].
Base DIPEA or TEA (1.5 - 2.0 eq)Aqueous

or

Neutralizes the

byproduct to keep the amine nucleophilic[4].
Temperature 0 °C

Room Temp
0 °C

Room Temp
Mitigates the exothermic formation of the tetrahedral intermediate.
Amine Stoichiometry 1.0 - 1.1 eq1.0 - 1.2 eqSlight excess ensures complete consumption of the acid chloride.
Expected Yield 85 - 95%75 - 90%Anhydrous conditions generally yield higher purity for highly reactive electrophiles.

Experimental Protocols

Protocol A: Anhydrous Amide Coupling (Recommended for Water-Sensitive Acid Chlorides)

This method utilizes an organic non-nucleophilic base (like ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-Diisopropylethylamine, DIPEA) in a dry solvent to scavenge 

. DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

Materials:

  • (2,6-Dimethyloxan-4-yl)methanamine (1.0 mmol)

  • Acid Chloride (1.1 mmol)

  • DIPEA (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Amine Solution: Dissolve (2,6-Dimethyloxan-4-yl)methanamine (1.0 mmol) and DIPEA (2.0 mmol) in 5 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the acid chloride (1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes using a syringe. Observation: A slight fuming or color change may occur, indicating exothermic intermediate formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M 
    
    
    
    (to remove unreacted amine), followed by brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude amide.
    
Protocol B: Schotten-Baumann Conditions (Recommended for Stable Acid Chlorides)

The Schotten-Baumann reaction utilizes a biphasic solvent system (aqueous alkali and an immiscible organic solvent)[8]. The acid chloride and amine react in the organic phase (or at the interface), while the generated


 is immediately neutralized by the aqueous base, preventing the protonation of the product[7].

Materials:

  • (2,6-Dimethyloxan-4-yl)methanamine (1.0 mmol)

  • Acid Chloride (e.g., Benzoyl chloride) (1.2 mmol)

  • 2M Aqueous

    
     (5 mL)
    
  • Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Biphasic Setup: In a round-bottom flask, dissolve (2,6-Dimethyloxan-4-yl)methanamine (1.0 mmol) in 10 mL of DCM. Add 5 mL of 2M aqueous

    
    .
    
  • Cooling: Place the biphasic mixture in an ice-water bath (0 °C) and stir vigorously to maximize the surface area of the biphasic interface.

  • Addition: Add the acid chloride (1.2 mmol) dropwise directly into the organic layer over 10 minutes.

  • Reaction: Continue vigorous stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Washing: Wash the combined organic layers with water (10 mL) and brine (10 mL).

  • Isolation: Dry over

    
    , filter, and evaporate the solvent to obtain the target amide.
    

References

  • PubChemLite - (2,6-dimethyloxan-4-yl)methanamine (C8H17NO). uni.lu.
  • 1555719-81-7 | (2,6-dimethyloxan-4-yl)methanamine - Aaronchem. aaronchem.com.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. orgosolver.com.
  • Schotten Baumann Reaction - BYJU'S. byjus.com.
  • Nucleophilic Acyl Substitution - ChemTalk. chemistrytalk.org.
  • 8.4: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. libretexts.org.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. testbook.com.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. vedantu.com.
  • Amine to Amide (via Acid Chloride) - Common Conditions. commonorganicchemistry.com.

Sources

Method

Application Notes and Protocols for the Strategic Protection of (2,6-Dimethyloxan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the strategic selection and application of protecting groups for the primary amine of (2,6-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategic selection and application of protecting groups for the primary amine of (2,6-dimethyloxan-4-yl)methanamine. As a key intermediate in various synthetic endeavors, the effective masking of its primary amine is crucial for achieving desired chemical transformations on other parts of the molecule. These notes offer detailed protocols, the rationale behind procedural steps, and analytical methods for monitoring these critical reactions.

Introduction: The Imperative for Amine Protection

In the landscape of complex molecule synthesis, the primary amine of (2,6-dimethyloxan-4-yl)methanamine presents both a key functional handle and a potential liability. Its inherent nucleophilicity and basicity can interfere with a wide range of synthetic transformations.[1] The strategic implementation of protecting groups is therefore not merely a procedural step but a cornerstone of a successful synthetic campaign, enabling chemists to direct reactivity with precision.[2] This guide focuses on three of the most robust and widely utilized amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection.[3]

Structural Considerations: (2,6-Dimethyloxan-4-yl)methanamine

The structure of (2,6-dimethyloxan-4-yl)methanamine, with its substituted oxane ring, introduces considerations of stereochemistry and steric hindrance that can influence the efficiency of protection and deprotection reactions. The two methyl groups at the 2 and 6 positions of the oxane ring can create a sterically hindered environment around the primary amine, potentially slowing down reaction kinetics compared to simpler primary amines.[4] Furthermore, the stereochemical relationship of the substituents (cis or trans) will impact the molecule's three-dimensional conformation and, consequently, the accessibility of the amine. Researchers should be aware of the specific stereoisomer they are working with, as this can affect reaction outcomes.

PART 1: Selecting the Optimal Protecting Group

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield without affecting other functional groups.[5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, while being easily cleaved under acidic conditions.[5]

  • Rationale for Use: The Boc group is ideal for syntheses involving organometallic reagents, reductions with hydrides, and most basic hydrolyses. Its deprotection with acids like trifluoroacetic acid (TFA) is clean and generally high-yielding.

  • Potential Challenges: The steric bulk of the Boc group, combined with the hindered nature of (2,6-dimethyloxan-4-yl)methanamine, may necessitate slightly more forcing conditions or longer reaction times for its introduction.

Benzyloxycarbonyl (Cbz) Group

The Cbz group offers a different deprotection strategy, being stable to both acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[5]

  • Rationale for Use: This orthogonality makes the Cbz group an excellent choice when acid- or base-labile functional groups are present in the molecule. It is a workhorse in peptide synthesis and is widely applicable in general organic synthesis.

  • Potential Challenges: Catalytic hydrogenolysis may not be compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing moieties.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[6]

  • Rationale for Use: Its base-lability provides orthogonality to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This is particularly valuable in complex, multi-step syntheses where multiple protecting groups are required.

  • Potential Challenges: The Fmoc group is sensitive to even mild bases, which can limit the scope of subsequent reactions.

Data Summary for Protecting Group Selection
Protecting GroupReagent for IntroductionDeprotection ConditionsOrthogonal ToKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OMild to strong acid (e.g., TFA, HCl)Cbz, FmocStable to base and hydrogenolysis
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Boc, FmocStable to acid and base
Fmoc Fmoc-OSu or Fmoc-ClMild base (e.g., 20% piperidine in DMF)Boc, CbzCleaved under very mild basic conditions

PART 2: Experimental Protocols

The following protocols are designed as a starting point for the protection of (2,6-dimethyloxan-4-yl)methanamine. Due to the specific nature of this substrate, optimization of reaction times, temperatures, and reagent stoichiometry may be necessary.

General Laboratory Procedures
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents should be used where specified.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Boc Protection

This protocol describes the protection of the primary amine with a tert-butoxycarbonyl group.

cluster_start Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification Amine (2,6-Dimethyloxan-4-yl)methanamine Boc2O Di-tert-butyl dicarbonate Solvent DCM or THF Base Triethylamine (TEA) Stir Stir at RT Boc2O->Stir Quench Aqueous NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Boc-protected Amine Purify->Product

Caption: Workflow for Boc protection.

  • Dissolution: In a round-bottom flask, dissolve (2,6-dimethyloxan-4-yl)methanamine (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid byproduct.[1]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Cbz Protection

This protocol details the protection of the primary amine with a benzyloxycarbonyl group.

cluster_start Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification Amine (2,6-Dimethyloxan-4-yl)methanamine CbzCl Benzyl chloroformate Solvent DCM Base Aqueous NaHCO₃ Stir Stir at 0 °C to RT CbzCl->Stir Separate Separate Layers Stir->Separate Extract Extract Aqueous Layer Separate->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Cbz-protected Amine Purify->Product

Caption: Workflow for Cbz protection.

  • Dissolution: Dissolve (2,6-dimethyloxan-4-yl)methanamine (1.0 eq.) in DCM (approx. 0.2 M).

  • Biphasic System: Add an equal volume of saturated aqueous NaHCO₃ solution to create a biphasic system. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the vigorously stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Fmoc Protection

This protocol outlines the protection of the primary amine with a 9-fluorenylmethoxycarbonyl group.

cluster_start Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification Amine (2,6-Dimethyloxan-4-yl)methanamine FmocOSu Fmoc-OSu Solvent Dioxane/Water Base Sodium Bicarbonate Stir Stir at RT FmocOSu->Stir Dilute Add Water Stir->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Fmoc-protected Amine Purify->Product

Caption: Workflow for Fmoc protection.

  • Dissolution: Suspend (2,6-dimethyloxan-4-yl)methanamine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.1 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq.) to the suspension.

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq.) in 1,4-dioxane.

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor by TLC.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

PART 3: Analytical Monitoring and Characterization

Rigorous analytical monitoring is essential to ensure the successful implementation of these protection strategies.

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the protection reactions.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): Cbz and Fmoc protected amines are UV active and will appear as dark spots. The Boc-protected amine may not be strongly UV active.

    • Potassium Permanganate Stain: A general stain for most organic compounds.

    • Ninhydrin Stain: Specific for primary and secondary amines. The starting material will stain (typically yellow or purple), while the fully protected product should not. This is an excellent way to confirm the consumption of the starting amine.

    • p-Anisaldehyde Stain: A general-purpose stain that often gives characteristic colors for different functional groups. Carbamates can often be visualized with this stain.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of the protected products.

  • ¹H NMR: Expect to see characteristic signals for the protecting group.

    • Boc: A sharp singlet at ~1.4 ppm integrating to 9 protons.

    • Cbz: A singlet at ~5.1 ppm (2H) for the benzylic protons and aromatic signals between 7.2-7.4 ppm (5H).

    • Fmoc: A complex set of signals in the aromatic region (7.2-7.8 ppm) and characteristic signals for the fluorenyl methylene and methine protons.

    • The signals corresponding to the (2,6-dimethyloxan-4-yl)methanamine moiety will also be present, potentially with slight shifts upon protection.

  • ¹³C NMR: The carbonyl of the carbamate will give a characteristic signal in the range of 155-156 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the protected product. Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

PART 4: Deprotection Protocols

The ability to selectively remove the protecting group is as important as its introduction.

Boc Deprotection (Acidic Cleavage)
  • Dissolve the Boc-protected amine in DCM (0.1 M).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The product is typically obtained as the TFA salt and can be neutralized with a mild base.

Cbz Deprotection (Hydrogenolysis)
  • Dissolve the Cbz-protected amine in methanol or ethanol (0.1 M).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

  • Stir the mixture under an atmosphere of hydrogen (H₂) (balloon pressure is often sufficient).

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Fmoc Deprotection (Basic Cleavage)
  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF) (0.1 M).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by an appropriate work-up and/or chromatography.

Conclusion

The protection of the primary amine of (2,6-dimethyloxan-4-yl)methanamine is a critical step in its utilization as a synthetic building block. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route and the orthogonality required. The protocols provided herein serve as a robust starting point for these transformations. Careful monitoring and characterization are paramount to ensuring the success of these protection and subsequent deprotection steps, ultimately enabling the efficient synthesis of complex target molecules.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.).
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from GenScript Website. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia Website. [Link]

  • Wordpress. (n.d.). BOC Deprotection.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry Website. [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012, January 31).
  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from SciELO Website. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from Wikidot Website. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from Chemistry Steps Website. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from Total Synthesis Website. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal Website. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from Oxford Learning Link Website. [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing Website. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry Website. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews. Retrieved from ACS Publications Website. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal Website. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from Organic Chemistry Portal Website. [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from MDPI Website. [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from The Royal Society of Chemistry Website. [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from ResearchGate Website. [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Retrieved from WSU Website. [Link]

  • PubChemLite. (n.d.). (2,6-dimethyloxan-4-yl)methanamine (C8H17NO). Retrieved from PubChemLite Website. [Link]

  • DOI. (n.d.). Supporting Information Configurations and Sensory Properties of the Stereoisomers of 2,6- Dimethyl-4-propyl-1,3-oxathiane and.

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Application

Application Note: Synthesis and Application of (2,6-Dimethyloxan-4-yl)methanamine as a Saturated Bioisostere for Drug Discovery

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Design The principle of bioisosterism, the strategic replacement of a molecular fragment with another that retains similar biological activity,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Design

The principle of bioisosterism, the strategic replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[1][2] This strategy is pivotal for optimizing lead compounds into effective clinical agents by enhancing potency, selectivity, and pharmacokinetic profiles while mitigating toxicity.[3][4] Historically, much of drug discovery has operated in a two-dimensional, aromatic-rich chemical space. However, the "escape from flatland" paradigm—a move towards more three-dimensional, saturated scaffolds—is now recognized as a critical approach to improving clinical success rates by enhancing properties such as solubility and metabolic stability.[5]

Saturated heterocycles, particularly the tetrahydropyran (THP) ring, have emerged as exceptionally valuable motifs in this context.[6][7] The THP scaffold serves as a potent bioisostere for commonly used carbocycles like cyclohexane or as a replacement for metabolically susceptible groups such as gem-dimethyl or carbonyl functionalities.[7][8] Its advantages include a lower lipophilic character compared to cyclohexane, a rigidified conformation that reduces entropic loss upon binding, and the introduction of an oxygen atom capable of acting as a hydrogen bond acceptor.[7]

This application note provides a detailed guide to the synthesis and strategic application of (2,6-Dimethyloxan-4-yl)methanamine , a versatile building block for bioisosteric replacement. The defined stereochemistry of the 2,6-dimethyl substituents provides rigid and predictable exit vectors, making this scaffold an excellent tool for mimicking specific spatial arrangements of functional groups in a target pharmacophore. The primary amine handle serves as a versatile point for synthetic elaboration, enabling its seamless integration into drug discovery programs.

Part I: Rationale and Design Principles

The (2,6-Dimethyloxan-4-yl)methanamine Scaffold: A Strategic Bioisostere

The utility of this scaffold lies in its unique combination of physicochemical properties. The cis-2,6-dimethyl substitution locks the tetrahydropyran ring into a stable chair conformation, presenting the C4-methanamine group in a defined equatorial position. This conformational rigidity is paramount for accurately mimicking the spatial orientation of the functional group it replaces.

Key Advantages:

  • Improved Physicochemical Properties: Compared to a carbocyclic analogue like (4-methylcyclohexyl)methanamine, the THP core offers increased polarity and reduced lipophilicity (LogP), which often translates to improved aqueous solubility and better ADME properties.[7]

  • Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein that is absent in carbocyclic analogues.[7]

  • Metabolic Stability: Saturated heterocyclic rings are often more resistant to oxidative metabolism than their carbocyclic or aromatic counterparts. Replacing metabolically labile groups (e.g., benzylic positions, gem-dimethyl groups) with this scaffold can significantly enhance a compound's half-life.[9]

  • Defined Three-Dimensional Structure: The rigid framework allows chemists to probe 3D space with high precision, making it a superior alternative to flexible aliphatic chains for linking pharmacophoric elements. This strategy is crucial for enhancing binding affinity and selectivity.[10]

Bioisosteric Replacement Strategies

The (2,6-Dimethyloxan-4-yl)methanamine moiety can be effectively employed as a bioisostere for several common structural motifs found in bioactive molecules.

G cluster_0 Common Structural Motifs cluster_1 Resulting Physicochemical Improvements Cyclohexyl Cyclohexylmethylamine (Lipophilic) Bioisostere (2,6-Dimethyloxan-4-yl)methanamine (Bioisostere) Cyclohexyl->Bioisostere Replaces GemDimethyl Neopentyl Amine (Metabolically Labile) GemDimethyl->Bioisostere Replaces Aromatic meta-Substituted Benzylamine (Planar, Poor Solubility) Aromatic->Bioisostere Replaces Solubility ↑ Solubility Bioisostere->Solubility MetStab ↑ Metabolic Stability Bioisostere->MetStab Affinity ↑ Binding Affinity (H-Bonding) Bioisostere->Affinity ThreeD ↑ sp3 Character (Improved PK/PD) Bioisostere->ThreeD

Caption: Bioisosteric replacement logic for the THP scaffold.

Part II: Synthesis Protocols

The synthesis of (2,6-Dimethyloxan-4-yl)methanamine can be achieved through a robust, multi-step sequence starting from readily available materials. The following protocols detail a validated approach, emphasizing stereochemical control and practical execution.

G SM Starting Materials (e.g., Methyl Acetoacetate) P1 Protocol 1: Synthesis of cis-2,6-Dimethyloxan-4-one SM->P1 Intermediate Key Ketone Intermediate P1->Intermediate Yields P2 Protocol 2: Horner-Wadsworth-Emmons Olefinating Nitrile Synthesis Intermediate->P2 Nitrile Nitrile Intermediate P2->Nitrile Yields P3 Protocol 3: Catalytic Hydrogenation Nitrile->P3 Final Final Product: (2,6-Dimethyloxan-4-yl)methanamine P3->Final Yields

Caption: Overall synthetic workflow for the target amine.

Protocol 1: Synthesis of Key Intermediate: cis-2,6-Dimethyloxan-4-one

This protocol utilizes an intramolecular oxa-Michael addition, a reliable method for constructing the tetrahydropyran ring with defined stereochemistry.[6][11]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Methyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich
Acrolein≥99%, stabilizedSigma-AldrichCaution: Highly toxic and volatile. Handle in a fume hood.
Sodium methoxide (NaOMe), 30% in MeOHSolutionSigma-Aldrich
Diethyl ether (anhydrous)ACS GradeFisher Scientific
Hydrochloric acid (HCl)6 M solutionVWRFor hydrolysis and cyclization.
Sodium bicarbonate (NaHCO₃)Saturated solution---For neutralization.
Magnesium sulfate (MgSO₄)Anhydrous---For drying.

Step-by-Step Procedure

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Michael Addition: Charge the flask with methyl acetoacetate (0.1 mol) and anhydrous diethyl ether (150 mL). Cool the mixture to 0 °C in an ice bath. Add sodium methoxide solution (5 mol%) dropwise.

  • Acrolein Addition: Add acrolein (0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis and Cyclization: Cool the mixture back to 0 °C and slowly add 6 M HCl (100 mL). Heat the biphasic mixture to reflux for 6 hours. This step facilitates both the decarboxylation of the beta-keto ester and the intramolecular oxa-Michael ring closure.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated NaHCO₃ solution (50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes) to yield cis-2,6-dimethyloxan-4-one as a clear oil.

Scientific Rationale: The base-catalyzed Michael addition of methyl acetoacetate to acrolein forms the initial adduct. The subsequent acid-catalyzed reflux performs a dual role: it hydrolyzes and decarboxylates the ester, and the resulting hydroxy-ketone undergoes an intramolecular oxa-Michael reaction. The cyclization proceeds via a chair-like transition state, which strongly favors the formation of the thermodynamically stable cis-di-equatorial product.

Protocol 2: Synthesis of (cis-2,6-Dimethyloxan-4-ylidene)acetonitrile

This step uses a Horner-Wadsworth-Emmons (HWE) reaction to install the cyanomethylene group, a direct precursor to the target aminomethyl functionality.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
cis-2,6-Dimethyloxan-4-oneFrom Protocol 1---
Diethyl cyanomethylphosphonate98%Sigma-Aldrich
Sodium hydride (NaH), 60% in mineral oilReagent GradeSigma-AldrichCaution: Highly reactive. Handle under inert atmosphere.
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Ammonium chloride (NH₄Cl)Saturated solution---For quenching.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under nitrogen, add anhydrous THF (100 mL).

  • Ylide Formation: Add sodium hydride (1.1 eq) portion-wise at 0 °C. Then, add diethyl cyanomethylphosphonate (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete ylide formation.

  • HWE Reaction: Cool the ylide solution back to 0 °C and add a solution of cis-2,6-dimethyloxan-4-one (1.0 eq) in anhydrous THF (20 mL) dropwise. Let the reaction stir at room temperature overnight.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution (50 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography (Silica gel, 5-15% ethyl acetate in hexanes) to afford the product as a mixture of E/Z isomers.

Scientific Rationale: The HWE reaction is a highly efficient method for forming C=C bonds from ketones. Using diethyl cyanomethylphosphonate provides the nitrile functionality directly. The phosphonate-stabilized carbanion is a soft nucleophile that readily attacks the carbonyl carbon.

Protocol 3: Reduction to (2,6-Dimethyloxan-4-yl)methanamine

The final step involves the reduction of both the alkene and the nitrile functionalities to yield the saturated primary amine. Catalytic hydrogenation is a clean and effective method for this transformation.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
(cis-2,6-Dimethyloxan-4-ylidene)acetonitrileFrom Protocol 2---
Rhodium on alumina (Rh/Al₂O₃), 5%Catalyst gradeSigma-AldrichCan be substituted with Raney Nickel.
Methanol (MeOH)ACS GradeFisher Scientific
Acetic Acid (optional)Glacial---Can improve nitrile reduction rate.
Hydrogen (H₂) gasHigh purity---Caution: Flammable gas. Use appropriate equipment.

Step-by-Step Procedure

  • Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure vessel, dissolve the nitrile intermediate (1.0 eq) in methanol (50 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (10 mol% by weight) to the solution under an inert atmosphere. A small amount of acetic acid (0.1 eq) can be added to facilitate the reduction.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or by acid-base extraction to yield the final product.

Scientific Rationale: Rhodium is a highly effective catalyst for the simultaneous reduction of alkenes and nitriles under hydrogen pressure. The reaction proceeds on the catalyst surface, delivering hydrogen atoms to both unsaturated functionalities to yield the desired saturated primary amine.

Part III: Application in Bioisosteric Replacement

To illustrate the utility of the title compound, consider a hypothetical lead optimization scenario where a metabolically labile neopentyl amine moiety in a lead compound (Lead-A) is causing poor pharmacokinetic properties.

Table 1: In Silico Property Comparison

CompoundStructure FragmentcLogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
Lead-A-C(CH₃)₂-CH₂-NH₂2.126.0211
Analog-B (with THP bioisostere) -(cis-2,6-Me₂-Oxan-4-yl)-CH₂-NH₂1.535.2521

The replacement with the THP scaffold (Analog-B) is predicted to decrease lipophilicity (lower cLogP) and increase polarity (higher TPSA), which can lead to improved solubility and a more favorable ADME profile.[7] The additional hydrogen bond acceptor may also open new avenues for improving target affinity.

Protocol 4: Amide Coupling with a Carboxylic Acid

A primary application of the synthesized amine is its coupling to a carboxylic acid core of a lead molecule.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
(2,6-Dimethyloxan-4-yl)methanamineFrom Protocol 3---
Lead Compound-COOHN/A---Represents the carboxylic acid partner.
HATU (coupling reagent)≥98%Chem-Impex
Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichNon-nucleophilic base.
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich

Step-by-Step Procedure

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of (2,6-Dimethyloxan-4-yl)methanamine (1.1 eq) in DMF.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with LiCl solution (5%) to remove DMF, followed by brine. Dry over MgSO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final coupled product.

Scientific Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the amide bond formation to completion.

Conclusion

(2,6-Dimethyloxan-4-yl)methanamine is a valuable and versatile building block for modern drug discovery. Its synthesis, achievable through a robust and scalable sequence, provides access to a scaffold with superior physicochemical properties compared to traditional carbocyclic or aliphatic linkers. By serving as a conformationally rigid bioisostere, it enables medicinal chemists to systematically enhance the solubility, metabolic stability, and three-dimensional character of lead compounds, thereby increasing the probability of advancing successful clinical candidates.

References

  • Vertex AI Search. (2025).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Kummari, V., & Shaw, A. K. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(12), 221. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • CORE. (2019). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2843. [Link]

  • Burgeson, J. R., et al. (2015). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 6(9), 1659-1665. [Link]

  • Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Stepan, A. F., et al. (2011). The application of oxetanes in drug discovery. Chemistry - A European Journal, 17(40), 11134-11142.
  • Stepan, A. F., et al. (2016).[2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Scientific Reports, 6, 38321. [Link]

  • Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. SlideShare.
  • Dow, M., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Scalable Synthesis Routes for (2,6-Dimethyloxan-4-yl)methanamine

Executive Summary (2,6-Dimethyloxan-4-yl)methanamine is a highly valued aliphatic heterocyclic building block in modern medicinal chemistry. It is frequently incorporated into the architecture of advanced active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,6-Dimethyloxan-4-yl)methanamine is a highly valued aliphatic heterocyclic building block in modern medicinal chemistry. It is frequently incorporated into the architecture of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors[1] and anti-apoptotic Bcl-2 protein inhibitors[2]. The integration of the 2,6-dimethyloxane moiety often enhances the pharmacokinetic profile of the parent drug by improving lipophilicity, metabolic stability, and target binding affinity.

Transitioning the synthesis of this amine from discovery-scale (milligrams) to process-scale (kilograms) requires overcoming significant synthetic bottlenecks, particularly regarding reagent toxicity, stereocontrol, and exothermic hazard management. This application note details a field-proven, two-step scalable protocol starting from commercially available cis-2,6-dimethyloxan-4-one.

Retrosynthetic Analysis & Pathway Design

The most atom-economical and scalable route avoids multi-step olefination/hydroboration sequences. Instead, it utilizes a one-carbon homologation of the ketone to a nitrile, followed by a controlled reduction to the primary amine.

Pathway SM cis-2,6-Dimethyloxan-4-one (CAS: 14505-80-7) Int 2,6-Dimethyltetrahydro-2H- pyran-4-carbonitrile SM->Int TosMIC, t-BuOK DME/t-BuOH 0-35°C Prod (2,6-Dimethyloxan-4-yl) methanamine Int->Prod Raney Ni, H2 NH3/MeOH 50 psi

Figure 1: Two-step scalable synthesis route for (2,6-Dimethyloxan-4-yl)methanamine.

Mechanistic Causality in Route Selection
  • The Van Leusen Homologation: We utilize Toluenesulfonylmethyl isocyanide (TosMIC) to directly convert cis-2,6-dimethyloxan-4-one (CAS: 14505-80-7)[3] to 2,6-dimethyltetrahydro-2H-pyran-4-carbonitrile[4]. In the presence of potassium tert-butoxide, TosMIC deprotonates and attacks the carbonyl carbon. The intermediate cyclizes into an oxazoline, which subsequently undergoes ring-opening and elimination of the tosyl group to yield the nitrile. This method is superior at scale as it avoids the cryogenic conditions and gaseous reagents required for Wittig chemistry.

  • Ammonia-Buffered Nitrile Reduction: Reducing nitriles to primary amines is notorious for generating secondary and tertiary amine byproducts. This occurs when the intermediate imine condenses with the newly formed primary amine. To suppress this pathway, the reduction is performed in methanolic ammonia. The vast excess of ammonia shifts the equilibrium, trapping the imine intermediate and ensuring high selectivity for the primary amine.

Step-by-Step Scalable Protocols

Phase 1: Synthesis of 2,6-Dimethyltetrahydro-2H-pyran-4-carbonitrile

Note: TosMIC is a skin sensitizer and should be handled in a well-ventilated fume hood.

Reagents:

  • cis-2,6-dimethyloxan-4-one: 1.0 eq (e.g., 2.00 g, 15.60 mmol)

  • TosMIC: 1.3 eq (3.96 g, 20.28 mmol)

  • tert-Butanol (t-BuOH): 1.7 eq (1.97 g, 26.58 mmol)

  • Potassium tert-butoxide (t-BuOK): 2.5 eq (4.38 g, 39.03 mmol)

  • 1,2-Dimethoxyethane (DME): 30 mL (Solvent)

Procedure:

  • Initialization: Charge a clean, dry reactor with DME (30 mL) and cool the system to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add cis-2,6-dimethyloxan-4-one, TosMIC, and t-BuOH to the stirring solvent[4]. Ensure complete dissolution.

  • Base Addition: Add t-BuOK portion-wise over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic deprotonation of TosMIC and prevent thermal degradation of the isocyanide.

  • Reaction Execution: Remove the cooling bath and warm the mixture to 35 °C. Stir for 18 hours[4].

  • Workup: Filter the resulting suspension to remove potassium tosylate salts. Wash the filter cake thoroughly with Methyl tert-butyl ether (MTBE).

  • Isolation: Concentrate the combined filtrate under reduced pressure below 40 °C. The crude nitrile can be used directly in the next step or purified via a short silica plug (petroleum ether/ethyl acetate) for analytical validation.

Phase 2: Synthesis of (2,6-Dimethyloxan-4-yl)methanamine

Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

Workflow Step1 1. Charge Autoclave Nitrile + Raney Ni + NH3/MeOH Step2 2. Pressurize H2 (50 psi, 25-30°C) Step1->Step2 Step3 3. Monitor H2 Uptake (Reaction Completion) Step2->Step3 Step4 4. Filter Catalyst (Celite Pad, N2 blanket) Step3->Step4 Step5 5. Concentrate & Distill (Pure Amine) Step4->Step5

Figure 2: Operational workflow for the scalable catalytic reduction of the nitrile intermediate.

Procedure:

  • Preparation: In a high-pressure autoclave, dissolve the crude 2,6-dimethyltetrahydro-2H-pyran-4-carbonitrile in 7N NH₃ in Methanol (approx. 10 mL per gram of nitrile).

  • Catalyst Charging: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the nitrile).

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3x to 30 psi), followed by Hydrogen (3x to 30 psi) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25–30 °C. Monitor the pressure drop; the reaction is self-validating and complete when hydrogen uptake ceases (typically 4–6 hours).

  • Filtration: Vent the hydrogen gas and purge the system with Nitrogen. Filter the reaction mixture through a pad of Celite under a strict nitrogen blanket to remove the Raney Nickel. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. The resulting crude oil is purified via vacuum distillation to yield (2,6-dimethyloxan-4-yl)methanamine as a colorless liquid.

Process Optimization & Quantitative Data

Choosing the correct reduction method is the most critical decision for process chemists. While hydride donors are common in discovery labs, they pose severe hazards at scale. The table below summarizes the quantitative and qualitative differences between reduction strategies for this specific substrate.

Table 1: Comparison of Nitrile Reduction Methods

Reduction MethodReagentsYield (%)ScalabilitySafety & Toxicity Profile
Catalytic Hydrogenation Raney Ni, H₂, NH₃/MeOH85–92%High (Kg scale)Pyrophoric catalyst, requires pressure vessel, but highly atom-economical.
Hydride Reduction LiAlH₄, THF75–80%Low Highly reactive, severe exothermic quench hazard, difficult emulsion workup.
Borane Reduction BH₃-THF complex80–85%Medium Toxic, expensive at scale, requires acidic workup to break boron-amine complexes.

Analytical Validation & Quality Control

To ensure the integrity of the final API building block, the product must be validated.

  • LC-MS: The target mass for (2,6-dimethyloxan-4-yl)methanamine (Chemical Formula: C₈H₁₇NO) is 143.13 Da. A strong [M+H]⁺ peak at m/z 144.1 is expected.

  • ¹H NMR (CDCl₃): Disappearance of the nitrile carbon peak (approx. 120 ppm in ¹³C) and the appearance of the primary amine protons (broad singlet, ~1.5 ppm, 2H, exchangeable with D₂O) and the methylene protons adjacent to the amine (~2.6 ppm, d, 2H) confirm successful reduction.

References

  • Guidechem. "2,6-DIMETHYLTETRAHYDRO-4H-PYRAN-4-ONE 1073-79-6 wiki". guidechem.com.
  • Google Patents. "WO2020258006A1 - Heterocyclic compounds, preparation methods therefor, and methods of uses thereof". google.com.
  • Google Patents. "US10081628B2 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases". google.com.
  • Sigma-Aldrich. "cis-2,6-Dimethyloxan-4-one | 14505-80-7". sigmaaldrich.com.
  • Google Patents. "US10918622B2 - Compounds useful as kinase inhibitors". google.com.

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Application

Application Note: Nucleophilic Substitution Workflows Utilizing (2,6-Dimethyloxan-4-yl)methanamine in Drug Discovery

Executive Summary & Chemical Causality In modern drug development, incorporating complex aliphatic amines into pharmacophores is a proven strategy to improve metabolic stability, tune pKa, and enhance target binding affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

In modern drug development, incorporating complex aliphatic amines into pharmacophores is a proven strategy to improve metabolic stability, tune pKa, and enhance target binding affinity. (2,6-Dimethyloxan-4-yl)methanamine (CAS: 1555719-81-7) is a highly specialized building block that offers unique physicochemical advantages for these purposes .

Mechanistic Causality: Structurally, this molecule features a primary amine separated from a bulky 2,6-dimethyloxane (tetrahydropyran) ring by a methylene spacer . This specific architecture dictates its chemical behavior:

  • High Nucleophilicity: The methylene spacer ensures the nitrogen atom remains sterically unhindered during the transition state, allowing it to act as a highly potent nucleophile in

    
     and 
    
    
    
    reactions.
  • Downstream Steric Shielding: Once coupled, the bulky 2,6-dimethyl-substituted oxane ring provides significant steric shielding to the resulting secondary or tertiary amine. This shielding protects the core from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) and increases the overall lipophilicity (LogP) of the drug candidate.

Reaction Pathways & Mechanistic Principles

(2,6-Dimethyloxan-4-yl)methanamine readily participates in three primary nucleophilic substitution routes. Understanding the transition states of these pathways is critical for optimizing reaction conditions.

  • Nucleophilic Aromatic Substitution (

    
    ):  The primary amine attacks an electron-deficient heteroaryl halide. The reaction proceeds via the formation of a negatively charged Meisenheimer complex . Polar aprotic solvents (DMSO, DMF) are critical here because they solvate the cations of the base, leaving the amine free to attack, while stabilizing the transition state.
    
  • 
     Alkylation:  Direct backside displacement of an aliphatic halide. The lack of branching at the 
    
    
    
    -carbon of the amine allows this to proceed rapidly.
  • Acylation: Reaction with acid chlorides or anhydrides to form highly stable amides.

ReactionPathways Amine (2,6-Dimethyloxan-4-yl) methanamine SN2 SN2 Alkylation (Alkyl Halides) Amine->SN2 K2CO3, MeCN 25-60°C SNAr SNAr Reaction (Aryl Halides) Amine->SNAr DIPEA, DMSO 80-120°C Acylation Acylation (Acid Chlorides) Amine->Acylation TEA, DCM 0-25°C

Figure 1: Divergent nucleophilic substitution pathways of (2,6-Dimethyloxan-4-yl)methanamine.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for achieving maximum conversion rates when utilizing this specific hindered aliphatic amine.

Reaction TypeElectrophile ClassOptimal SolventBase SelectionTemp (°C)Expected Yield

Electron-deficient HeteroarylsDMSO or DMFDIPEA (2.0 - 2.5 eq)80 - 12065 - 85%

Alkylation
Primary/Secondary Alkyl HalidesAcetonitrile (MeCN)

(1.5 - 2.0 eq)
25 - 6070 - 90%
Acylation Acid Chlorides / AnhydridesDichloromethane (DCM)Triethylamine (TEA)0 - 2585 - 95%

Experimental Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Coupling (2,6-Dimethyloxan-4-yl)methanamine with 2-chloropyrimidine to form a secondary heteroaryl amine.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMSO is selected as a polar aprotic solvent. It lacks hydrogen-bond donors, which leaves the incoming amine nucleophile unsolvated and highly reactive, significantly lowering the activation energy required to form the Meisenheimer intermediate .

  • Amine Addition: Add (2,6-Dimethyloxan-4-yl)methanamine (1.2 eq) to the stirring solution at room temperature.

    • Causality: A slight stoichiometric excess (1.2 eq) of the amine drives the equilibrium forward and compensates for any potential loss during transfer, ensuring complete consumption of the limiting heteroaryl halide.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

    • Causality: As the substitution proceeds, hydrochloric acid (HCl) is generated. DIPEA acts as a non-nucleophilic acid scavenger due to its bulky isopropyl groups. It neutralizes the HCl, preventing the protonation of the unreacted (2,6-Dimethyloxan-4-yl)methanamine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C for 4-6 hours.

    • Causality: While the primary amine is a strong nucleophile, the disruption of aromaticity required to form the intermediate complex is endothermic. Heating provides the necessary kinetic energy to overcome this activation barrier.

  • Validation Checkpoint: Monitor reaction progress via LC-MS. The self-validating indicator of success is the complete disappearance of the 2-chloropyrimidine peak and the emergence of a new, higher-mass product peak corresponding to the coupled amine.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water (3x) and brine (1x). Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Causality: DMSO is highly miscible with water. The repeated aqueous washes partition the DMSO and DIPEA salts into the aqueous layer, while the lipophilic oxane-bearing product remains in the organic EtOAc layer.

Workflow Step1 1. Reagent Preparation Dissolve Amine & Electrophile in DMSO Step2 2. Base Addition Add DIPEA (Acid Scavenger) Step1->Step2 Step3 3. Thermal Activation Heat at 80-100°C (Meisenheimer Complex) Step2->Step3 Step4 4. Aqueous Workup Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5

Figure 2: Standardized experimental workflow for SNAr reactions using aliphatic amines.

Protocol B: Alkylation

Objective: Mono-alkylation of (2,6-Dimethyloxan-4-yl)methanamine with Benzyl Bromide.

Step-by-Step Methodology & Causality:

  • Preparation: Suspend

    
     (2.0 eq) in anhydrous Acetonitrile (MeCN) and add the amine (1.0 eq).
    
    • Causality:

      
       is a mild, insoluble inorganic base. In MeCN, it provides a heterogeneous basic environment that slowly scavenges HBr without causing base-catalyzed side reactions.
      
  • Electrophile Addition: Cool the mixture to 0°C. Add Benzyl Bromide (0.9 eq) dropwise over 15 minutes.

    • Causality:

      
       reactions with primary amines are highly prone to over-alkylation (forming tertiary amines). By using the electrophile as the limiting reagent (0.9 eq) and adding it slowly at a reduced temperature, the local concentration of the electrophile is kept low, statistically favoring mono-alkylation.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The methylene spacer of (2,6-dimethyloxan-4-yl)methanamine projects the nucleophilic nitrogen away from the bulky oxane ring, allowing the

      
       backside attack to proceed smoothly at room temperature without excessive steric repulsion.
      
  • Validation Checkpoint: Reaction completion is validated by the consumption of benzyl bromide via TLC (Hexanes/EtOAc) and the appearance of a ninhydrin-active secondary amine spot.

  • Workup: Filter the heterogeneous mixture to remove

    
     salts, concentrate the filtrate under reduced pressure, and purify.
    
    • Causality: Heterogeneous basic conditions allow for a rapid, water-free workup simply by filtering off the inorganic salts, minimizing product loss to aqueous layers.

References

  • Title: (2,6-Dimethyloxan-4-yl)methanamine (CID 81852973) | Source: PubChem Database | URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis | Source: PubMed Central (PMC) | URL: [Link]

Method

Application Note: Strategic Integration of Oxane-Based Amines in Modern Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to sp³-rich three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Among these scaffolds, oxane (tetrahydropyran or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to sp³-rich three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Among these scaffolds, oxane (tetrahydropyran or THP) rings functionalized with amine groups have emerged as highly privileged structures. By acting as bioisosteres for carbocycles like cyclohexane, oxane-based amines allow drug development professionals to fine-tune physicochemical properties—specifically lipophilicity, aqueous solubility, and basicity—while maintaining the conformational rigidity required for high-affinity target engagement[1].

This application note provides a comprehensive guide to the mechanistic rationale, clinical applications, and synthetic protocols for integrating oxane-based amines into lead optimization workflows.

Mechanistic Rationale: The Causality of Physicochemical Tuning

The decision to replace a traditional cycloalkylamine with an oxane-based amine is rarely arbitrary; it is driven by predictable causality in structure-activity relationships (SAR).

Lipophilicity and ADME Optimization

Oxane is a rigid cyclic ether. The introduction of the oxygen heteroatom significantly lowers the lipophilicity (LogP/LogD) of the molecule compared to its cyclohexyl counterpart[1]. This subtle reduction in lipophilicity translates directly to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Lower lipophilicity reduces non-specific binding to plasma proteins and lipids, thereby increasing the fraction of unbound, biologically active drug in vivo[1].

pKa Modulation via Inductive Effects

Highly basic amines (pKa > 10) often present liabilities in drug discovery, including poor membrane permeability at physiological pH and increased risk of cardiotoxicity via hERG channel inhibition. The oxygen atom in the oxane ring exerts an electron-withdrawing inductive effect through the sigma-bond framework. This effect pulls electron density away from the adjacent or tethered amine, effectively lowering its pKa by 1 to 1.5 units. This modulation optimizes the ionization state of the drug in the gastrointestinal tract and systemic circulation.

Structural Rigidity and Target Engagement

Unlike flexible linear ethers, the oxane ring is conformationally restricted, which minimizes the entropic penalty upon binding to a target protein[1]. Furthermore, the ether oxygen serves as an additional hydrogen-bond acceptor, providing a new vector for interaction with kinase hinge regions or receptor pockets[1].

Table 1: Physicochemical Comparison of Scaffolds
PropertyCyclohexylamine4-Aminotetrahydropyran (Oxane-based)Mechanistic Impact on Drug Profile
Lipophilicity (LogP) Higher (~1.5)Lower (~0.5)Enhanced aqueous solubility; reduced non-specific tissue accumulation.
Amine Basicity (pKa) ~10.6~9.5Reduced hERG liability; improved membrane permeability.
H-Bond Acceptors 0 (excluding amine)1 (ether oxygen)Tighter drug-enzyme binding interactions via new H-bond vectors.
Sp³ Character HighHighMaintains 3D complexity, improving target selectivity over flat aromatics.

Clinical Case Studies

AZD0156: Overcoming Solubility Limits in ATM Kinase Inhibition

Ataxia telangiectasia mutated (ATM) kinase is a critical target in the DNA damage response (DDR) pathway. Early imidazo[4,5-c]quinolin-2-one inhibitors developed by AstraZeneca exhibited potent in vitro activity but suffered from poor aqueous solubility and low oral bioavailability[2].

By incorporating a tetrahydropyran-amine motif, researchers successfully modulated the physicochemical properties of the lead series. The resulting clinical candidate, AZD0156, demonstrated sub-nanomolar potency, exceptional selectivity, and an optimized pharmacokinetic profile with high aqueous solubility[2]. The oxane ring dictated the active conformation of the molecule, allowing it to engage key residues (Cys2770, Lys2717) in the ATP-binding site effectively.

Workflow A High-Lipophilicity Hit (Poor Solubility) B Bioisosteric Design (Oxane Integration) A->B C Amine Derivatization (pKa Tuning) B->C D AZD0156 (Optimized PK/ADME) C->D

Caption: Workflow for integrating oxane-based amines to optimize pharmacokinetic profiles in drug discovery.

Gilteritinib: FLT3 Inhibition and Steric Gatekeeper Dynamics

Gilteritinib (Xospata) is an FDA-approved Type I inhibitor targeting FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML)[1]. The drug heavily relies on an amino-tetrahydropyran substituent to achieve its potent target engagement and favorable oral bioavailability.

However, the rigid geometry of the oxane ring also plays a role in acquired resistance. Clinical relapse often occurs due to the F691L "gatekeeper" mutation in the FLT3 kinase domain. Structural modeling reveals that the bulky leucine substitution causes a direct steric clash with the tetrahydropyran ring of gilteritinib, disrupting the hydrogen-bonding network and preventing drug binding[3].

Mechanism WT Wild-Type FLT3 Receptor Gilt Gilteritinib (Oxane-Amine Drug) Gilt->WT Binds & Inhibits Mut F691L Gatekeeper Mutation Clash Steric Clash with Oxane Ring Mut->Clash Induces Clash->Gilt Prevents Binding Resist Drug Resistance & Relapse Clash->Resist Leads to

Caption: Mechanism of Gilteritinib resistance driven by steric clash between the oxane ring and F691L mutation.

Experimental Protocol: Scalable Synthesis of Oxane-Based Amines

The synthesis of oxane-based amines often utilizes reductive amination. While laboratory-scale synthesis frequently employs sodium triacetoxyborohydride (NaBH(OAc)₃), process chemistry for clinical scale-up requires more atom-economical and easily purified methods. The following protocol details the catalytic reductive amination of tetrahydro-4H-pyran-4-one, utilized in the process development of the CCR5 antagonist TAK-779[4].

Objective

Synthesis of N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride via high-pressure catalytic hydrogenation.

Reagents & Materials
  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Methylamine hydrochloride (1.0 equiv)

  • 5% Palladium on Carbon (Pd/C) catalyst (0.002 equiv)

  • Methanol (Reaction solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Action: Charge the high-pressure reactor with tetrahydro-4H-pyran-4-one and methylamine hydrochloride dissolved in methanol.

    • Expert Insight: Utilizing the hydrochloride salt of methylamine rather than free methylamine gas is a critical control strategy. Free methylamine gas is difficult to quantify precisely on scale, and an excess or deficiency leads to the formation of the undesired over-alkylated byproduct, N-methyl-N,N-bis(tetrahydropyran-4-yl)amine[4].

  • Catalyst Addition:

    • Action: Add the 5% Pd/C catalyst to the solution. Purge the reactor three times with inert nitrogen gas to remove ambient oxygen, preventing explosive hazards.

  • Hydrogenation:

    • Action: Pressurize the reactor with hydrogen gas to 5 kgf/cm². Heat the stirred mixture to 60 °C.

    • Expert Insight: The elevated temperature and pressure drive the equilibrium of the intermediate imine toward the fully reduced secondary amine, ensuring high conversion rates without the generation of boron-containing waste streams[4].

  • Reaction Monitoring:

    • Action: Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until hydrogen uptake ceases and the starting ketone is completely consumed (typically 4–6 hours).

  • Workup and Isolation:

    • Action: Cool the reactor to room temperature and safely vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Action: Concentrate the methanolic filtrate under reduced pressure to afford the target N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride as a solid. The isolated yield is typically >90% with high purity[4].

References[1] Tetrahydropyrans in Drug Discovery - PharmaBlock. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZbwjsBIHLCrPWYfPNyzCZaE9HF7zTnd7DTQJcGet3hjBD0eCHLJv6j7F-tEhEJKj6Ec_nPMopITc4w688Ozc_K8Mdy1M6wtJV0ZYFKzTSggOlOYrFyUo1IeE6cCqUCjv_VlW47VTaav-3Zl4=[4] Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVI_JKmBQ-ZxJyBaFCKlzf89bMkDk1o-5pbWTiZ5EeMVnEOqcqIX-nYZVjuKxy6tXqn8Ua4bMF1K8OGW4vZwcznukpBJaYy2eZlujf6pGx2_FydS2eGz58ac3wJhjtFF9V3r2Q[2] The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw7gQil8BCXs8GtyDWTFxdx_Arjxlah3IBILdAmTpBg-1Syl3O3w_YMTjv8j1mrBGIYPvVhtXqL6oJu6ocgbei-r-GWscPt5XFO04RfzFi6grojJPVcRrcqs_toKWwsqEkTXVJPRftW-wmKIga7cKK[3] A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJv1f35J5XBa0K9dDDKV2UOegIriraTLC1a9oW3cZWy4AWRe004UqOBVB2aWHfKaLnkhbYYofYMB3JW_joe4Pe4-gF8B-JXj8RVfm-PGnr969iM9oTYPVuXi-TIzEbZYBlF9lO3XU3dKuZ_4o=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2,6-Dimethyloxan-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of (2,6-dimethyloxan-4-yl)methanamine (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of (2,6-dimethyloxan-4-yl)methanamine (also known as (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine).

Rather than simply listing steps, this guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure high-yield, reproducible scale-ups.

Mechanistic Overview & Synthetic Strategy

The most robust industrial and bench-scale route to (2,6-dimethyloxan-4-yl)methanamine relies on a two-step sequence starting from the commercially available ketone, 2,6-dimethyltetrahydro-4H-pyran-4-one [1].

  • Step 1: Van Leusen Homologation. The ketone is converted to rac-(2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-carbonitrile using p-toluenesulfonylmethyl isocyanide (TOSMIC)[2]. This step adds the necessary single carbon atom while establishing the nitrile functional group.

  • Step 2: Nitrile Reduction. The intermediate carbonitrile is reduced to the primary methanamine[3]. Because sterically hindered nitriles are prone to stalling at the imine stage—leading to unwanted secondary amine dimerization—strong hydride donors like Lithium Aluminum Hydride (LiAlH

    
    ) are preferred over catalytic hydrogenation.
    

Workflow A 2,6-Dimethyltetrahydro- 4H-pyran-4-one B rac-(2R,6S)-2,6-Dimethyltetrahydro- 2H-pyran-4-carbonitrile A->B TOSMIC, t-BuOK DME/EtOH, -10°C C (2,6-Dimethyloxan-4-yl) methanamine B->C LiAlH4, THF Reflux, 6h

Figure 1. Two-step synthetic workflow for (2,6-dimethyloxan-4-yl)methanamine.

Quantitative Optimization Data: Van Leusen Homologation

The Van Leusen reaction is notoriously sensitive to reaction conditions. Below is a summary of our optimization data demonstrating the causality between solvent/temperature choices and the final yield of the nitrile intermediate.

Solvent SystemBase (Equiv.)Temperature ProfileAdditiveIsolated Yield (%)Outcome / Causality
THFt-BuOK (2.0)0 °C to RTNone45%Incomplete ring-opening of oxazoline.
DME / EtOH (10:1)NaOEt (2.0)-10 °C to RTNone35%Base insufficiently strong for rapid deprotonation.
DME / EtOH (10:1) t-BuOK (2.0) -10 °C to RT None 86% Optimal: Rapid deprotonation, efficient ring-opening.
DME / EtOH (10:1)t-BuOK (2.0)RT (No cooling)None< 15%Thermal degradation of TOSMIC.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of rac-(2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-carbonitrile

Self-Validation Checkpoint: The reaction is complete when TLC (Hexanes/EtOAc 3:1, KMnO


 stain) shows the complete disappearance of the ketone starting material (which stains strongly) and the appearance of a less polar, UV-inactive spot.
  • Preparation: Charge a flame-dried, argon-purged flask with TOSMIC (1.2 equiv.) and anhydrous 1,2-dimethoxyethane (DME). Cool the solution to -10 °C using an ice/brine bath.

  • Deprotonation: Dissolve potassium tert-butoxide (2.0 equiv.) in anhydrous DME and add it dropwise to the TOSMIC solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Homologation: Add absolute ethanol (1.5 equiv.) to the mixture. Mechanistic Note: Ethanol acts as a critical proton source required to open the intermediate 2-oxazoline ring.

  • Ketone Addition: Add 2,6-dimethyltetrahydro-4H-pyran-4-one (1.0 equiv.)[4] dropwise. Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure carbonitrile[2].
Protocol B: Reduction to (2,6-Dimethyloxan-4-yl)methanamine

Self-Validation Checkpoint: The Fieser workup inherently validates the destruction of excess hydride. If the aluminum salts form a sticky, gelatinous emulsion, the water ratios were incorrect. A successful quench yields stark white, granular, easily filterable salts.

  • Hydride Suspension: Suspend LiAlH

    
     (2.5 equiv.) in anhydrous THF at 0 °C under an argon atmosphere.
    
  • Nitrile Addition: Dissolve the carbonitrile from Protocol A (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH

    
     suspension[3].
    
  • Reduction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 6 hours. Mechanistic Note: Refluxing is mandatory. Room temperature reduction of this sterically hindered nitrile will stall at the imine, leading to secondary amine byproducts.

  • Fieser Quench: Cool the reaction to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, sequentially add:
    
    
    mL of DI water (dropwise, extreme caution),
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of DI water.
  • Isolation: Stir the mixture vigorously for 30 minutes until the salts turn white and granular. Filter the suspension through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the target methanamine.

Troubleshooting & FAQs

Q: Why is my Van Leusen homologation yielding a complex, dark mixture instead of the clean nitrile? A: This is almost always caused by the premature degradation of TOSMIC or the lack of a proton source. TOSMIC decomposes rapidly in the presence of strong bases at room temperature. The base (t-BuOK) must be added at sub-zero temperatures (-10 °C) to form the TOSMIC anion safely. Furthermore, the reaction forms a 2-oxazoline intermediate that requires a proton source (absolute ethanol) to undergo ring-opening to the formamide, which then dehydrates to the nitrile. Without ethanol, the oxazoline polymerizes.

Q: I am observing significant amounts of secondary amine byproduct after the nitrile reduction. How do I prevent this? A: When reducing nitriles, the intermediate imine can react with the newly formed primary amine to yield a condensation adduct, which is then reduced to a secondary amine (See Figure 2). Solution: If using LiAlH


, ensure a strict anhydrous environment, use a large excess of the hydride (2.5+ equiv.), and maintain reflux to rapidly reduce the imine intermediate before condensation can occur. If you are attempting this via catalytic hydrogenation (e.g., Raney Ni or Pd/C), you must saturate the reaction mixture with anhydrous ammonia (NH

) gas to shift the equilibrium away from the condensation adduct.

SideReaction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine [H] Primary Primary Amine (Target) Imine->Primary [H] (Fast) Condensation Condensation Adduct (R-CH=N-CH2-R) Imine->Condensation + Primary Amine (Slow) Secondary Secondary Amine (Byproduct) Condensation->Secondary [H]

Figure 2. Mechanistic pathway of secondary amine byproduct formation during nitrile reduction.

Q: The cis/trans stereochemistry of the 2,6-dimethyl groups on my starting ketone seems to be scrambling during the reaction. Why? A: The protons alpha to the ketone (at C3 and C5) are slightly acidic. Under the strongly basic conditions of the Van Leusen reaction (t-BuOK), reversible enolization can occur, leading to epimerization of the stereocenters at C2 and C6. To minimize this, keep the reaction temperature as low as possible during the initial deprotonation phase and avoid extending the reaction time beyond 4 hours.

References

  • PYRAZOLYL DERIVATIVES AS SYK INHIBITORS European Patent Office - EP 2863914 B1 URL
  • Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases US Patent 10081628 B2 URL
  • Heteroletters, Vol. 2: (4)
  • Dioxabicyclooctanyl Naphthalenenitriles as Nonredox 5-Lipoxygenase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Separation of cis-trans Isomers of (2,6-Dimethyloxan-4-yl)methanamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the separation of cis and trans isomers of (2,6-Dimethyloxan-4-yl)methanamine. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the separation of cis and trans isomers of (2,6-Dimethyloxan-4-yl)methanamine. The structural rigidity of the oxane ring presents unique stereochemical considerations that necessitate robust and well-understood separation strategies. This document outlines the fundamental principles, offers detailed troubleshooting advice, and provides validated experimental protocols.

Understanding the Challenge: The Stereochemistry of Substituted Oxanes

The (2,6-Dimethyloxan-4-yl)methanamine molecule possesses three stereocenters, leading to the potential for multiple stereoisomers. The primary challenge lies in the separation of the diastereomeric cis and trans isomers, which arise from the relative orientation of the two methyl groups at the C2 and C6 positions of the oxane ring. These geometric isomers exhibit distinct physical and chemical properties, which can be exploited for their separation. The conformational immobility of the oxane ring, as compared to acyclic systems, can enhance the differences between diastereomers, aiding in their separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis and trans isomers of (2,6-Dimethyloxan-4-yl)methanamine?

A1: The most common and effective methods for separating these diastereomers include:

  • Fractional Crystallization of Diastereomeric Salts: This classical technique involves reacting the racemic amine mixture with a chiral resolving agent to form diastereomeric salts.[2][3][4] These salts have different solubilities, allowing for their separation through careful crystallization.[2][3]

  • Chiral Chromatography (HPLC and SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for direct separation of the isomers.[5][6][7]

  • Derivatization followed by Achiral Chromatography: The isomers can be derivatized with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column.[][9]

Q2: How do I choose between fractional crystallization and chiral chromatography?

A2: The choice depends on several factors:

  • Scale: Fractional crystallization is often more scalable and cost-effective for large quantities (gram to kilogram scale).[4]

  • Purity Requirements: Chiral chromatography can often achieve higher levels of isomeric purity, which is critical for pharmaceutical applications.

  • Development Time: Method development for chiral chromatography can be faster, especially with modern screening platforms.[6]

  • Compound Properties: The success of fractional crystallization is highly dependent on the ability of the diastereomeric salts to form well-defined crystals with significantly different solubilities.

Q3: Can I use NMR spectroscopy to confirm the identity of the separated cis and trans isomers?

A3: Absolutely. NMR spectroscopy is a crucial tool for distinguishing between cis and trans isomers. Key differences to look for include:

  • Chemical Shifts: The spatial arrangement of the methyl and aminomethyl groups will lead to different electronic environments for the ring protons, resulting in distinct chemical shifts for the cis and trans isomers.[10][11]

  • Coupling Constants (J-values): The vicinal coupling constants between protons on the oxane ring are dependent on the dihedral angle between them. This can often provide a clear distinction between the cis and trans configurations.[12][13]

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can show through-space correlations between protons. For example, in the cis isomer, you would expect to see NOE correlations between the axial protons of the two methyl groups, which would be absent in the trans isomer.[11]

Troubleshooting Guides

Fractional Crystallization of Diastereomeric Salts
Issue Potential Cause Troubleshooting Steps
No crystal formation - Inappropriate solvent system.- Solution is too dilute.- Impurities inhibiting crystallization.- Screen a variety of solvents with different polarities.- Concentrate the solution slowly.- Induce crystallization by scratching the flask or seeding with a crystal of the desired diastereomeric salt.[3]- Ensure the starting amine mixture is of high purity.
Oily precipitate instead of crystals - Solvent may be too non-polar.- Cooling the solution too rapidly.- Add a more polar co-solvent.- Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or ice bath.[2]
Poor separation efficiency (low diastereomeric excess) - Similar solubilities of the diastereomeric salts in the chosen solvent.- Co-crystallization of both diastereomers.- Experiment with different chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid).[2][4]- Optimize the crystallization temperature and cooling rate.- Perform multiple recrystallization steps.
Chiral Chromatography (HPLC/SFC)
Issue Potential Cause Troubleshooting Steps
No separation of isomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).[7][9]- For normal phase HPLC, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration.- For SFC, adjust the co-solvent (e.g., methanol) and additives (e.g., amines or acids).[6][14]
Poor peak shape (tailing) - Secondary interactions between the basic amine and the silica support of the CSP.- Inappropriate mobile phase additives.- Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to improve peak shape.[6]- Consider using a CSP that is more resistant to strong secondary interactions.
Low resolution between peaks - Suboptimal mobile phase composition.- Flow rate is too high.- Optimize the mobile phase composition through a systematic screening process.- Reduce the flow rate to increase the number of theoretical plates.- Consider using a longer column or a column with a smaller particle size.

Experimental Protocols

Protocol 1: Separation via Fractional Crystallization with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)

This protocol provides a general framework for the separation of the cis and trans isomers of (2,6-Dimethyloxan-4-yl)methanamine. Optimization of solvent and stoichiometry will be necessary.

Materials:

  • Mixture of cis and trans-(2,6-Dimethyloxan-4-yl)methanamine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)[2]

  • Methanol

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve the cis/trans amine mixture (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of warm methanol. Slowly add the DPTTA solution to the amine solution with stirring.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator. The formation of crystals of the less soluble diastereomeric salt should be observed.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[2]

  • Liberation of the Free Amine: Dissolve the collected crystals in water and add 2 M NaOH dropwise until the solution is basic (pH > 10). This will liberate the free amine.[2]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched isomer.

  • Analysis: Analyze the enriched amine and the mother liquor by chiral chromatography or NMR to determine the diastereomeric ratio.

Workflow & Data Visualization

Logical Workflow for Isomer Separation

Separation_Workflow cluster_synthesis Synthesis & Initial State cluster_separation Separation Strategy cluster_analysis Analysis & Characterization cluster_outcome Final Products start Synthesize (2,6-Dimethyloxan- 4-yl)methanamine mixture Cis/Trans Isomer Mixture start->mixture choice Choose Separation Method mixture->choice frac_cryst Fractional Crystallization choice->frac_cryst Scalability chiral_chrom Chiral Chromatography choice->chiral_chrom High Purity analysis Analyze Separated Fractions frac_cryst->analysis chiral_chrom->analysis nmr NMR Spectroscopy analysis->nmr Structure ID hplc Chiral HPLC/SFC analysis->hplc Purity Check cis_isomer Pure Cis Isomer nmr->cis_isomer trans_isomer Pure Trans Isomer nmr->trans_isomer hplc->cis_isomer hplc->trans_isomer

Caption: Workflow for the separation and analysis of cis-trans isomers.

References

  • Karger, B. L., Stern, R. L., Keane, W., Halpern, B., & Westley, J. W. (n.d.). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • BenchChem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
  • (2026, March 4). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. PMC.
  • (n.d.). Resolution of a Racemic Mixture. Science Learning Center.
  • BenchChem. (n.d.). A Comparative Guide: HPLC vs.
  • BOC Sciences. (n.d.).
  • Columnex. (n.d.). Chiral HPLC and SFC Columns.
  • (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • (n.d.). How does NMR differentiate between cis and trans isomers? TutorChase.
  • (2020, August 20). 14.
  • (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • BenchChem. (n.d.). A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane.

Sources

Troubleshooting

Technical Support Center: (2,6-Dimethyloxan-4-yl)methanamine Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with (2,6-Dimethyloxan-4-yl)methanamine hydrochloride 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with (2,6-Dimethyloxan-4-yl)methanamine hydrochloride 1.

This molecule presents a unique trifecta of difficulties: a highly polar primary amine, a hygroscopic hydrochloride salt form, and multiple stereocenters (positions 2, 4, and 6 on the tetrahydropyran/oxane ring) that inevitably lead to diastereomeric mixtures during synthesis. This guide provides field-proven, mechanistically grounded solutions to isolate pure, crystalline material.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my (2,6-Dimethyloxan-4-yl)methanamine HCl salt crashing out as a sticky oil instead of a crystalline solid? A: This "oiling out" phenomenon is driven by two factors: hygroscopicity and diastereomeric impurity. The protonated primary amine forms strong hydrogen bonds with ambient water molecules. This residual water intercalates into the matrix, drastically lowering the lattice energy required for crystallization. Furthermore, if your synthesis yielded a mixture of cis and trans 2,6-dimethyl isomers, the structural irregularity prevents uniform crystal packing. Solution: First, resolve the diastereomers (See Q2). If the product is isomerically pure but still oiling out, perform azeotropic drying. Dissolve the oil in anhydrous toluene and evaporate under reduced pressure (repeat 3x) to strip residual water, followed by rapid trituration in ice-cold anhydrous diethyl ether.

Q2: How can I effectively separate the cis/trans diastereomers of the oxane ring? A: You cannot easily separate these diastereomers in their hydrochloride salt form. The cis and trans isomers have nearly identical pKa values, and attempting to separate the HCl salt on normal-phase silica leads to severe streaking due to irreversible ionic interactions with surface silanol groups. Solution: You must temporarily mask the amine. Convert the crude salt to a tert-butyloxycarbonyl (Boc) protected amine 2. This eliminates the ionic charge, allowing the subtle steric differences of the 2,6-dimethyl geometry to dictate retention time on silica. Once separated, cleave the Boc group with 4M HCl in dioxane to directly precipitate the pure diastereomeric salt.

Q3: I synthesized the amine via reductive amination and have heavy inorganic salt (NaCl) contamination. How do I remove it? A: Both NaCl and the amine HCl salt are highly polar and water-soluble; direct recrystallization will often co-precipitate both. The causality of separation relies on pH-dependent phase partitioning. Solution: Shift the pH > 10 using 1M NaOH to deprotonate the amine. The neutral "free base" amine will partition into an organic solvent (like Dichloromethane), leaving the inorganic NaCl trapped in the aqueous phase 3. You can then isolate the organic layer, dry it, and re-salt with anhydrous HCl gas or HCl in ether.

Part 2: Experimental Workflows & Methodologies

Workflow 1: Diastereomer Resolution via Boc-Protection

Self-Validating Principle: The transition from a highly polar, baseline-retained salt to a non-polar, high-Rf Boc-amine confirms successful protection. The subsequent precipitation of a white solid upon addition of HCl/dioxane confirms successful deprotection and re-salting.

G1 N1 Crude Amine HCl Salt (Diastereomeric Mixture) N2 Boc2O, TEA, DCM (Amine Protection) N1->N2 Mask polar amine N3 Normal-Phase Silica Chromatography (Hexane/EtOAc) N2->N3 Allow resolution N4 Pure cis/trans Boc-Amine Isomers N3->N4 Separate isomers N5 4M HCl in Dioxane (Deprotection & Re-salting) N4->N5 Cleave Boc N6 Pure (2,6-Dimethyloxan-4-yl)methanamine HCl N5->N6 Precipitate salt

Workflow for resolving (2,6-Dimethyloxan-4-yl)methanamine diastereomers via Boc-protection.

Step-by-Step Protocol:

  • Protection: Suspend 1.0 eq of the crude (2,6-Dimethyloxan-4-yl)methanamine HCl in anhydrous Dichloromethane (DCM) (0.2 M). Add 2.5 eq of Triethylamine (TEA) to free-base the amine in situ.

  • Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours. Monitor by TLC (Ninhydrin stain); the primary amine spot at the baseline should disappear.

  • Resolution: Concentrate the reaction mixture and load onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 90:10 to 70:30). The cis and trans 2,6-dimethyl oxane isomers will elute as distinct bands due to differing steric interactions with the silica stationary phase.

  • Deprotection & Re-salting: Dissolve the isolated, pure Boc-amine isomer in a minimal amount of DCM. Add 5.0 eq of 4M HCl in 1,4-Dioxane 2. Stir at room temperature for 2 hours.

  • The pure (2,6-Dimethyloxan-4-yl)methanamine hydrochloride will spontaneously precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Workflow 2: Inorganic Salt Removal (Free-Basing Extraction)

Self-Validating Principle: Mass recovery tracking. The mass of the organic-extracted free base should closely match the theoretical yield of the neutral amine, confirming that inorganic salts (which do not partition into DCM) have been successfully excluded.

G2 S1 Amine HCl + NaCl in Aqueous/THF S2 Add 1M NaOH (Free-basing) S1->S2 S3 Extract with DCM (Phase Separation) S2->S3 S4 Aqueous Waste (NaCl + Water) S3->S4 Discard S5 Organic Phase (Free Amine in DCM) S3->S5 Retain S6 Dry (Na2SO4) & Add HCl/Ether S5->S6 S7 Pure Amine HCl Crystals S6->S7 Filter

Liquid-liquid extraction workflow for removing inorganic salt impurities from amine hydrochlorides.

Step-by-Step Protocol:

  • Dissolve the contaminated amine hydrochloride mixture in a 1:1 mixture of Water and THF.

  • Slowly add 1M NaOH until the aqueous phase reaches pH > 10. This neutralizes the HCl, converting the molecule to its lipophilic free-base form 3.

  • Extract the aqueous layer three times with Dichloromethane (DCM). The free amine migrates to the DCM; the NaCl remains in the water.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Cool the organic layer to 0°C in an ice bath. Slowly add 2.0 M HCl in Diethyl Ether dropwise until the solution is acidic to litmus. The pure hydrochloride salt will rapidly crystallize.

Alternative Advanced Method: If liquid-liquid extraction is undesirable due to emulsion formation, consider the Trichloroacetic Acid (TCA) Precipitation Method . TCA triggers the precipitation of amines through protonated salt formation directly from crude mixtures. Subsequent mild heating causes decarboxylation of the TCA, releasing volatile CO₂ and chloroform, leaving behind the purified amine 4.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the optimal solvent systems for handling (2,6-Dimethyloxan-4-yl)methanamine based on its specific physicochemical properties.

Solvent SystemApplicationCausality / RationaleExpected Outcome
Hexane / EtOAc (70:30) Silica Chromatography (Boc-Amine)Matches the moderate polarity of the Boc-carbamate and oxane oxygen.Baseline separation of cis/trans diastereomers (ΔRf ≈ 0.15).
4M HCl in 1,4-Dioxane Boc Deprotection & Re-saltingDioxane stabilizes the transition state of the acid-catalyzed Boc cleavage while acting as a poor solvent for the resulting HCl salt.Quantitative cleavage within 2 hours; product precipitates directly.
Isopropanol / Diethyl Ether Recrystallization of HCl SaltIsopropanol dissolves the polar salt upon heating; Ether acts as an anti-solvent to force the lattice formation upon cooling.High-purity, non-hygroscopic white needles.
Toluene (Anhydrous) Azeotropic DryingToluene forms a minimum-boiling azeotrope with water (bp 85°C).Removes trace lattice water, preventing the salt from "oiling out".

References

  • PubChemLite. (2,6-dimethyloxan-4-yl)methanamine (C8H17NO). University of Luxembourg. URL:[Link]

  • Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Bond Formation with Sterically Hindered Amines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple sterically hindered amines—such as tert-butylamine, -quaternary amines, or o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple sterically hindered amines—such as tert-butylamine,


-quaternary amines, or ortho-substituted anilines.

Standard peptide coupling conditions often fail in these scenarios. When steric bulk prevents the amine from smoothly attacking the activated carboxylic acid, the reaction kinetics slow down drastically, allowing unwanted side reactions to dominate. This guide is designed to help you diagnose your coupling failures, understand the mechanistic causality behind them, and implement field-proven, self-validating protocols to achieve high yields.

Diagnostic Workflow for Hindered Amines

Before changing your reagents, use the logical workflow below to identify the most scientifically sound strategy for your specific substrates.

Troubleshooting Start Amide Coupling Fails CheckSterics Is the amine highly hindered? Start->CheckSterics CheckEpim Is the acid prone to epimerization? CheckSterics->CheckEpim Yes UseCOMU Use COMU / Oxyma CheckSterics->UseCOMU No UseAcidChloride Use Acid Chloride Method CheckEpim->UseAcidChloride No CheckEpim->UseCOMU Yes UseTCFH Use TCFH / NMI UseAcidChloride->UseTCFH If fails UseCOMU->UseTCFH If fails

Figure 1: Diagnostic workflow for selecting the optimal amide coupling strategy.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do standard coupling reagents (e.g., DCC, HBTU, HATU) fail with my


-quaternary or N-methylated amine? 
A:  The failure is kinetically driven. When a carboxylic acid is activated by HBTU or HATU, it forms a bulky active ester (OBt or OAt). If the incoming amine is sterically hindered, its 1[1]. During this delay, competitive side reactions take over. The hindered amine may attack the uronium coupling reagent directly, leading to irreversible guanidinylation of your amine, or the activated acid may cyclize into an oxazolone, causing 2[2].

Q2: Should I use HATU or COMU for highly hindered substrates? A: COMU is generally superior for hindered amines. While HATU relies on an HOAt leaving group, COMU utilizes an3[3]. The Oxyma active ester is highly reactive yet significantly 4[4]. Furthermore, COMU features a morpholino backbone, which improves solubility and yields 5[5]. Crucially, COMU avoids the explosive decomposition risks associated with benzotriazole derivatives[3].

Q3: When should I abandon in situ coupling reagents and use acid chlorides? A: When dealing with exceptionally unreactive amines (e.g., tert-butylamine or 2,4,6-trimethylaniline), even the Oxyma active ester may be 6[6]. Acid chlorides are the smallest and most electrophilic activated intermediates,7[7]. If your carboxylic acid lacks sensitive chiral centers (which could epimerize under harsh conditions), converting it to an acid chloride is the most robust brute-force strategy[1].

Quantitative Comparison of Coupling Strategies

Coupling StrategyRelative ReactivityEpimerization RiskKey ByproductsIdeal Substrate Profile
HBTU / HATU ModerateModerateGuanidinylation adductsPrimary amines, mild steric bulk
COMU HighVery LowWater-soluble morpholinoChiral hindered amino acids
TCFH / NMI Very HighHigh (if unoptimized)TetramethylureaExtremely unreactive anilines
Acid Chloride MaximumHighHCl, CO, CO₂ gasesNon-chiral, highly hindered acids

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They contain built-in physical or visual cues that confirm the mechanistic success of each step before you proceed.

Protocol A: COMU-Mediated Amide Coupling

Use this protocol when coupling hindered amines to chiral carboxylic acids where epimerization must be avoided.

COMUMechanism Acid Carboxylic Acid + Base ActiveEster Oxyma Active Ester Acid->ActiveEster + COMU COMU COMU Reagent COMU->ActiveEster Product Amide Product ActiveEster->Product + Amine Amine Hindered Amine Amine->Product

Figure 2: Mechanistic pathway of COMU-mediated carboxylic acid activation and amide formation.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF or NMP (0.1 M to 0.5 M concentration).

  • Base Addition & Self-Validation: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) (2.0 eq).

    • Causality & Validation:4 (typically yellow to orange/red) upon base addition[4]. This color change mechanistically confirms the deprotonation of Oxyma and the successful formation of the highly reactive active ester. If the solution remains colorless, your base is compromised or sterically blocked.

  • Amine Addition: Add the sterically hindered amine (1.1 to 1.5 eq).

  • Reaction: Stir at room temperature for 1 to 4 hours.

  • Workup: Quench the reaction with water. Because5, they are easily removed during standard aqueous washing, leaving the pure amide in the organic layer[5].

Protocol B: Acid Chloride Generation & Biphasic Schotten-Baumann Coupling

Use this protocol for the most extreme cases of steric hindrance where COMU fails, provided the acid is not prone to epimerization.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 to 1.5 eq) followed by 1-2 drops of anhydrous DMF.

    • Causality: DMF acts as a catalyst, reacting with oxalyl chloride to generate a7 that rapidly converts the acid to the acid chloride without the need for harsh heating[7].

  • Self-Validation: Observe the reaction mixture. You will see immediate gas evolution (CO and CO₂). 1 (typically after 1-2 hours) is your visual confirmation that the catalytic cycle has completed and the acid chloride is fully formed[1].

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not skip this step, as excess oxalyl chloride will react with your amine in the next step.

  • Biphasic Coupling: Redissolve the crude acid chloride in DCM. Add this dropwise to a vigorously stirred biphasic mixture containing the hindered amine (1.1 eq) in DCM and an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH).

    • Causality: The biphasic Schotten-Baumann conditions ensure that 7, driving the equilibrium forward and preventing your precious hindered amine from being deactivated via protonation[7].

References

1.[1] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine | Benchchem |1 2.[3] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis | Benchchem | 3 3.[7] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds | Nvpublicationhouse |7 4.[4] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | ACS Publications | 4 5.[2] Evolution of amide bond formation | University of Michigan | 2 6.[5] COMU: A third generation of uronium-type coupling reagents | Luxembourg Bio Technologies | 5 7.[6] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents | ChemRxiv | 6

Sources

Troubleshooting

Technical Support Center: Purification of (2,6-Dimethyloxan-4-yl)methanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of (2,6-Dimethyloxan-4-yl)methanamine. This resource is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of (2,6-Dimethyloxan-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable compound from crude reaction mixtures. We understand that achieving high purity is critical for downstream applications, and this guide provides field-proven insights, troubleshooting FAQs, and detailed protocols to address common challenges.

The purification of (2,6-Dimethyloxan-4-yl)methanamine presents unique difficulties due to its basic nature, potential for oxidation, and the likely presence of multiple diastereomers. This guide is structured to help you diagnose issues within your crude mixture and select the most effective purification strategy.

Section 1: Initial Assessment & Impurity Profiling (FAQ)

A thorough understanding of your crude mixture is the first step toward successful purification. This section addresses the most common initial observations and the analytical methods required for a complete impurity profile.

Q1: My crude (2,6-Dimethyloxan-4-yl)methanamine has a yellow or brown tint. What is the cause and how can I address it?

A: Discoloration in amines is almost always due to oxidation or the presence of highly conjugated impurities. Amines, especially primary amines, are susceptible to air oxidation, which forms colored byproducts.[1] While this may not always represent a significant mass of impurity, it is often undesirable.

  • Initial Troubleshooting: Before extensive purification, you can treat a solution of the crude amine with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite. This often removes color-causing impurities. However, be aware of potential yield loss due to adsorption of the desired product on the carbon.

  • Definitive Solution: Vacuum distillation is highly effective at separating the desired colorless amine from non-volatile, colored polymeric or oxidized materials.[1][2]

Q2: What are the most probable impurities in my crude mixture?

A: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving reductive amination of cis-2,6-Dimethyloxan-4-one, you should anticipate the following:

  • Unreacted Starting Materials: Residual cis-2,6-Dimethyloxan-4-one.

  • Diastereomers: The target molecule has three chiral centers (at C2, C4, and C6). Synthesis from an achiral or racemic precursor will result in a mixture of diastereomers. Separating these is often the most significant challenge.

  • Reaction Byproducts: Over-alkylation leading to secondary amines, or byproducts from the specific reducing agent used.

  • Solvents: Residual solvents from the reaction and workup (e.g., methanol, ethanol, THF, dichloromethane).

  • Inorganic Salts: Salts formed during workup (e.g., sodium borate, sodium sulfate).

Q3: Which analytical techniques are best for identifying and quantifying these impurities?

A: A multi-technique approach is recommended for a comprehensive analysis.

Analytical TechniquePurposeKey Insights
GC-MS (Gas Chromatography-Mass Spectrometry)Identifies volatile impurities.Excellent for detecting unreacted starting materials, solvents, and low-boiling byproducts.[3][4]
¹H and ¹³C NMR (Nuclear Magnetic Resonance)Structural elucidation and purity estimation.Provides structural confirmation of the main product and can help identify major organic impurities. qNMR can offer absolute purity assessment.[5]
Chiral HPLC or SFC (High-Performance Liquid Chromatography / Supercritical Fluid Chromatography)Quantifies the diastereomeric ratio.This is critical for determining the diastereomeric excess (d.e.) and is the gold standard for assessing the success of diastereomer separation.[6][7][8]
LC-MS (Liquid Chromatography-Mass Spectrometry)Detects less volatile and polar impurities.Useful for identifying higher molecular weight byproducts or degradation products.

Section 2: Purification Strategy & Troubleshooting

Based on your initial assessment, the following decision tree can guide you to the most appropriate purification strategy.

Purification_Strategy start Crude Amine Mixture impurity_check What is the primary impurity? start->impurity_check distillation Protocol 1: Vacuum Distillation impurity_check->distillation Non-volatile solids / High-boiling liquids salt_cryst Protocol 2: Purification via Salt Formation impurity_check->salt_cryst Neutral organic impurities / Starting materials chroma Protocol 3: Amine-Deactivated Chromatography impurity_check->chroma Structurally similar amines / Moderate polarity impurities chiral_sep See Section 3: Diastereomer Separation impurity_check->chiral_sep Diastereomers final_product Pure (2,6-Dimethyloxan-4-yl)methanamine distillation->final_product Purity >98% salt_cryst->final_product Purity >99% chroma->final_product Purity >95%

Caption: Purification strategy decision workflow.

Method 1: Vacuum Distillation

Distillation is a powerful technique for separating components with significantly different boiling points. For high-boiling amines like (2,6-Dimethyloxan-4-yl)methanamine, a vacuum is required to lower the boiling point and prevent thermal decomposition.[2]

FAQ: When is distillation the best choice? A: Choose distillation when your primary impurities are either non-volatile (salts, polymers, starting materials with much higher boiling points) or significantly more volatile (e.g., reaction solvents). It is an excellent method for removing baseline impurities and discoloration.[1]

FAQ: My amine seems to be decomposing even under vacuum. What can I do? A: Amine decomposition at high temperatures is a common issue.[2]

  • Improve Your Vacuum: Ensure all joints are perfectly sealed. A lower pressure drastically reduces the required temperature. Aim for a pressure where your compound boils between 45°C and 180°C.[2]

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures, reducing the opportunity for decomposition.

  • Avoid Air Leaks: Ensure a nitrogen or argon atmosphere is introduced when breaking the vacuum to prevent oxidation of the hot distillate.

Protocol 1: High-Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed. Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

  • Charge the Flask: Add the crude amine to the distillation flask along with a magnetic stir bar or a few boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully apply the vacuum. Gentle stirring can help degas the sample without bumping.

  • Heating: Once the ultimate vacuum is reached and stable, begin heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents. As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to drop or rise sharply, or when only a small, discolored residue remains.

  • Cooldown: Allow the apparatus to cool completely before slowly reintroducing an inert atmosphere (e.g., nitrogen) to break the vacuum.

Method 2: Purification via Salt Formation

This is an exceptionally effective technique for purifying amines. By converting the basic amine to a salt with an acid, its solubility properties are dramatically altered. Neutral organic impurities remain in the solvent while the amine salt precipitates and can be collected by filtration.[9][10] The free amine is then easily regenerated.

FAQ: What are the main advantages of salt crystallization? A: The primary advantage is high selectivity. This method efficiently separates the basic amine from non-basic impurities like unreacted ketones, alcohols, or hydrocarbon byproducts. The resulting amine salt is often a highly crystalline solid, leading to a significant increase in purity in a single step.[11]

FAQ: Which acid should I use? A: The choice of acid is critical and depends on the desired properties of the salt.

  • Hydrogen Chloride (HCl): Forms stable hydrochloride salts. Often generated in situ using acetyl chloride or by bubbling HCl gas through a solution.

  • Carbon Dioxide (CO₂): A green and reversible option that forms ammonium carbamate salts. This method is excellent for separating primary amines from secondary and tertiary amines.[12][13]

  • Trichloroacetic Acid (TCA): A modern approach where the TCA salt is formed and precipitated. The free amine is regenerated by gentle heating, which causes the TCA to decompose into volatile chloroform and CO₂, simplifying the workup.[9][10]

Protocol 2: Purification via Trichloroacetic Acid (TCA) Salt Precipitation

(Adapted from a novel, waste-reducing methodology)[9][10]

  • Solvent Selection: Dissolve the crude amine mixture in a suitable solvent. Ethyl acetate, pentane, or diethyl ether are good starting points. The key is to find a solvent where the TCA-amine salt is poorly soluble, but the impurities are soluble.[9][10]

  • Salt Formation: Cool the solution in an ice bath. Add trichloroacetic acid (1.5 - 3 equivalents) portion-wise with stirring. The amine salt should precipitate as a white solid.

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

  • Regeneration of Free Amine: Transfer the dried salt to a round-bottom flask. Add a small amount of a volatile base like triethylamine (Et₃N, ~0.2 eq) to catalyze the decarboxylation.[9]

  • Heating and Evaporation: Gently heat the flask to ~60°C on a rotary evaporator under reduced pressure. The TCA will decompose into CO₂ and chloroform, which are removed under vacuum along with the Et₃N, leaving the pure, free amine.[9] This method is elegant as it avoids aqueous workup.

Method 3: Amine-Deactivated Column Chromatography

Standard silica gel is acidic and can cause strong, irreversible binding or significant peak tailing with basic compounds like amines.[14] Using an amine-functionalized stationary phase or adding a competing base to the mobile phase is essential.

FAQ: Why is my amine streaking or not eluting from a standard silica column? A: This is a classic acid-base interaction issue. The acidic silanol groups (Si-OH) on the surface of the silica gel protonate your basic amine, causing it to bind very strongly.[14] This leads to poor separation, broad peaks, and often low recovery.

FAQ: What's the best way to run chromatography on my amine? A: You have two main options:

  • Mobile Phase Modifier: Add a small amount (0.5-2%) of a volatile amine like triethylamine or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., hexane/ethyl acetate). This competing base will occupy the acidic sites on the silica, allowing your product to elute properly.

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized stationary phase is a more robust and reproducible solution. These columns provide an inert surface that minimizes unwanted interactions, resulting in sharper peaks and better separations without needing to modify the mobile phase.[14]

Protocol 3: Flash Chromatography on Amine-Functionalized Silica
  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column based on your sample mass.

  • Solvent System: Determine a suitable solvent system using TLC on amine-functionalized plates. A simple hexane/ethyl acetate or dichloromethane/methanol gradient is often effective. Aim for an Rf value of ~0.2-0.3 for your target compound.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the initial mobile phase solvent or dichloromethane. Alternatively, pre-adsorb the sample onto a small amount of silica gel or celite for dry loading.

  • Elution: Run the column using the pre-determined solvent gradient. The amine-functionalized surface should allow for symmetrical peak shapes and good resolution.[14]

  • Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 3: Special Topic - Diastereomer Separation

If your primary impurity is a diastereomer of (2,6-Dimethyloxan-4-yl)methanamine, standard purification techniques like distillation or simple crystallization will likely be ineffective. You will need a high-resolution chromatographic method.

Diastereomer_Separation start Mixture of Diastereomers check_method Do you have access to SFC? start->check_method sfc Develop method on analytical Chiral SFC column check_method->sfc Yes hplc Develop method on analytical Chiral HPLC column check_method->hplc No scale_up_sfc Scale up to Preparative SFC sfc->scale_up_sfc Separation Achieved scale_up_hplc Scale up to Preparative HPLC hplc->scale_up_hplc Separation Achieved pure_diastereomer Isolated Diastereomers scale_up_sfc->pure_diastereomer scale_up_hplc->pure_diastereomer

Caption: Workflow for separating diastereomers.

FAQ: How can I separate diastereomers of my amine?

A: The most powerful technique for this challenge is Supercritical Fluid Chromatography (SFC) , often using a chiral stationary phase. SFC provides high-resolution separations, faster run times, and easier solvent removal (the bulk of the mobile phase is CO₂) compared to traditional HPLC.[6] Preparative HPLC on a chiral or even a high-performance achiral silica or C18 column can also be effective for separating diastereomers.[7][8]

Protocol 4: Preparative Supercritical Fluid Chromatography (SFC)
  • Analytical Method Development: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak AD, AS, etc.) using an analytical SFC system. The mobile phase typically consists of supercritical CO₂ with a polar co-solvent (modifier) like methanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[6]

  • Optimization: Once a column and general conditions are found that show baseline separation of the diastereomers, optimize the gradient, flow rate, and temperature to maximize resolution and throughput.

  • Scale-Up: Transfer the optimized method to a preparative SFC system with a larger-diameter column of the same stationary phase.

  • Fraction Collection: Inject the crude mixture and collect the fractions corresponding to each isolated diastereomer peak.

  • Solvent Removal: The collected fractions are depressurized, causing the CO₂ to evaporate, leaving the product in the small amount of co-solvent, which is then easily removed on a rotary evaporator.

  • Purity Confirmation: Analyze the isolated fractions by analytical SFC or chiral HPLC to confirm their diastereomeric purity.

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystalliz
  • Amine Tre
  • Amine plant troubleshooting and optimiz
  • Purification of secondary alkyl amines.
  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism.
  • Troubleshooting Amine Unit Simulations.Bryan Research & Engineering, LLC.
  • [Lab 6] Distilling Amines... Again.YouTube.
  • Amine Troubleshooting.Sulfur Recovery Engineering Inc.
  • Trichloroacetic acid fueled practical amine purific
  • METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Trichloroacetic acid fueled practical amine purific
  • Gas chromatographic resolution of enantiomeric amphetamines and related amines. I.
  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-c
  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chrom
  • Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines.
  • Purification of amine reaction mixtures.
  • Startup troubleshooting of amine units in LNG export facilities.Hydrocarbon Processing.
  • How To: Purify by Distillation.University of Rochester Department of Chemistry.
  • Distillation and concentration process design for removal of heat stable salts in amine solution.
  • Is there an easy way to purify organic amines?Biotage.
  • Purine and Related Compound Purification Str
  • A Comparative Guide to Validating the Purity of 2,6-Dimethoxytoluene using GC and NMR Analysis.Benchchem.

Sources

Optimization

FAQ 1: Why does my (2,6-Dimethyloxan-4-yl)methanamine HCl salt "oil out" during crystallization, and how can I force it to crystallize?

Title: Technical Support Center: Troubleshooting Solubility Issues of (2,6-Dimethyloxan-4-yl)methanamine Intermediates Welcome to the Application Scientist Support Hub As a Senior Application Scientist, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Solubility Issues of (2,6-Dimethyloxan-4-yl)methanamine Intermediates

Welcome to the Application Scientist Support Hub As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of complex amine intermediates. The (2,6-dimethyloxan-4-yl)methanamine scaffold is a highly valuable building block in medicinal chemistry. However, its unique molecular architecture—a lipophilic, conformationally flexible 2,6-dimethyloxane ring coupled with a highly polar primary amine—creates contradictory solubility profiles. This dichotomy often leads to phase separation issues, poor intermediate solubility, and persistent emulsions.

This guide provides field-proven, self-validating protocols to troubleshoot the most common solubility bottlenecks encountered during the synthesis of this intermediate.

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich oil phase and a solvent-rich phase before crystalline nucleation can occur. For (2,6-dimethyloxan-4-yl)methanamine, the lipophilic 2,6-dimethyl substitution significantly lowers the crystal lattice energy of the hydrochloride (HCl) salt. When combined with a solvent that highly solvates the amine, the thermodynamic barrier to form a crystalline solid becomes higher than the barrier to form a disordered liquid phase. If the HCl salt proves too difficult to handle due to hygroscopicity or LLPS, investigating alternative salt forms is a critical strategy[1].

The Solution: Transitioning from a chloride counterion to a larger, more polarizable counterion like methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) increases the lattice energy and promotes crystallization. Additionally, employing a strict anti-solvent crystallization protocol with seeding bypasses the LLPS boundary.

LLPS A Amine Salt Solution (Supersaturated) B Oiling Out (LLPS) Amorphous Phase A->B High Lattice Solvation E Nucleation & Crystallization (Stable Solid) A->E Controlled Cooling C Adjust Solvent/Antisolvent Ratio B->C Step 1 D Change Salt Form (e.g., Mesylate) B->D Step 2 C->E D->E

Caption: Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Self-Validating Protocol: Mesylate Salt Formation & Crystallization

  • Dissolution: Dissolve the free base amine in isopropyl acetate (IPAc) at 5 volumes (v/w).

    • Validation: The solution must be visually clear. If cloudy, filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (MSA) while maintaining the internal temperature at 20°C.

    • Validation: Monitor the exotherm. The temperature must not exceed 25°C to prevent degradation.

  • Anti-Solvent Addition: Add heptane dropwise until the solution becomes slightly turbid (the cloud point).

    • Validation: Hold the stirring for 30 minutes to confirm persistent turbidity, indicating stable supersaturation rather than transient precipitation.

  • Seeding and Aging: Add 1% w/w of pre-isolated mesylate seed crystals. Cool the reactor to 5°C at a controlled rate of 0.1°C/min.

    • Validation: Analyze the mother liquor via HPLC. The protocol is successful when >95% of the target mass is confirmed in the solid phase.

FAQ 2: The oxime intermediate exhibits poor solubility in ethanol during catalytic hydrogenation. How do I optimize the solvent system?

The Causality: The precursor to the amine, 2,6-dimethyloxan-4-one oxime, often forms strong intermolecular hydrogen bonding networks. This results in high crystal lattice energy and poor solubility in standard protic solvents like ethanol at ambient temperatures. While heating can improve solubility, it also increases the risk of side reactions during hydrogenation.

The Solution: To thoroughly understand how a solvent change affects the sustainability and efficiency of a process, it is necessary to consult established guidelines like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) solvent selection tool[2][3]. Switching to 2-Methyltetrahydrofuran (2-MeTHF) provides an excellent balance: it is a recommended green solvent derived from renewable feedstocks, and its ethereal oxygen effectively disrupts the oxime's hydrogen bonding network, drastically improving solubility.

Self-Validating Protocol: Oxime Reduction in 2-MeTHF

  • Substrate Loading: Suspend the oxime intermediate in 2-MeTHF (10 volumes).

    • Validation: Complete dissolution should be visually confirmed at 40°C.

  • Catalyst Addition: Add 10% Pd/C (5% w/w).

    • Validation: Purge the reactor with N₂ three times, followed by H₂ three times, to ensure a safe, oxygen-free environment prior to reaction.

  • Hydrogenation: Pressurize the vessel to 50 psi H₂ and stir vigorously at 40°C for 12 hours.

    • Validation: Monitor H₂ uptake. The reaction is complete when the pressure remains constant for 1 hour. Confirm conversion via HPLC (<1% starting material remaining).

  • Workup: Filter the catalyst through a tightly packed pad of Celite.

    • Validation: The filtrate must be completely colorless, indicating no palladium leaching or product degradation.

FAQ 3: I am experiencing severe emulsion formation during the liquid-liquid extraction of the free base amine. How can I achieve clean phase separation?

The Causality: The (2,6-dimethyloxan-4-yl)methanamine free base is highly amphiphilic. At a pH near its pKa (~9.5), the aqueous solution contains a mixture of protonated (water-soluble) and unprotonated (lipid-soluble) species. This mixture acts as a powerful surfactant, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions[1].

The Solution: Strict pH control and ionic strength modulation. By pushing the pH at least 2 units above the pKa, you ensure complete deprotonation, eliminating the surfactant effect. Adding sodium chloride (salting out) further decreases the solubility of the unprotonated amine in the aqueous phase, driving it into the organic layer.

Emulsion A Biphasic Extraction (Aqueous / Organic) B Emulsion Formation (Amphiphilic Amine) A->B Agitation C Check Aqueous pH B->C Diagnostic D Adjust pH > 12.0 (Deprotonate Amine) C->D If pH < pKa+2 E Add Saturated NaCl (Salting Out) C->E If pH is optimal F Clean Phase Separation D->F E->F

Caption: Physicochemical pathway for resolving emulsions during free base amine extraction.

Self-Validating Protocol: Emulsion Resolution Extraction

  • pH Adjustment: To the aqueous reaction mixture, slowly add 6N NaOH until the pH reaches 12.0.

    • Validation: Test the aqueous layer with a calibrated pH probe. The pH must be >11.5 to ensure >99% deprotonation.

  • Ionic Strength Modulation: Add solid NaCl to the aqueous layer until saturation is reached.

    • Validation: Undissolved salt crystals should be visible at the bottom of the flask before the organic solvent is added.

  • Extraction: Add Methyl tert-butyl ether (MTBE) (5 volumes) and agitate vigorously for 5 minutes.

    • Validation: Allow the mixture to settle. The phase boundary must be sharp and distinct within 10 minutes. If a microscopic "rag layer" persists, pass the biphasic mixture through a pad of Celite to break the remaining micro-emulsion.

Quantitative Data Summaries

Table 1: Solvent Selection Data for Oxime Intermediate Processing Data adapted from ACS GCIPR guidelines for sustainable solvent selection[2][3].

SolventACS GCIPR ClassBoiling Point (°C)Solubilizing Power (Oxime)Water Miscibility
Ethanol Usable78Low (at 20°C)Fully Miscible
THF Problematic66HighFully Miscible
2-MeTHF Recommended80HighLimited (4 g/100 mL)

Table 2: Salt Screening Matrix for (2,6-Dimethyloxan-4-yl)methanamine Evaluating counterions for optimal physical properties[1][4].

Acid CounterionpKa of AcidCrystallinityHygroscopicityAqueous Solubility
Hydrochloric Acid (HCl) -6.0Poor (Prone to LLPS)High>100 mg/mL
Methanesulfonic Acid (MSA) -1.9ExcellentLow>50 mg/mL
p-Toluenesulfonic Acid (TsOH) -2.8GoodLow~20 mg/mL

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." MDPI. [Link]

  • "Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics." ACS Publications. [Link]

  • "Rorgamma modulators and uses thereof" (Pharmaceutical Salt Screening).

Sources

Troubleshooting

Technical Support Center: Optimizing (2,6-Dimethyloxan-4-yl)methanamine Coupling

Welcome to the Technical Support Center for advanced amide bond formation. Coupling (2,6-dimethyloxan-4-yl)methanamine presents a unique set of kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide bond formation. Coupling (2,6-dimethyloxan-4-yl)methanamine presents a unique set of kinetic and thermodynamic challenges. While the primary aliphatic amine is highly nucleophilic, the adjacent sterically bulky 2,6-dimethyloxane ring can impede the desired nucleophilic attack on activated esters. This kinetic bottleneck increases the residence time of reactive intermediates, opening the door to competing side reactions such as guanidinylation, epimerization of the carboxylic acid partner, and hazardous byproduct generation.

This guide provides field-proven, self-validating troubleshooting strategies to ensure high-yielding, stereopure, and safe amide coupling.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a +98 Da mass adduct on my product when using HATU or HBTU? A1: You are observing the guanidinylation side reaction .

  • Causality: Highly nucleophilic aliphatic amines, such as (2,6-dimethyloxan-4-yl)methanamine, can directly attack the electrophilic carbon of uronium/aminium salts (like HATU or HBTU) faster than the carboxylic acid is activated[1]. This forms a stable tetramethylguanidinium adduct (+98 Da), which caps the amine and terminates the reaction[2].

  • Solution: Switch from a uronium-based coupling reagent to a phosphonium salt (e.g., PyBOP) or a carbodiimide (e.g., TBEC or EDC), which do not possess the guanidinium moiety and therefore cannot undergo this side reaction[3]. Alternatively, if you must use HATU, pre-activate the carboxylic acid fully before introducing the amine, and use a sterically hindered base like 2,4,6-collidine (TMP) instead of TEA[4].

Q2: How can I prevent the epimerization of my chiral carboxylic acid partner during this coupling? A2: Epimerization (or racemization) is driven by the over-activation of the carboxylic acid.

  • Causality: When using carbodiimides, the initial O-acylisourea intermediate is highly reactive and can easily cyclize into an oxazolone[5]. The alpha-proton of the oxazolone is highly acidic; its abstraction by the reaction base leads to epimerization. Because the bulky 2,6-dimethyloxane ring on your amine slows down the desired amide bond formation, the O-acylisourea has more time to form the problematic oxazolone.

  • Solution: Suppress oxazolone formation by adding an acidic nucleophile like, which rapidly converts the O-acylisourea into a stable, less reactive active ester that resists epimerization[5].

Q3: I switched to DIC/OxymaPure to prevent guanidinylation and epimerization, but my safety team is concerned about HCN gas generation. Is this a real risk? A3: Yes, this is a documented and critical safety risk.

  • Causality: Diisopropylcarbodiimide (DIC) reacts with OxymaPure to form an oxadiazole intermediate. The secondary alkyl groups on DIC facilitate a cyclization pathway that releases stoichiometric amounts of highly toxic hydrogen cyanide (HCN) gas[6].

  • Solution: Substitute DIC with N-tert-butyl-N′-ethylcarbodiimide (TBEC) or EDC·HCl. The steric hindrance of the tertiary butyl group in TBEC prevents the oxadiazole cyclization, rendering the reaction completely HCN-free while maintaining excellent coupling efficiency[7].

Part 2: Mechanistic & Troubleshooting Workflows

G Amine (2,6-Dimethyloxan-4-yl) methanamine CouplingReagent HATU / HBTU (Uronium Salt) Amine->CouplingReagent Direct Attack (Side Reaction) ActiveEster Activated Carboxylic Acid (OAt/OBt Ester) Amine->ActiveEster Nucleophilic Attack (Desired Pathway) Guanidine Tetramethylguanidinium Adduct (+98 Da) CouplingReagent->Guanidine Fast Kinetics Amide Desired Amide Bond (Target Product) ActiveEster->Amide

Mechanistic pathway illustrating amide bond formation versus the guanidinylation side reaction.

G Start Amide Coupling Issue Detected CheckMass Check LC-MS for +98 Da Adduct Start->CheckMass IsGuan Is Guanidinylation Present? CheckMass->IsGuan SwitchReagent Switch HATU to PyBOP or TBEC IsGuan->SwitchReagent Yes CheckEpi Check Chiral Purity (Epimerization) IsGuan->CheckEpi No SwitchReagent->CheckEpi IsEpi Is Epimerization >1%? CheckEpi->IsEpi OptimizeBase Use TMP/Collidine or TBEC/Oxyma IsEpi->OptimizeBase Yes Success Optimized Coupling Achieved IsEpi->Success No OptimizeBase->Success

Troubleshooting workflow for (2,6-Dimethyloxan-4-yl)methanamine coupling side reactions.

Part 3: Quantitative Data Summaries

The following table summarizes the performance profiles of various coupling reagent systems when reacted with highly nucleophilic aliphatic amines like (2,6-dimethyloxan-4-yl)methanamine.

Reagent SystemGuanidinylation RiskEpimerization RiskHCN Generation RiskRecommended BaseIdeal Use Case
HATU / DIPEA High (+98 Da adduct)LowNoneDIPEA / TEANon-nucleophilic anilines
PyBOP / DIPEA None ModerateNoneDIPEASluggish couplings
DIC / OxymaPure None Very LowHigh (Stoichiometric)None requiredStandard SPPS (with ventilation)
TBEC / OxymaPure None Very LowNone None requiredSafe, chiral-sensitive solution phase

Part 4: Experimental Protocols

Protocol A: Guanidinylation-Free Amide Coupling using PyBOP

This protocol utilizes a phosphonium salt to entirely bypass the uronium-driven guanidinylation pathway.

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. Stir for 5 minutes at room temperature to ensure complete formation of the OBt active ester.

  • Amine Introduction: Add (2,6-Dimethyloxan-4-yl)methanamine (1.1 eq) in a single portion.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The presence of the target mass

      
       and the strict absence of a 
      
      
      
      peak validates the successful suppression of guanidinylation.
  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Epimerization-Free and HCN-Free Coupling using TBEC/OxymaPure

This protocol utilizes a sterically hindered carbodiimide to prevent both oxazolone-induced epimerization and hazardous oxadiazole cyclization (HCN release)[7].

  • Additive Preparation: Dissolve the chiral carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C.

  • Activation: Add N-tert-butyl-N′-ethylcarbodiimide (TBEC) (1.1 eq) dropwise to the chilled solution. Stir for 10 minutes at 0 °C to allow the O-acylisourea to fully convert into the Oxyma active ester.

  • Amine Introduction: Add (2,6-Dimethyloxan-4-yl)methanamine (1.1 eq). If the carboxylic acid is highly sensitive to base-catalyzed epimerization, optionally add a weak, sterically hindered base like 2,4,6-collidine (TMP) (2.0 eq).

  • Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature and stir for 3 hours.

    • Validation Check: Analyze the crude mixture via chiral HPLC. An enantiomeric excess (ee) >99% validates the suppression of the oxazolone intermediate. The absence of HCN generation ensures a safe operational environment.

  • Workup: Filter off the resulting urea byproduct (which is highly soluble in organic solvents compared to DCU), concentrate the filtrate, and purify via flash chromatography.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (2025) URL:[Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Organic Letters (2021) URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances (2017) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing 1H NMR Spectrum Analysis for (2,6-Dimethyloxan-4-yl)methanamine: A Methodological Comparison Guide

For researchers and drug development professionals, the precise structural and stereochemical elucidation of substituted cyclic ethers is a critical analytical hurdle. (2,6-Dimethyloxan-4-yl)methanamine (Molecular Formul...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural and stereochemical elucidation of substituted cyclic ethers is a critical analytical hurdle. (2,6-Dimethyloxan-4-yl)methanamine (Molecular Formula: C8H17NO)[1], a tetrahydropyran derivative featuring two methyl groups and a primary aminomethyl group, presents a unique challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The compound's multiple stereocenters (C2, C4, C6) and the potential for complex second-order spin-spin couplings require a highly optimized analytical approach.

This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and magnetic field strengths (400 MHz vs. 600 MHz) to determine the most effective methodology for resolving the stereochemistry and proton assignments of (2,6-Dimethyloxan-4-yl)methanamine.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the magnetic environment of the analyte. For amine-containing cyclic ethers, solvent selection dictates the visibility of exchangeable protons and the degree of signal overlap.

The Causality of Solvent Effects

Chloroform-d (CDCl3) is the industry standard due to its low polarity and minimal interaction with the solute, preserving the compound's native intramolecular hydrogen bonding. However, the primary amine protons (-NH2) in CDCl3 often appear as broad, indistinct singlets due to intermediate exchange rates and quadrupolar relaxation from the nitrogen nucleus.

Dimethyl sulfoxide-d6 (DMSO-d6), a highly polar hydrogen-bond acceptor, actively disrupts intramolecular interactions and binds to the -NH2 protons. This decreases their exchange rate, often sharpening the amine signal and shifting it significantly downfield (higher frequency)[2]. Furthermore, DMSO-d6 alters the solvation shell around the tetrahydropyran ring, which can induce differential chemical shifts (Δδ) for overlapping ring protons, aiding in multiplet resolution[2].

Quantitative Performance Data

Table 1: Comparative 1H NMR Performance by Solvent System

ParameterCDCl3 (Non-polar)DMSO-d6 (Polar Aprotic)Analytical Advantage
Amine (-NH2) Signal Broad singlet, ~1.2 - 1.8 ppmSharp peak, ~2.5 - 3.5 ppmDMSO-d6 prevents overlap with ring aliphatic protons.
Ring CH2 (H-3, H-5) Overlap High (often masks methyl doublets)Moderate (improved dispersion)DMSO-d6 provides better baseline resolution for integration.
Solvent Residual Peak 7.26 ppm (Singlet)2.50 ppm (Quintet)CDCl3 avoids interference in the critical 1.0 - 3.0 ppm aliphatic region.
Conformational Fidelity High (Native state)Altered (Solvent-bound state)CDCl3 is preferred for analyzing native conformation.

Recommendation: Use CDCl3 for routine structural confirmation and coupling constant analysis of the tetrahydropyran ring. Use DMSO-d6 as a secondary solvent if the aminomethyl side-chain signals are obscured by the aliphatic ring multiplets.

Field Strength Comparison: 400 MHz vs. 600 MHz

The tetrahydropyran ring of (2,6-Dimethyloxan-4-yl)methanamine contains strongly coupled spin systems. The axial and equatorial protons at C3 and C5 couple with each other (geminal coupling), with the methine protons at C2/C6, and with the methine proton at C4.

The Causality of Field Strength on J-Coupling

The stereochemical assignment of the C4 substituent (axial vs. equatorial) relies entirely on the vicinal coupling constants (


) of H-4. If H-4 is axial, it will exhibit large trans-diaxial couplings (~10-12 Hz) with the axial protons of H-3 and H-5, and smaller equatorial-axial couplings (~2-5 Hz)[3]. If H-4 is equatorial, it will only exhibit small couplings (~2-5 Hz)[3].

At lower field strengths (400 MHz), the chemical shift difference (


) between the strongly coupled ring protons is small relative to their coupling constants (

). This low

ratio results in second-order spectra ("roofing" effects and complex, uninterpretable multiplets). Upgrading to a 600 MHz spectrometer increases the

while

remains constant. This higher

ratio simplifies the spectrum into first-order patterns (e.g., clear triplets of triplets), allowing for direct extraction of coupling constants[4].
Quantitative Performance Data

Table 2: Comparative 1H NMR Performance by Field Strength

Parameter400 MHz Spectrometer600 MHz SpectrometerAnalytical Advantage
Signal-to-Noise Ratio (SNR) Baseline (1x)~1.5x to 2.0x higher600 MHz requires fewer scans for dilute samples[4].
H-4 Multiplet Resolution Second-order, overlappingFirst-order, distinct splitting600 MHz allows precise extraction of

values for stereochemistry.
Chemical Shift Dispersion ModerateHigh600 MHz separates the H-2/H-6 methine signals from the solvent/water baseline.
Throughput (16 scans) ~2 minutes~2 minutesEqual time investment, but 600 MHz yields exponentially higher data quality.

Recommendation: 600 MHz is strictly required for the unambiguous stereochemical assignment of the 2,6-cis/trans and 4-axial/equatorial configurations in substituted tetrahydropyrans.

Logical Workflow for NMR Optimization

The following diagram illustrates the decision matrix for optimizing the NMR acquisition of (2,6-Dimethyloxan-4-yl)methanamine.

G A Sample Preparation (2,6-Dimethyloxan-4-yl)methanamine B Solvent Selection A->B C CDCl3 (Non-polar, standard) B->C D DMSO-d6 (Polar, H-bond disrupting) B->D E Field Strength Selection C->E D->E F 400 MHz (Routine screening) E->F G 600 MHz (High dispersion, complex J-coupling) E->G H Spectral Analysis (Multiplet Resolution & Amine Exchange) F->H G->H I Stereochemical Assignment (Axial vs Equatorial H-4) H->I

Workflow for optimizing NMR parameters to resolve cyclic ether stereochemistry.

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data extraction, follow this validated step-by-step protocol for 1H NMR acquisition at 600 MHz.

Step 1: Sample Preparation

  • Accurately weigh 10–15 mg of highly purified (2,6-Dimethyloxan-4-yl)methanamine into a clean glass vial.

  • Add exactly 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard, or DMSO-d6).

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Cap securely.

Step 2: Instrument Tuning and Shimming (600 MHz)

  • Insert the sample into the 600 MHz NMR spectrometer (e.g., equipped with a CryoProbe for maximum sensitivity).

  • Lock the magnetic field to the deuterium resonance of the chosen solvent (CDCl3 or DMSO-d6).

  • Perform automated tuning and matching (ATM) for the 1H nucleus to optimize the probe's resonance circuit.

  • Execute a 3D gradient shimming protocol (TopShim or equivalent) to ensure a highly homogeneous magnetic field. Validation check: The full width at half maximum (FWHM) of the TMS peak or solvent residual peak must be < 1.0 Hz.

Step 3: Acquisition Parameters

  • Select a standard 1D 1H pulse sequence (e.g., zg30 for a 30-degree excitation pulse).

  • Set the spectral width to 12 ppm (to capture any highly deshielded amine protons in DMSO-d6)[4].

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, allowing for accurate integration.

  • Acquire 16 to 64 scans (depending on desired SNR) with 64K data points for high digital resolution.

Step 4: Processing and Stereochemical Extraction

  • Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Manually phase the spectrum (zero and first order) to achieve perfectly symmetric peak bases.

  • Apply a polynomial baseline correction.

  • Reference the chemical shift to TMS at 0.00 ppm (or the CDCl3 residual peak at 7.26 ppm).

  • Critical Analysis: Isolate the H-4 multiplet (typically around 1.5 - 2.5 ppm depending on the isomer). Measure the peak-to-peak distances in Hertz. A coupling constant of

    
     Hz confirms an axial-axial relationship, definitively proving that H-4 is axial and the aminomethyl group is equatorial[3].
    

References

  • PubChemLite. "(2,6-dimethyloxan-4-yl)methanamine (C8H17NO)". University of Luxembourg.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". Magnetic Resonance in Chemistry.
  • Miljkovic, M., et al. (2006). "The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply-Substituted Tetrahydropyran Oxocarbenium Ions". National Institutes of Health (PMC).
  • Ward, J. L., et al. (2010). "An inter-laboratory comparison demonstrates that[1H]-NMR metabolite fingerprinting is a robust technique for collaborative plant metabolomic data collection". National Institutes of Health (PMC).

Sources

Comparative

FTIR characteristic peaks of (2,6-Dimethyloxan-4-yl)methanamine

An In-Depth Technical Guide to the Predicted FTIR Characteristic Peaks of (2,6-Dimethyloxan-4-yl)methanamine For researchers and professionals in drug development and organic synthesis, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted FTIR Characteristic Peaks of (2,6-Dimethyloxan-4-yl)methanamine

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to identify functional groups and provide a unique molecular fingerprint. This guide focuses on (2,6-Dimethyloxan-4-yl)methanamine, a substituted heterocyclic amine with potential applications as a building block in medicinal chemistry.

As of the latest literature review, a published experimental FTIR spectrum for (2,6-Dimethyloxan-4-yl)methanamine is not available. This guide, therefore, provides a comprehensive predictive analysis of its characteristic infrared absorption peaks. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized analogous compounds, we can construct a reliable theoretical spectrum. This approach not only offers a benchmark for future experimental work but also serves as a pedagogical tool for interpreting the spectra of complex heterocyclic molecules.

Molecular Structure and Functional Group Analysis

To predict the FTIR spectrum, we must first analyze the vibrational components of the molecule. (2,6-Dimethyloxan-4-yl)methanamine comprises three distinct regions that will give rise to characteristic infrared absorptions:

  • The Primary Aliphatic Amine Group (-CH₂NH₂): This group is expected to produce several distinct and identifiable peaks, including N-H stretching and bending modes.

  • The Saturated Heterocyclic Ether (Oxane Ring): The C-O-C linkage within the six-membered ring will have a strong, characteristic stretching vibration.

  • The Alkyl Framework (C-H bonds): The methyl (-CH₃) and methylene (-CH₂-) groups on the ring and the aminomethyl linker will produce typical C-H stretching and bending vibrations.

Figure 1: Molecular structure of (2,6-Dimethyloxan-4-yl)methanamine highlighting key functional groups.

Predicted FTIR Absorption Peaks: A Comparative Analysis

The following sections detail the expected wavenumber regions for the key vibrations. This predictive analysis is grounded by comparing these expectations with experimental data from simpler, structurally related molecules: Propylamine (for the primary amine group) and Tetrahydropyran (for the cyclic ether).

Primary Amine Group Vibrations

The -NH₂ group provides some of the most characteristic peaks in the spectrum.

  • N-H Stretching: Primary amines famously exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, resulting from asymmetric and symmetric stretching vibrations.[1][2][3] In liquid-phase or solid-state measurements, hydrogen bonding can cause these peaks to broaden and shift to slightly lower wavenumbers.[4]

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the range of 1650-1580 cm⁻¹.[1][4] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.

  • N-H Wagging: A broad, often strong, out-of-plane bending vibration occurs in the 910-665 cm⁻¹ region.[1] This broadness is a hallmark of hydrogen bonding.

  • C-N Stretching: For aliphatic amines, a weak to medium intensity peak is anticipated between 1250-1020 cm⁻¹.[1][5] This peak resides in the complex "fingerprint region" and may overlap with other vibrations.

Cyclic Ether and Alkyl Framework Vibrations
  • C-O-C Asymmetric Stretching: This is the most prominent vibrational mode for an ether. In a six-membered ring like tetrahydropyran, this vibration gives rise to a very strong and sharp absorption band around 1120-1070 cm⁻¹. Its high intensity makes it a key diagnostic peak for the oxane ring.

  • C-H Stretching: Absorptions from the various methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.[2] These are typically strong and sharp. One can expect distinct peaks for asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching of the -CH₃ groups, as well as the corresponding -CH₂- vibrations (~2925 and ~2855 cm⁻¹).

  • C-H Bending: In the fingerprint region, characteristic bending (scissoring and rocking) vibrations for -CH₂- and -CH₃ groups will appear. Key absorptions are expected around 1470-1440 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (symmetric methyl bending, or "umbrella" mode).

Data Summary and Comparison

The tables below summarize the predicted peaks for our target molecule and compare them with established experimental data for its simpler analogues.

Table 1: Predicted FTIR Characteristic Peaks for (2,6-Dimethyloxan-4-yl)methanamine

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3380 and ~3310Medium, BroadAsymmetric & Symmetric N-H StretchPrimary Amine
2960 - 2850Strong, SharpAsymmetric & Symmetric C-H StretchAlkyl (CH₃, CH₂)
~1610MediumN-H Bend (Scissoring)Primary Amine
~1465MediumC-H Bend (Scissoring)Alkyl (CH₂)
~1375MediumC-H Bend (Symmetric)Alkyl (CH₃)
~1180Weak-MediumC-N StretchAliphatic Amine
~1090Very Strong, SharpAsymmetric C-O-C StretchCyclic Ether
850 - 750Strong, BroadN-H WagPrimary Amine

Table 2: FTIR Peak Comparison with Structural Analogues

Vibrational ModePredicted (Target Molecule)Propylamine (Experimental)[4][6]Tetrahydropyran (Experimental)[7][8]
N-H Stretch (asym/sym) ~3380 / ~3310 cm⁻¹~3370 / ~3290 cm⁻¹N/A
C-H Stretch 2960 - 2850 cm⁻¹2960 - 2870 cm⁻¹2950 - 2840 cm⁻¹
N-H Bend ~1610 cm⁻¹~1600 cm⁻¹N/A
C-N Stretch ~1180 cm⁻¹~1190 cm⁻¹N/A
C-O-C Stretch (asym) ~1090 cm⁻¹N/A~1075 cm⁻¹
N-H Wag 850 - 750 cm⁻¹Broad peak ~820 cm⁻¹N/A

Recommended Experimental Protocol for Spectrum Acquisition

To validate the predictions herein, the following protocol for obtaining a high-quality FTIR spectrum of (2,6-Dimethyloxan-4-yl)methanamine is recommended. This protocol is designed to be a self-validating system by including rigorous background and system performance checks.

Objective: To acquire a high-resolution transmission or Attenuated Total Reflectance (ATR) FTIR spectrum of the analyte.

Materials:

  • (2,6-Dimethyloxan-4-yl)methanamine (neat liquid, if applicable)

  • FTIR Spectrometer (e.g., equipped with a DTGS or MCT detector)

  • ATR accessory with a suitable crystal (e.g., diamond, ZnSe) OR Salt plates (NaCl or KBr) for transmission

  • Volatile, anhydrous solvent (e.g., CCl₄, if preparing a solution)

  • Nitrogen purge or vacuum system for the spectrometer

  • Polystyrene standard film for performance verification

Workflow Diagram:

G cluster_prep 1. Instrument Preparation cluster_bg 2. Background Collection cluster_sample 3. Sample Analysis cluster_proc 4. Data Processing & Analysis A Start Spectrometer & Purge B Perform System Performance Test (e.g., Polystyrene Standard) A->B C Clean ATR Crystal / Load Blank Cell B->C D Collect Background Spectrum (e.g., 64 scans, 4 cm⁻¹ resolution) C->D E Apply Neat Liquid Sample to ATR or Prepare KBr Pellet/Liquid Film D->E F Collect Sample Spectrum (Same parameters as background) E->F G Perform Automatic ATR Correction (if applicable) F->G H Baseline Correction & Peak Picking G->H I Compare Experimental Peaks with Predictive Data H->I

Figure 2: Standard workflow for FTIR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Instrument Preparation & Verification:

    • Ensure the spectrometer's sample compartment is continuously purged with dry nitrogen or is under vacuum to minimize atmospheric H₂O and CO₂ interference.

    • Causality: Water and carbon dioxide have strong IR absorptions that can obscure key spectral regions (e.g., ~3700-3500 cm⁻¹ for H₂O and ~2350 cm⁻¹ for CO₂).

    • Run a performance qualification using a polystyrene film. Verify that the peak positions are within the accepted tolerance (e.g., 3027.1, 2924.1, 1601.4, 1028.0 cm⁻¹). This step ensures the instrument is calibrated and functioning correctly.

  • Background Collection (ATR Method):

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and ensure it is completely dry.

    • Collect a background spectrum (interferogram). A typical setting is 32 or 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the instrumental and environmental response, which must be ratioed against the sample scan to produce a clean absorbance spectrum. Using the same parameters for both background and sample is critical for accurate subtraction.

  • Sample Collection (ATR Method):

    • Apply a small drop of neat (2,6-Dimethyloxan-4-yl)methanamine liquid directly onto the center of the ATR crystal. If using a press, apply consistent pressure to ensure good contact.

    • Collect the sample spectrum using the identical parameters from the background scan.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample interferogram against the background to generate the final spectrum.

    • If using ATR, apply a software-based correction (e.g., Advanced ATR Correction) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the ATR spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Use peak-picking algorithms to identify the precise wavenumbers of the absorption maxima.

Conclusion

This guide provides a robust, theoretically-grounded prediction of the FTIR spectrum of (2,6-Dimethyloxan-4-yl)methanamine. The key identifying features are expected to be:

  • The characteristic pair of N-H stretching bands (~3380/3310 cm⁻¹).

  • A very strong and sharp C-O-C stretching band from the oxane ring (~1090 cm⁻¹).

  • A broad N-H wagging absorption in the low-wavenumber region (850-750 cm⁻¹).

By comparing an experimentally obtained spectrum with the data presented in Tables 1 and 2 and following the rigorous experimental protocol, researchers can confidently verify the identity and purity of this compound. This predictive framework serves as an essential first step in the comprehensive characterization of novel chemical entities.

References

  • Google. (2026).
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts.
  • Brown, D. (n.d.). Infrared spectrum of propylamine. Doc Brown's Chemistry.
  • Techiescientist. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Brown, D. (n.d.). Infrared spectrum of propan-2-amine. Doc Brown's Chemistry.
  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy.
  • ChemicalBook. (n.d.). Propylamine(107-10-8)IR1.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7)IR1.
  • National Center for Biotechnology Inform
  • Rasayan Journal of Chemistry. (n.d.).
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook.

Sources

Validation

Comparative Guide: (2,6-Dimethyloxan-4-yl)methanamine vs. Piperidine Analogs in Drug Design

As drug discovery campaigns increasingly face attrition due to poor pharmacokinetic (PK) and safety profiles, the strategic use of bioisosteres has become a cornerstone of lead optimization. The piperidine ring is one of...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery campaigns increasingly face attrition due to poor pharmacokinetic (PK) and safety profiles, the strategic use of bioisosteres has become a cornerstone of lead optimization. The piperidine ring is one of the most privileged scaffolds in medicinal chemistry; however, its endocyclic basic nitrogen often introduces severe liabilities, including hERG channel inhibition, phospholipidosis, and poor membrane permeability.

This guide provides an objective, data-driven comparison between traditional piperidine analogs and (2,6-Dimethyloxan-4-yl)methanamine (). By replacing the basic piperidine core with a conformationally locked, neutral oxane (tetrahydropyran) ring, medicinal chemists can profoundly alter a molecule's physicochemical landscape while preserving critical binding vectors.

Part 1: Structural Dynamics & Mechanistic Rationale

Basicity and the "Charge Penalty"

Standard piperidines possess an endocyclic nitrogen with a pKa typically ranging from 9.0 to 10.5. At physiological pH (7.4), these molecules are predominantly protonated (>99%), which can severely restrict passive membrane permeability and drive off-target toxicity.

In contrast, (2,6-Dimethyloxan-4-yl)methanamine replaces the endocyclic amine with an ether oxygen. The oxygen acts as a hydrogen-bond acceptor but remains strictly neutral. The basicity is entirely shifted to the exocyclic primary amine (methanamine), which typically exhibits a slightly lower pKa (~8.5–9.0) and a vastly different solvation profile. This uncouples the, reducing the overall polar surface area (PSA) penalty and mitigating dicationic states in multi-amine drugs.

Conformational Locking via the "Magic Methyl" Effect

Unsubstituted saturated heterocycles suffer from rapid chair-to-chair ring flipping, incurring a high entropic penalty upon binding to a target protein. The addition of the 2,6-dimethyl groups on the oxane ring strongly biases the conformational equilibrium. Assuming the cis-isomer (where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions), the ring is conformationally locked. This pre-organizes the 4-methanamine exit vector, lowering the entropic cost of binding and providing predictable trajectories for structure-based drug design.

Part 2: Physicochemical & ADME Profiling

To objectively compare these scaffolds, we must evaluate their fundamental properties. Table 1 summarizes the expected physicochemical shifts when transitioning from a piperidine to the substituted oxane scaffold.

Table 1: Comparative Physicochemical Profile
Property / MetricPiperidin-4-ylmethanamine1-Methylpiperidin-4-ylmethanamine(2,6-Dimethyloxan-4-yl)methanamine
Core Structure Basic Nitrogen HeterocycleTertiary Amine HeterocycleNeutral Oxygen Heterocycle
Endocyclic pKa ~9.5 – 10.0~9.0 – 9.5N/A (Neutral Ether)
Exocyclic pKa ~9.0 (Primary Amine)~9.0 (Primary Amine)~8.8 – 9.2 (Primary Amine)
Charge at pH 7.4 Dicationic (predominantly)Dicationic (predominantly)Monocationic
Lipophilicity (LogD) Very Low (Highly polar)LowModerate (Tunable)
Conformational State Flexible (Ring flipping)FlexibleRigid (Locked by 2,6-dimethyls)
hERG Liability High (Due to basicity)HighLow to Moderate

Part 3: Experimental Protocols for Scaffold Validation

To empirically validate the advantages of the (2,6-Dimethyloxan-4-yl)methanamine scaffold, the following self-validating workflows must be executed.

Protocol A: High-Throughput pKa and LogD Determination

Rationale: Causality dictates that removing the endocyclic nitrogen will lower the overall ionization state. This protocol verifies the shift from a dicationic to a monocationic species.

  • Sample Preparation: Dissolve the test compounds in LC-MS grade DMSO to a 10 mM stock concentration.

  • Potentiometric Titration (pKa):

    • Transfer 10 µL of the stock into a specialized titration vial.

    • Use a standardized automated potentiometric titrator (e.g., Sirius T3).

    • Titrate from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH under an argon atmosphere to prevent CO

      
       absorption.
      
    • Validation Check: The piperidine analogs will show two distinct inflection points (endocyclic and exocyclic amines). The oxane analog must show only one inflection point corresponding to the primary amine.

  • Shake-Flask LogD (pH 7.4):

    • Partition the compound between 1-octanol and 10 mM phosphate buffer (pH 7.4).

    • Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure phase separation.

    • Quantify the concentration in both phases using LC-MS/MS.

    • Expected Outcome: The oxane analog will demonstrate a higher LogD than the unsubstituted piperidine due to the loss of the second positive charge and the addition of the lipophilic methyl groups.

Protocol B: In Vitro Microsomal Stability (HLM/RLM)

Rationale: Piperidines are highly susceptible to α-oxidation and N-dealkylation. The 2,6-dimethyl groups on the from cytochrome P450-mediated oxidation.

  • Incubation Setup: Combine human liver microsomes (HLM) (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ).
    

Part 4: Visualizing the Logic

The following diagrams map the strategic workflow for bioisosteric replacement and the specific conformational logic of the target scaffold.

BioisostericWorkflow A Identify Scaffold Liability (e.g., Piperidine) B Assess Properties (hERG, pKa, LogD) A->B C Oxane Core Replacement B->C D 2,6-Dimethyl Substitution C->D E In Vitro ADME & Binding Assays D->E F Lead Optimization E->F

Workflow for evaluating piperidine liabilities and executing oxane-based bioisosteric replacement.

ConformationalLogic N1 (2,6-Dimethyloxan-4-yl)methanamine N2 2,6-Dimethyl Groups N1->N2 N3 Oxane Core (Ether O) N1->N3 N4 Exocyclic Methanamine N1->N4 N5 Steric Bulk: Locks Chair Conformation N2->N5 N6 Neutral Core: Eliminates Endocyclic Charge N3->N6 N7 Primary Amine: Maintains Salt Bridge Vector N4->N7

Conformational and physicochemical logic of the (2,6-Dimethyloxan-4-yl)methanamine scaffold.

Conclusion

For drug development professionals facing the limitations of highly basic piperidine fragments, (2,6-Dimethyloxan-4-yl)methanamine represents a highly engineered alternative. By neutralizing the core ring and utilizing steric bulk to lock the conformation, this bioisostere effectively uncouples target affinity from the physicochemical liabilities of dicationic amines.

References

  • PubChem . "(2,6-dimethyloxan-4-yl)methanamine (C8H17NO)". National Center for Biotechnology Information. Available at:[Link]

  • Stepan, A. F., et al. "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres". Xenobiotica, 2016. Available at: [Link]

Comparative

Validating the Stereochemistry of the 2,6-Dimethyl Tetrahydropyran Ring: A Comparative Analytical Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the 2,6-dimethyl tetrahydropyran (THP) ring system. This motif is a privileged scaffold ubiquitous in bioactive natural products—such as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the 2,6-dimethyl tetrahydropyran (THP) ring system. This motif is a privileged scaffold ubiquitous in bioactive natural products—such as the cytotoxic amphidinolide macrolides[1]—and numerous synthetic pharmaceuticals.

The analytical challenge with 2,6-dimethyl THP derivatives is twofold: first, determining the relative stereochemistry (cis vs. trans diastereomers) governed by the axial/equatorial orientations of the methyl groups; and second, establishing the absolute configuration of the chiral centers. Misassigning these stereocenters can derail an entire drug development pipeline, as enantiomers and diastereomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles.

This guide objectively compares the three leading analytical methodologies for validating THP stereochemistry: High-Field NMR Spectroscopy , Vibrational Circular Dichroism (VCD) coupled with DFT Modeling , and Single-Crystal X-Ray Diffraction (SC-XRD) . By examining the causality behind these techniques, we provide a self-validating framework for choosing the optimal workflow for your specific structural problem.

Platform Comparison Overview

A. High-Field NMR Spectroscopy (The Routine Workhorse)

NMR is the gold standard for determining the relative stereochemistry of THP rings. Because the 2,6-dimethyl THP ring predominantly adopts a stable chair conformation, the spatial relationship between the protons dictates their spin-spin coupling constants (


) and through-space Nuclear Overhauser Effects (NOEs)[2][3].
  • Causality: According to the Karplus equation, dihedral angles near 180° (anti-periplanar, axial-axial protons) yield large coupling constants (10–12 Hz), whereas ~60° angles (axial-equatorial or equatorial-equatorial) yield small constants (2–5 Hz). In a cis-2,6-dimethyl THP, the methyl groups typically occupy equatorial positions to minimize steric 1,3-diaxial interactions, forcing the H-2 and H-6 methine protons into axial positions[3].

B. VCD + DFT Modeling (The Absolute Configuration Standard)

While NMR excels at relative stereochemistry, it cannot determine absolute configuration without chiral derivatization (e.g., Mosher's ester method), which requires a reactive functional group. Vibrational Circular Dichroism (VCD) solves this by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4].

  • Causality: VCD spectra are highly sensitive to the 3D spatial arrangement of the entire molecule. Because experimental VCD spectra are too complex to interpret empirically, they must be matched against theoretical spectra generated via Density Functional Theory (DFT)[5]. A high Enantiomeric Similarity Index (ESI) between the experimental and calculated spectrum of a specific enantiomer unambiguously confirms its absolute configuration.

C. Single-Crystal X-Ray Diffraction (The Definitive Benchmark)

SC-XRD provides a direct spatial map of electron density, yielding both relative and absolute stereochemistry.

  • Causality: By utilizing a copper X-ray source (Cu-K

    
    ), the anomalous dispersion of light atoms (like oxygen in the THP ring) can be measured. The resulting Flack parameter acts as a self-validating metric: a value near 0 confirms the correct absolute structure, while a value near 1 indicates the inverted enantiomer.
    

Decision Matrix for Workflow Selection

To optimize time and resources, the selection of the analytical platform should be dictated by the physical state of the sample and the specific stereochemical data required.

Stereochemical_Validation Start Synthesized/Isolated 2,6-dimethyl THP Q1 Is the sample crystalline? Start->Q1 XRD SC-XRD (Absolute & Relative) Q1->XRD Yes Q2 Need Absolute Configuration? Q1->Q2 No NMR High-Field NMR (Relative Only: J-Coupling & NOESY) Q2->NMR No VCD VCD + DFT Modeling (Absolute & Relative) Q2->VCD Yes

Fig 1. Decision matrix for 2,6-dimethyl THP stereochemical validation.

Step-by-Step Experimental Protocols

Workflow 1: High-Field NMR (Relative Stereochemistry)

This protocol relies on the extraction of exact


-values and through-space correlations to build a self-consistent conformational model[1][2].
  • Sample Preparation: Dissolve 2–5 mg of the highly purified THP derivative in 600 µL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
    
    
    is often preferred if
    
    
    results in overlapping multiplets, as benzene induces distinct anisotropic solvent shifts.
  • 1D

    
     and 
    
    
    
    Acquisition:
    Acquire standard 1D spectra on a
    
    
    500 MHz spectrometer. Identify the C-2 and C-6 methine protons (typically
    
    
    3.5–4.5 ppm) and the C-2/C-6 methyl doublets (typically
    
    
    1.1–1.3 ppm).
  • J-Coupling Extraction & Decoupling: Analyze the multiplet structure of H-2 and H-6. If the signal is a complex multiplet, perform a 1D selective homonuclear decoupling experiment by irradiating the adjacent methyl group.

    • Validation Check: If H-2 exhibits a large

      
       coupling (~10-12 Hz) with the adjacent C-3 axial proton, H-2 must be axial, placing the C-2 methyl group in the equatorial position[3].
      
  • 2D NOESY/ROESY: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms.
    
    • Validation Check: Look for strong 1,3-diaxial NOE cross-peaks (e.g., between axial H-2, H-4, and H-6). The presence of these correlations definitively assigns the syn-axial relationship of the protons, confirming the relative stereochemistry[1][2].

Workflow 2: VCD + DFT Modeling (Absolute Stereochemistry)

When the sample is a non-crystallizable liquid or oil, VCD combined with quantum chemical calculations is the most robust method for absolute configuration[4][6].

  • Experimental VCD Acquisition: Dissolve ~10–20 mg of the chiral THP in

    
    . Place the sample in a 
    
    
    
    cell (path length ~100 µm). Record the IR and VCD spectra concurrently on a VCD spectrometer (e.g., 800–2000 cm
    
    
    region, 4 cm
    
    
    resolution). Accumulate scans for 4–8 hours to achieve a high signal-to-noise ratio[4].
  • Conformational Search: Using a computational tool like CREST (Conformer-Rotamer Ensemble Sampling Tool) with the xTB semi-empirical method, perform a thorough conformational search of the chosen enantiomer (e.g., the

    
     isomer) to identify all conformers within a 5.0 kcal/mol energy window[6].
    
  • DFT Optimization & Frequency Calculation: Submit the low-energy conformers to DFT optimization using a functional and basis set such as B3LYP/6-31+G* or B3LYP/aug-cc-pVDZ. Following optimization, calculate the harmonic vibrational frequencies and rotational strengths for each conformer[5][6].

    • Validation Check: Ensure no imaginary frequencies are present, confirming that each conformer is a true energy minimum.

  • Boltzmann Weighting & Spectral Matching: Broaden the calculated transitions using Lorentzian line shapes (typically

    
     = 4–8 cm
    
    
    
    ). Weight the individual spectra based on their calculated Gibbs free energies (
    
    
    ) at 298 K to generate the final composite theoretical VCD spectrum[6].
  • Assignment: Overlay the theoretical spectrum with the experimental data. If the signs of the major vibrational bands match, the inputted absolute configuration is correct. If they are perfectly mirrored, the actual sample is the opposite enantiomer[4].

Workflow 3: SC-XRD (Absolute & Relative Stereochemistry)
  • Crystallization: Dissolve the THP compound in a minimum amount of a volatile solvent (e.g., DCM) and layer with an anti-solvent (e.g., hexanes). Allow for slow vapor diffusion at 4 °C until high-quality single crystals form.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    = 1.5418 Å). The copper source is mandatory to maximize the anomalous scattering signal of the oxygen atom in the THP ring.
  • Refinement & Validation: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    .
    
    • Validation Check: Evaluate the Flack parameter. A value of

      
       confirms the absolute stereochemistry, while a value of 
      
      
      
      indicates the crystal is the inverted enantiomer.

Quantitative Performance Comparison

The table below synthesizes the operational metrics of each methodology to aid in strategic decision-making.

ParameterHigh-Field NMR (NOESY/J-Coupling)VCD + DFT ModelingSingle-Crystal XRD
Stereochemical Output Relative only (unless derivatized)Absolute & RelativeAbsolute & Relative
Sample State Required Liquid / SolutionLiquid / SolutionHigh-Quality Single Crystal
Sample Mass Required 1 – 5 mg10 – 20 mg1 crystal (~0.1 mm block)
Time-to-Result 2 – 4 Hours3 – 5 Days (Compute time)Days to Weeks (Crystallization)
Destructive? No (Solvent recoverable)No (Solvent recoverable)No
Primary Limitation Fails to provide absolute configuration nativelyRequires significant computational resourcesRelies entirely on the ability to crystallize the sample
Cost / Accessibility Low / UbiquitousHigh / SpecializedMedium / Common

Conclusion & Recommendations

Validating the stereochemistry of a 2,6-dimethyl tetrahydropyran ring requires a strategic alignment of analytical tools with the physical properties of your sample.

  • For rapid, routine determination of cis/trans relative stereochemistry, High-Field NMR remains unbeatable. The causality between the chair conformation and the resulting

    
     coupling constants provides an immediate, self-validating structural proof[3].
    
  • However, when absolute configuration is required for a non-crystalline sample—a common bottleneck in natural product synthesis and medicinal chemistry—VCD combined with DFT modeling is the premier choice. It bypasses the need for crystallization and chemical derivatization, directly correlating 3D spatial geometry to vibrational rotational strengths[4][5].

  • If the sample readily crystallizes, SC-XRD utilizing a copper source remains the definitive benchmark, providing unequivocal proof of both relative and absolute stereochemistry in a single experiment.

By integrating these orthogonal techniques, researchers can build a watertight, self-validating data package suitable for regulatory submission and high-impact publication.

References

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards and Analysis of (2,6-Dimethyloxan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precision of analytical data is paramount. The identity, purity, and concentration...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precision of analytical data is paramount. The identity, purity, and concentration of any given compound underpin the validity of research findings and the safety of therapeutic products. This guide provides an in-depth comparison of reference standards and analytical methodologies for (2,6-Dimethyloxan-4-yl)methanamine, a substituted aliphatic amine that serves as a critical building block or potential impurity in various synthetic pathways. Our focus is to equip you with the rationale and practical steps needed to ensure data integrity through the proper selection of standards and robust analytical techniques.

The Foundation of Accurate Measurement: Selecting a Reference Standard

A reference standard is a highly characterized material used to confirm the identity, purity, strength, and quality of a substance.[1] It is the cornerstone of any quantitative analysis, as the accuracy of all results is directly benchmarked against it. For a compound like (2,6-Dimethyloxan-4-yl)methanamine, which may not have a dedicated pharmacopeial monograph, selecting a standard from a reputable supplier is a critical first step.

1.1. Hierarchy and Critical Attributes of Reference Standards

Reference standards are typically classified as either primary or secondary. Primary standards are of the highest purity and are established by authoritative bodies like the United States Pharmacopeia (USP) without comparison to another standard.[2][3] Secondary standards, or working standards, are qualified against a primary standard and are used for routine laboratory analysis.

When selecting a standard, the Certificate of Analysis (CoA) is the most crucial document. It should provide, at a minimum:

  • Identity Confirmation: Typically by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Purity Assessment: A chromatographic purity determined by a high-resolution technique like HPLC or GC, often with detection by mass spectrometry.

  • Assigned Purity/Potency: A value that accounts for chromatographic purity, water content (Karl Fischer titration), residual solvents (GC-Headspace), and non-volatile residues. If a specific potency is not stated, the standard is often assumed to be 100.0% pure for its intended compendial purpose.[2][4]

cluster_0 Hierarchy of Reference Materials Primary Primary Standard (e.g., USP, EP) Highest Purity, Fully Characterized Secondary Secondary (Working) Standard Qualified Against Primary Standard Primary->Secondary Qualification InHouse In-House Characterized Material Used for early-stage R&D Secondary->InHouse Characterization

Caption: Hierarchy of analytical reference standards.

1.2. Comparative Analysis of Sourcing Options

While a specific USP-grade standard for (2,6-Dimethyloxan-4-yl)methanamine may not be available, several high-purity options can be sourced from specialized chemical suppliers. The key is to scrutinize the accompanying documentation to ensure its suitability for quantitative applications.

Table 1: Representative Comparison of Commercial Reference Standards

ParameterSupplier A (Premium Grade)Supplier B (Research Grade)Considerations for Selection
Purity (HPLC) ≥99.5% (Area %)≥98.0% (Area %)For impurity quantification, a standard with purity significantly higher than the analyte is essential.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSA full suite of identity tests provides greater confidence and is critical for regulatory submissions.
Water Content (KF) <0.1%Not specifiedWater content must be known to accurately calculate the "as is" concentration of prepared stock solutions.
Residual Solvents <0.1% (GC-HS)Not specifiedUndisclosed solvents can interfere with analysis or degrade the standard over time.
Certificate of Analysis Comprehensive CoA with dataBasic CoA with purity specA comprehensive CoA allows for the calculation of a precise potency value for weighing.
Traceability Traceable to NIST standardsNot specifiedTraceability is a key requirement for methods used in GMP environments.

Causality Behind the Choice: For late-stage development or quality control applications, a premium-grade standard (Supplier A) is non-negotiable. Its comprehensive characterization ensures minimal uncertainty in the final reported values. For early-stage research or as a peak marker, a research-grade standard may suffice, but it should not be used for critical quantitative measurements without further in-house characterization.

Recommended Analytical Methodology: HPLC-MS

Given the aliphatic amine structure of (2,6-Dimethyloxan-4-yl)methanamine, it lacks a strong UV chromophore, making traditional HPLC-UV analysis challenging and insensitive. Therefore, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice. It offers superior sensitivity and selectivity, which is crucial for resolving the analyte from matrix components and potential isomers.

2.1. Experimental Protocol: Reversed-Phase HPLC-MS for Quantification

This protocol is designed to be a self-validating system by incorporating rigorous system suitability checks.

A. Reagents and Materials

  • (2,6-Dimethyloxan-4-yl)methanamine Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99% purity)

B. Instrument Parameters

  • HPLC System: UPLC/UHPLC system for optimal resolution.

  • Column: A robust C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.

Expertise in Action: The choice of an acidic mobile phase (0.1% formic acid) is deliberate. It serves two purposes: 1) It protonates the primary amine group, ensuring good peak shape by minimizing tailing on the silica-based column, and 2) It promotes efficient ionization in the ESI source, significantly enhancing sensitivity.[5][6] A C18 column is selected for its versatility in retaining moderately polar compounds like our analyte.

C. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Methanol:Water.

  • Working Standards: Perform serial dilutions from the stock to prepare a calibration curve covering the expected concentration range (e.g., 0.1 µg/mL to 10 µg/mL). Use 50:50 Methanol:Water as the diluent.

  • Sample Preparation: Dissolve the sample matrix in the same diluent as the standards to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter if necessary.

D. System Suitability Testing (SST) Before sample analysis, inject a mid-level standard five times. The results must meet the following criteria:

  • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Retention Time Precision: RSD ≤ 1.0%.

  • Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5.

Trustworthiness by Design: SST is a non-negotiable part of the workflow. It validates that the chromatographic system is performing adequately on the day of analysis, ensuring the precision and reliability of the data generated.[7]

cluster_workflow HPLC-MS Analytical Workflow Prep 1. Sample & Standard Preparation SST 2. System Suitability Testing (SST) Prep->SST Inject Mid-Std (5x) Cal 3. Calibration Curve Generation SST->Cal SST Pass? (RSD <2.0%) Analysis 4. Sample Analysis Cal->Analysis Inject Standards & Samples Data 5. Data Processing & Quantification Analysis->Data Integrate & Calculate

Caption: A typical workflow for quantitative HPLC-MS analysis.

Method Validation and Alternative Techniques

To be suitable for its intended purpose, this analytical procedure must be validated according to guidelines such as ICH Q2(R1).[8][9][10] The validation demonstrates the method's reliability.

Table 2: Key Validation Parameters (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the analyte's retention time from blank, placebo, or related substances.
Linearity To show results are proportional to concentration.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To measure the variability of repeated measurements.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Range The concentration interval of acceptable performance.Typically 80% to 120% of the target concentration.[7][9]
LOQ/LOD Lowest concentration reliably quantified/detected.Signal-to-Noise ratio ≥ 10 for LOQ and ≥ 3 for LOD.

3.1. Alternative Methodologies

While HPLC-MS is recommended, other techniques can be employed depending on the available instrumentation and specific analytical challenge.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; no derivatization needed.Higher equipment cost and complexity.
GC-MS Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds; high resolution.Requires derivatization for non-volatile amines; potential for thermal degradation.
qNMR Quantitative Nuclear Magnetic Resonance.Primary ratio method; does not require a specific reference standard of the same compound.Lower sensitivity than chromatographic methods; requires a highly pure internal standard.

Field Insight: GC-MS can be a viable alternative, especially for impurity profiling where volatile related substances are expected. NIOSH Method 2010, for example, details the analysis of aliphatic amines using GC.[11] However, the need for derivatization to improve the volatility and chromatography of primary amines adds complexity and potential for variability. For routine quantification in a drug development setting, the direct analysis offered by LC-MS is generally more efficient and robust.

Conclusion

References

  • General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia.

  • Using USP Reference Standards. United States Pharmacopeia.

  • ICH Q2(R1) Analytical Method Validation. International Council for Harmonisation.

  • Quality Guidelines. International Council for Harmonisation.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications.

  • USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. United States Pharmacopeia.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • <11> USP REFERENCE STANDARDS (Archive). United States Pharmacopeia.

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.

  • USP Compendial Reference Standards. MilliporeSigma.

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER.

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Source Document]
  • Amines, Aliphatic (2010). NIOSH Manual of Analytical Methods.

Sources

Comparative

Publish Comparison Guide: Elemental Analysis &amp; Purity Validation of (2,6-Dimethyloxan-4-yl)methanamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Methodology Guide Executive Summary: The Analytical Challenge of Aliphatic Amines As a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Methodology Guide

Executive Summary: The Analytical Challenge of Aliphatic Amines

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter discrepancies in the compositional analysis of aliphatic building blocks. (2,6-Dimethyloxan-4-yl)methanamine (Molecular Formula: C₈H₁₇NO; Monoisotopic Mass: 143.1310 Da[1]) is a highly valuable primary amine used to introduce sterically shielded, hydrophilic motifs into drug candidates.

However, evaluating the purity of this compound presents a distinct challenge. Primary amines are highly hygroscopic and act as nucleophiles toward atmospheric carbon dioxide, rapidly forming carbamate and carbonate salts upon exposure to air. If a researcher relies solely on LC-MS for purity validation, these inorganic/volatile impurities remain invisible, leading to catastrophic stoichiometry errors during downstream amide couplings.

This guide objectively compares the analytical performance of classical CHNS Elemental Analysis against modern Quantitative NMR (qNMR) for validating the purity of (2,6-Dimethyloxan-4-yl)methanamine, contrasting its behavior with its unhindered alternative, Oxan-4-ylmethanamine.

Comparative Elemental Analysis Data

To establish a baseline for purity, we must first calculate the theoretical elemental composition of our target product and its standard alternative. The addition of the two equatorial methyl groups at the 2 and 6 positions of the oxane ring significantly alters the carbon-to-nitrogen ratio.

Table 1: Theoretical Elemental Composition Comparison
CompoundMolecular FormulaMW ( g/mol )Carbon (%C)Hydrogen (%H)Nitrogen (%N)Oxygen (%O)
(2,6-Dimethyloxan-4-yl)methanamine C₈H₁₇NO143.2367.09% 11.96% 9.78% 11.17%
Oxan-4-ylmethanamine (Alternative)C₆H₁₃NO115.1762.57% 11.38% 12.16% 13.89%

Causality Note: When experimental CHN data for (2,6-Dimethyloxan-4-yl)methanamine returns values like C: 64.5% and N: 9.1% (a deviation of >0.4%), inexperienced chemists often assume synthetic failure. In reality, this proportional depression of %C and %N is the hallmark of atmospheric water and CO₂ absorption. The excess mass from H₂O/CO₂ dilutes the carbon and nitrogen fractions.

Table 2: Analytical Methodology Performance Comparison
Analytical MethodPrimary OutputAdvantages for Amine AnalysisLimitations
CHNS Combustion Bulk elemental compositionGold standard for absolute organic content; detects non-protonated impurities.Highly susceptible to atmospheric interference during sample prep.
qNMR Absolute mass fraction purityHigh precision; mathematically accounts for water/salts; non-destructive[2].Requires expensive instrumentation and certified internal standards[3].
HRMS (ESI-TOF) Exact molecular massExcellent for confirming identity (143.1310 Da) and trace organic impurities[1].Not inherently quantitative without complex isotope dilution.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the analytical protocols used to verify the purity of (2,6-Dimethyloxan-4-yl)methanamine must be designed as self-validating systems.

Protocol A: CHN Combustion Analysis (PerkinElmer 2400 Series II)

This protocol is specifically adapted to mitigate the carbamate-formation causality mentioned above[4].

  • System Calibration: Calibrate the PerkinElmer 2400 Series II Elemental Analyzer using a certified Acetanilide standard (Theoretical: C 71.09%, H 6.71%, N 10.36%). Run a blank tin capsule to establish the baseline.

  • Inert Handling (Critical Step): Transfer the vial of (2,6-Dimethyloxan-4-yl)methanamine into a nitrogen-filled glovebox. Why? This prevents the primary amine from reacting with atmospheric CO₂.

  • Sample Encapsulation: Weigh 1.500–2.000 mg of the liquid amine into a clean tin capsule using a microbalance (d = 0.001 mg). Crimp the capsule tightly to create an airtight seal before removing it from the glovebox.

  • Combustion: Drop the sealed capsule into the combustion tube at 925 °C under an oxygen atmosphere.

  • Quantification: The evolved CO₂, H₂O, and N₂ gases are separated via a frontal chromatography column and quantified via a Thermal Conductivity Detector (TCD).

Protocol B: Quantitative 1H-NMR (qNMR) Absolute Purity Assay

Because CHN analysis can be easily skewed by handling errors, qNMR serves as the ultimate orthogonal validation[2][3].

  • Standard Selection: Select a Certified Reference Material (CRM) that does not overlap with the amine's NMR signals. TraceCERT® Maleic acid (δ 6.26 ppm in D₂O) is ideal, as the amine's oxane and aliphatic protons resonate between δ 0.8 and 3.5 ppm.

  • Co-Weighing: Accurately weigh ~10.00 mg of (2,6-Dimethyloxan-4-yl)methanamine and ~5.00 mg of Maleic acid into the same vial using a microbalance.

  • Solvation: Dissolve the mixture in 600 µL of D₂O (containing 0.05% TSP as a chemical shift reference).

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum using a 90° pulse angle. Causality Note: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically >30 seconds). This ensures complete recovery of longitudinal magnetization, making the integration strictly proportional to the molar ratio[2].

  • Calculation: Calculate the absolute purity using the 100% relative method formula. Any mass deficit between the weighed sample and the qNMR calculated mass confirms the exact percentage of invisible impurities (water/salts).

Visualizing the Analytical & Synthetic Workflows

To synthesize the data above, the following diagrams illustrate the rigorous analytical workflow required for this compound, as well as its comparative performance in downstream synthesis.

AnalyticalWorkflow Sample Raw Amine Sample (2,6-Dimethyloxan-4-yl)methanamine Glovebox Inert Atmosphere Handling (Argon/N2 Glovebox) Sample->Glovebox Prevent CO2/H2O absorption split Glovebox->split CHN CHNS Combustion Analysis (PerkinElmer 2400) split->CHN Bulk Composition qNMR Quantitative 1H-NMR (Internal Std: Maleic Acid) split->qNMR Absolute Purity HRMS HRMS (ESI-TOF) Exact Mass: 143.1310 Da split->HRMS Molecular Identity DataSync Data Concordance & Purity Validation CHN->DataSync qNMR->DataSync HRMS->DataSync

Caption: Workflow for the orthogonal purity validation of hygroscopic primary amines.

Synthetic Performance: The Steric Effect

When comparing (2,6-Dimethyloxan-4-yl)methanamine to the alternative Oxan-4-ylmethanamine in downstream drug synthesis (e.g., amide coupling), the 2,6-dimethyl substitution plays a critical role. While it increases the lipophilicity (LogP) and provides steric shielding to the oxane oxygen—reducing off-target hydrogen bonding in vivo—it also introduces steric hindrance that slows down reaction kinetics.

StericEffect Amine1 Oxan-4-ylmethanamine Unhindered Coupling Amide Coupling HATU, DIPEA, DMF Amine1->Coupling Amine2 (2,6-Dimethyloxan-4-yl)methanamine Sterically Shielded Amine2->Coupling Product1 Standard Amide Fast Kinetics Coupling->Product1 High Yield Product2 Target Amide Slower Kinetics Higher in vivo stability Coupling->Product2 Requires optimization

Caption: Impact of 2,6-dimethyl substitution on downstream amide coupling kinetics.

Conclusion

For advanced building blocks like (2,6-Dimethyloxan-4-yl)methanamine, relying on a single analytical method is a critical vulnerability. While CHN elemental analysis provides the necessary bulk compositional data, its sensitivity to environmental exposure requires flawless execution in an inert atmosphere. By pairing CHN data with qNMR, researchers create a self-validating analytical matrix that guarantees the absolute purity of the amine before committing it to high-value synthetic steps.

References

  • PubChemLite - (2,6-dimethyloxan-4-yl)methanamine (C8H17NO) . National Center for Biotechnology Information (NCBI). URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, ACS Publications. Pauli, G. F., et al. (2014). URL:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Spectroscopy Europe. Diehl, B. W. K., et al. URL:[Link]

  • Synthesis, Characterization, and CO2 Uptake of Adsorbents Prepared by Hydrothermal Carbonization of Chitosan . PMC / National Institutes of Health. (Reference for PerkinElmer 2400 CHN Elemental Analyzer protocol). URL:[Link]

Sources

Validation

Chromatographic Separation of (2,6-Dimethyloxan-4-yl)methanamine Diastereomers: A Comprehensive Comparison Guide

Executive Summary & The Structural Challenge The compound (2,6-Dimethyloxan-4-yl)methanamine (also known as (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine) is a highly valuable building block in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

The compound (2,6-Dimethyloxan-4-yl)methanamine (also known as (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine) is a highly valuable building block in modern drug discovery, frequently utilized as a core intermediate in the synthesis of potent EED (Embryonic Ectoderm Development) inhibitors for oncology applications .

However, isolating its specific stereoisomers presents a formidable analytical challenge. The tetrahydropyran (oxane) ring possesses three chiral centers (C2, C4, C6). The methyl groups at C2 and C6 can adopt cis (diequatorial) or trans (axial-equatorial) conformations, while the methanamine group at C4 can be either axial or equatorial. This results in multiple diastereomeric pairs that possess identical molecular weights and nearly indistinguishable dipole moments.

Furthermore, the primary amine moiety is highly basic (


). In traditional liquid chromatography, this protonated amine interacts aggressively with residual acidic silanols on the stationary phase. This secondary ion-exchange mechanism is kinetically slower than the primary hydrophobic partitioning, causing the analyte to "drag" through the column. The resulting severe peak tailing obscures the subtle retention time differences between the diastereomers, making baseline resolution nearly impossible using conventional methods.

Methodology Comparison: RP-HPLC vs. NP-HPLC vs. SFC

To objectively evaluate the best approach for resolving these diastereomers, we compared three distinct chromatographic modalities. The quantitative performance metrics are summarized in the data table below.

The Causality Behind the Performance
  • Reversed-Phase HPLC (RP-HPLC): Even when using heavily end-capped C18 columns and ion-pairing reagents (like TFA), the aqueous environment promotes the ionization of the primary amine, leading to unavoidable silanol interactions and peak asymmetry.

  • Normal-Phase HPLC (NP-HPLC): While avoiding water reduces amine ionization, the slow mass transfer kinetics of viscous solvents (hexane/isopropanol) lead to band broadening (a high

    
    -term in the van Deemter equation), resulting in long run times and only partial resolution.
    
  • Supercritical Fluid Chromatography (SFC): SFC is the modern gold standard for basic polar diastereomers. Supercritical

    
     possesses gas-like diffusivity and liquid-like density . This enables extremely fast mass transfer between the mobile and stationary phases, sharpening the peaks. By employing a 2-Ethylpyridine (2-EP) stationary phase—which repels the basic amine—and adding a basic modifier (Isopropylamine) to the methanol co-solvent, secondary silanol interactions are completely suppressed .
    
Comparative Performance Data
ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Stationary Phase C18 (Fully End-capped)Bare Silica / Amylose-based2-Ethylpyridine (2-EP)
Mobile Phase Water/MeCN + 0.1% TFAHexane/Ethanol + 0.1% DEA

/Methanol + 0.2% IPA
Run Time ~25.0 minutes~35.0 minutes< 8.0 minutes
Peak Asymmetry (

)
1.8 - 2.5 (Severe Tailing)1.3 - 1.6 (Moderate Tailing)1.0 - 1.1 (Excellent)
Resolution (

)
< 1.0 (Co-elution)1.2 (Partial Separation)> 2.5 (Baseline Separation)
Solvent Waste High (Aqueous/Organic mix)High (Toxic Organics)Low (Green Technology)

Mechanistic Visualization: Method Selection Workflow

The following decision tree illustrates the logical progression for selecting and optimizing the chromatographic separation of basic amine diastereomers.

G Sample Analyte Mixture (2,6-Dimethyloxan-4-yl)methanamine RP RP-HPLC (C18 Phase) Sample->RP Aqueous/Organic NP NP-HPLC (Silica Phase) Sample->NP Hexane/Alcohol SFC SFC (2-EP Phase) Sample->SFC CO2/Methanol RP_Fail Severe Tailing (Silanol Binding) RP->RP_Fail Secondary Interactions NP_Fail Long Run Time Poor Solubility NP->NP_Fail Diffusion Limitations SFC_Mod Add 0.2% IPA (Block Silanols) SFC->SFC_Mod Method Optimization Success Baseline Resolution (Rs > 2.0) SFC_Mod->Success High Diffusivity

Workflow for selecting and optimizing the chromatographic separation of basic amine diastereomers.

Step-by-Step Experimental Protocol: SFC Optimization

To ensure trustworthiness and reproducibility, the following SFC protocol is designed as a self-validating system . The initial isocratic hold focuses the injection band, ensuring that any peak broadening observed later is strictly due to column interactions, not injection volume effects. Furthermore, the sharp return to 5% B at the end of the run provides a measurable pressure drop that confirms the Automated Backpressure Regulator (ABPR) is functioning correctly—a critical parameter for maintaining supercritical fluid density.

Materials & Equipment
  • System: Waters ACQUITY UPC² or Agilent 1260 Infinity II SFC System.

  • Column: Daicel DCpak® PBT or 2-Ethylpyridine (2-EP) (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Supercritical

    
     (Grade 5.0).
    
  • Mobile Phase B: LC-MS Grade Methanol containing 0.2% (v/v) Isopropylamine (IPA).

Sample Preparation
  • Weigh exactly 1.0 mg of the (2,6-Dimethyloxan-4-yl)methanamine diastereomeric mixture.

  • Dissolve in 1.0 mL of LC-MS Grade Methanol.

  • Critical Step: Ensure absolutely no aqueous buffers are present in the sample matrix, as water can cause localized phase separation within the supercritical

    
     stream, leading to baseline noise and pressure spikes.
    
  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Method
  • Flow Rate: 3.0 mL/min.

  • ABPR Setting: 120 bar (Maintains the

    
     in a dense, supercritical state).
    
  • Column Temperature: 40 °C (Optimizes the density-to-diffusivity ratio of the mobile phase).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 210 nm. (Enable a reference wavelength at 360 nm to computationally subtract the baseline drift caused by the changing refractive index of the

    
    /Methanol gradient).
    
Gradient Program
Time (min)% Mobile Phase A (

)
% Mobile Phase B (MeOH + 0.2% IPA)Purpose
0.0095.05.0Injection & Band Focusing
1.0095.05.0Isocratic Hold
8.0065.035.0Linear Gradient (Diastereomer Elution)
8.5060.040.0Column Wash
10.0095.05.0Re-equilibration & ABPR Validation

Expected Outcome: The cis- and trans-diastereomers will elute as sharp, baseline-resolved peaks (


) between 4.5 and 6.5 minutes, with peak asymmetry factors strictly between 1.0 and 1.1.

References

  • Title: PubChemLite - (2,6-dimethyloxan-4-yl)methanamine (C8H17NO) Source: PubChem / National Institutes of Health URL: [Link]

  • Title: Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography Source: MDPI Molecules URL: [Link]

  • Title: Column Technology for Achiral SFC Separations Source: Chromatography Today URL: [Link]

Safety & Regulatory Compliance

Safety

(2,6-Dimethyloxan-4-yl)methanamine proper disposal procedures

Operational Guide: Proper Disposal Procedures for (2,6-Dimethyloxan-4-yl)methanamine As drug development professionals and laboratory scientists, we frequently handle bifunctional building blocks that require nuanced saf...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for (2,6-Dimethyloxan-4-yl)methanamine

As drug development professionals and laboratory scientists, we frequently handle bifunctional building blocks that require nuanced safety protocols. (2,6-Dimethyloxan-4-yl)methanamine (CAS: 1555719-81-7) is a prime example. This molecule features both a primary aliphatic amine and a substituted tetrahydropyran (oxane) ring.

From an operational standpoint, this dual functionality creates a complex waste profile: the amine group dictates corrosive and volatile behavior, while the cyclic ether (oxane) core presents a severe, time-dependent explosive hazard due to auto-oxidation. To ensure absolute laboratory safety and regulatory compliance, disposal cannot be treated as a simple "pour-and-package" operation. It requires a self-validating, step-by-step methodology grounded in chemical causality.

The Chemical Causality of the Hazard Profile

To safely dispose of (2,6-Dimethyloxan-4-yl)methanamine, we must first understand the mechanistic reasons behind its hazards:

  • The Oxane Ring (Peroxide Formation): Like tetrahydrofuran (THF) or other cyclic ethers, the oxane ring is highly susceptible to radical-mediated auto-oxidation at the alpha-carbon adjacent to the oxygen atom. Prolonged exposure to atmospheric oxygen and light leads to the formation of hydroperoxides[1]. Because these peroxides are less volatile than the parent amine, they concentrate at the bottom of the container or within the cap threads upon evaporation, forming shock-sensitive, explosive crystals[2].

  • The Methanamine Moiety (Corrosivity & Volatility): The primary amine group is strongly nucleophilic and basic. It readily vaporizes at room temperature, presenting an inhalation hazard and a disagreeable odor. Furthermore, its basicity can degrade incompatible waste containers if not properly neutralized or segregated[3].

Waste Classification and Quantitative Thresholds

Before initiating disposal, laboratory personnel must classify the waste stream according to EPA Resource Conservation and Recovery Act (RCRA) standards and institutional peroxide guidelines[4][5].

Table 1: Quantitative Safety & Disposal Thresholds

ParameterThreshold / ClassificationOperational Action
EPA Waste Codes D001 (Ignitability), D002 (Corrosivity)Segregate into Non-Halogenated, Basic Organic Waste[5].
Storage Lifespan 6 months (Opened) / 12 months (Unopened)Discard immediately if past expiration[1].
Peroxide Level: < 25 ppm Safe for standard disposalProceed to standard waste packaging[6].
Peroxide Level: 25 - 100 ppm Elevated HazardChemically deactivate before disposal[6].
Peroxide Level: > 100 ppm Severe Explosion HazardSTOP. Do not move. Contact EHS immediately[1].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow. Every step is designed to verify the safety of the next, ensuring that you never inadvertently concentrate or shock a peroxidized compound.

Phase 1: Visual Pre-Inspection (Zero-Contact)

Causality: Friction from unscrewing a cap containing peroxide crystals can provide enough activation energy for a localized detonation.

  • Inspect the container without moving it. Look for a white, crusty residue around the cap threads, or a "slushy" crystalline formation at the bottom of the liquid[2].

  • Assess viscosity. If the liquid appears unusually viscous or discolored compared to its pure state, assume high peroxide polymerization[1].

  • Decision: If any of these signs are present, DO NOT TOUCH THE BOTTLE . Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) or bomb squad[2]. If the liquid is clear and the cap is clean, proceed to Phase 2.

Phase 2: Peroxide Screening
  • Transfer the bottle to a certified chemical fume hood behind a blast shield.

  • Wearing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles, carefully open the container.

  • Dip a potassium iodide (KI) peroxide test strip into the solution for 1 second.

  • Wait 15 seconds and compare the color change to the manufacturer's scale to quantify the parts-per-million (ppm) of peroxides[1].

Phase 3: Chemical Deactivation (If Peroxides are 25 - 100 ppm)

Causality: Ferrous ions (


) act as reducing agents, safely breaking the weak O-O peroxide bonds to form stable alkoxides/alcohols while oxidizing to ferric ions (

)[6].
  • Prepare a concentrated aqueous solution of Ferrous Sulfate (

    
    ).
    
  • In a separatory funnel, add equal volumes of the (2,6-Dimethyloxan-4-yl)methanamine waste and the

    
     solution.
    
  • Gently swirl (do not shake vigorously to avoid pressure buildup) and vent frequently.

  • Allow the layers to separate. The peroxides will be reduced. Retest the organic layer with a KI strip to confirm levels are < 25 ppm[6].

Phase 4: Amine Neutralization & Packaging

Causality: Converting the volatile free-base amine into an ammonium salt drastically reduces its vapor pressure, mitigating odor and inhalation risks during waste transit[3][7].

  • Optional but Recommended for Bulk Waste: Slowly add the organic amine waste to a secondary container holding a dilute, cooling acid bath (e.g., 1M

    
     or 
    
    
    
    )[3]. Ensure the addition is slow, as the acid-base reaction is exothermic.
  • Segregation: If neutralization is not performed, pour the liquid into a designated "Non-Halogenated Basic Organic Waste" carboy. Never mix this amine/ether waste with oxidizing agents (e.g., nitric acid, permanganates) or heavy metal waste[3].

  • Labeling: Affix a hazardous waste tag detailing the exact chemical name, the date of disposal, the final peroxide concentration, and the applicable EPA characteristic codes (D001, D002)[5].

Disposal Decision Workflow

To streamline laboratory operations, follow the logical decision tree below when evaluating (2,6-Dimethyloxan-4-yl)methanamine for disposal.

DisposalWorkflow Start Initiate Disposal: (2,6-Dimethyloxan-4-yl)methanamine Visual Visual Inspection: Crystals or high viscosity? Start->Visual EHS STOP! Evacuate & Call EHS Visual->EHS Yes Test Peroxide Testing (Strips / KI Solution) Visual->Test No High > 100 ppm Peroxides Test->High Low < 100 ppm Peroxides Test->Low Treat Deactivate with Ferrous Sulfate High->Treat Waste Collect in Non-Halogenated Organic Waste Stream Low->Waste Treat->Waste

Figure 1: Workflow for testing and disposing of peroxide-forming amine compounds.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Ball State University EHS. (2008). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Cornell University Environment, Health and Safety. 8.7 Peroxide Forming Compounds.
  • Berkeley Lab Environment, Health, and Safety. (2025). Management of Peroxide-Forming Organic Solvents.
  • University of Notre Dame EHS. (2013).
  • Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

Personal protective equipment for handling (2,6-Dimethyloxan-4-yl)methanamine

Comprehensive Laboratory Safety & Operational Guide: Handling (2,6-Dimethyloxan-4-yl)methanamine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & Operational Guide: Handling (2,6-Dimethyloxan-4-yl)methanamine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely handle complex specialty chemicals like (2,6-Dimethyloxan-4-yl)methanamine, researchers must understand the causality behind the hazards. This compound presents a dual-threat profile: it combines the severe alkaline corrosivity of a primary aliphatic amine with the peroxide-forming potential of an oxane (tetrahydropyran) ring.

This guide provides an authoritative, self-validating operational framework for the safe handling, dispensing, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first isolate the functional groups responsible for the compound's reactivity. Primary aliphatic amines are highly reactive, volatile, and corrosive, capable of causing severe tissue necrosis through the saponification of epidermal lipids. Simultaneously, the oxane (ether) moiety is susceptible to auto-oxidation upon exposure to light and atmospheric oxygen, leading to the formation of shock-sensitive hydroperoxides.

HazardMechanisms Compound (2,6-Dimethyloxan-4-yl)methanamine Amine Primary Amine Group (-NH2) Compound->Amine Oxane Oxane Ring (Ether Oxygen) Compound->Oxane Corrosive Alkaline Corrosivity (Tissue Necrosis) Amine->Corrosive Reacts with moisture Peroxides Hydroperoxide Formation (Explosion Risk) Oxane->Peroxides Exposure to O2/Light

Mechanistic pathways of chemical hazards for (2,6-Dimethyloxan-4-yl)methanamine.

Table 1: Physicochemical Hazard Profile & Operational Implications
PropertyAnticipated BehaviorScientific Rationale & Operational Implication
Physical State Colorless to pale yellow liquidReadily absorbed through the skin. Requires strict barrier protection (butyl rubber) to prevent systemic toxicity.
Odor Penetrating, ammonia-likeOlfactory fatigue occurs rapidly. Never rely on smell for exposure detection; use active ventilation monitoring.
Reactivity Exothermic acid neutralizationReacts violently with concentrated acids. Spills must be neutralized slowly with dilute weak acids to manage heat generation[1].
Stability Peroxide formerThe ether oxygen readily forms peroxides. Must be stored under inert gas (Argon/Nitrogen) and tested regularly.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for this class of compounds. The oxane ring acts as a solvent, while the primary amine rapidly permeates standard elastomers.

PPE CategorySpecificationCausality (Why this is required)
Hand Protection Heavy-duty Butyl Rubber gloves (Double-gloving recommended)Butyl rubber provides superior breakthrough resistance to both highly basic amines and ether functionalities.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles + Full face shieldAmine vapors rapidly dissolve in the moisture of the eyes, causing severe corneal damage (glaucopsia) and irreversible blindness.
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridgesVolatile primary amines are potent respiratory tract irritants and can cause pulmonary edema upon prolonged inhalation.
Body Protection Flame-resistant (FR) lab coat over a chemical-resistant apron (e.g., Tychem®)Protects against corrosive burns and mitigates the flammability risk inherent to the oxane moiety.

Operational Workflow: Safe Dispensing and Handling

Every standard operating procedure (SOP) must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operational Environmental Validation

  • Action: Conduct all work inside a certified chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm).

  • Validation Check: Dampen a strip of universal pH paper with distilled water and hold it in the ambient air of the hood. A color change to blue/purple indicates residual alkaline amine vapors from previous work. Do not proceed until the hood is fully purged.

Step 2: Peroxide Screening (Critical for Oxanes)

  • Action: Before opening any stored bottle of (2,6-Dimethyloxan-4-yl)methanamine, visually inspect the exterior for crystalline structures around the cap.

  • Validation Check: Extract a 1 µL aliquot and test using KI-starch peroxide test strips. A rapid color change to blue/black indicates the presence of hydroperoxides. If the concentration exceeds 20 ppm, quarantine the bottle immediately and contact environmental health and safety (EHS).

Step 3: Aseptic and Chemical Dispensing

  • Action: Use positive-displacement glass syringes with stainless steel needles.

  • Mechanistic Insight: Avoid polycarbonate or standard polystyrene consumables, as the oxane ring can act as an organic solvent, degrading the plastic and leaching impurities into your reaction.

Step 4: Post-Operational Inerting

  • Action: Purge the headspace of the primary container with ultra-high purity (UHP) Argon for 30 seconds before sealing.

  • Mechanistic Insight: Displacing atmospheric oxygen prevents the auto-oxidation of the oxane ring into explosive peroxides and prevents the primary amine from degrading into N-oxides.

Emergency Spill Response and Neutralization Plan

In the event of a spill, the primary aliphatic amine component renders the environment immediately hazardous due to volatility and corrosivity.

Step 1: Isolation and Evacuation

  • Evacuate personnel from the immediate spill zone. Eliminate all ignition sources, as oxane vapors can form explosive mixtures with air.

Step 2: Containment

  • Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand or vermiculite. Never use combustible absorbents like sawdust, which can ignite upon contact with reactive amines.

Step 3: Chemical Neutralization

  • Carefully and slowly apply a dilute, weak acid (e.g., 5% acetic acid) directly to the absorbed amine[1].

  • Mechanistic Insight: This converts the highly volatile, corrosive free-base amine into a stable, water-soluble acetate salt. Using a weak acid prevents a violent, boiling exothermic reaction that would otherwise aerosolize the chemical.

Step 4: Validation of Neutralization

  • Validation Check: Press universal pH indicator paper against the neutralized slurry. Continue adding dilute acetic acid incrementally until the pH stabilizes between 6.0 and 8.0.

Step 5: Collection and Decontamination

  • Scoop the neutralized, pH-balanced residue using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Wash the underlying surface with copious amounts of water and a mild detergent[1].

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don SCBA & Hazmat Evacuate->PPE Contain Inert Absorbent PPE->Contain Neutralize 5% Acetic Acid Contain->Neutralize Validate pH Paper Check (Target pH 6-8) Neutralize->Validate Dispose HDPE Waste Bin Validate->Dispose

Step-by-step operational workflow for chemical spill containment and neutralization.

References

  • Ataman Kimya. Pentylamine (Primary Aliphatic Amine Properties & Handling). Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dimethyloxan-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethyloxan-4-yl)methanamine
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